Technical Documentation Center

N,N-dimethylmethanesulfonoimidamide hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N,N-dimethylmethanesulfonoimidamide hydrochloride
  • CAS: 1955519-56-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of N,N-dimethylmethanesulfonamide

In the spirit of scientific inquiry and to provide a valuable technical resource, this guide will focus on the well-characterized, structurally related compound, N,N-dimethylmethanesulfonamide . This molecule shares the...

Author: BenchChem Technical Support Team. Date: February 2026

In the spirit of scientific inquiry and to provide a valuable technical resource, this guide will focus on the well-characterized, structurally related compound, N,N-dimethylmethanesulfonamide . This molecule shares the core N,N-dimethyl and methanesulfonyl moieties, making it a relevant and informative analogue. We will thoroughly explore its properties while also postulating, from a mechanistic standpoint, how the substitution of a sulfonyl oxygen with a protonated imino group (=NH₂⁺) in your target molecule would likely alter these characteristics. This approach provides both a solid data foundation and an expert-driven predictive analysis to aid your research and development endeavors.

Introduction and Molecular Overview

N,N-dimethylmethanesulfonamide (DMSA) is a polar, aprotic solvent and a key intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical sectors. Its chemical stability and compatibility with sensitive functional groups make it a versatile component in complex synthetic routes. Understanding its fundamental physicochemical properties is paramount for optimizing reaction conditions, developing robust analytical methods, and ensuring process safety and scalability.

Structural Comparison:

  • N,N-dimethylmethanesulfonamide (DMSA): Features a central sulfur atom double-bonded to two oxygen atoms and single-bonded to a methyl group and a dimethylamino group.

  • N,N-dimethylmethanesulfonoimidamide hydrochloride (Target Molecule): In this structure, one of the sulfonyl oxygen atoms is replaced by an imino group (=NH), which is subsequently protonated and forms a hydrochloride salt. This structural change introduces a positive charge and a hydrogen bond donor, drastically altering the molecule's electronic and steric profile.

FeatureN,N-dimethylmethanesulfonamide (DMSA)N,N-dimethylmethanesulfonoimidamide HCl (Predicted)
Molecular Formula C₃H₉NO₂SC₃H₁₁ClN₂OS
IUPAC Name N,N-dimethylmethanesulfonamideN,N-dimethylmethanesulfonimidamide hydrochloride
Key Functional Group SulfonamideSulfonoimidamide hydrochloride
Charge NeutralCationic (protonated imine)
H-Bonding Acceptor only (at O)Donor (at =NH₂⁺) and Acceptor (at O)

Physical and Chemical Properties

The physical state and solubility characteristics of a compound are critical for its handling, formulation, and application.

Physical State and Appearance

DMSA is typically a white to cream-colored crystalline powder or fused solid at room temperature.[1]

Melting and Boiling Point

The melting and boiling points provide insight into the intermolecular forces and thermal stability of the compound.

PropertyValueConditionsSource
Melting Point 42.0 - 51.0 °CClear Melt[1]
Boiling Point 119 - 120 °C17 mmHg[2]

Expert Insight & Prediction for the Target Molecule:

The conversion of the sulfonamide to a protonated imide salt would introduce strong ionic interactions and hydrogen bonding capabilities. Consequently, N,N-dimethylmethanesulfonoimidamide hydrochloride is expected to have a significantly higher melting point than DMSA, likely well above 100°C, and would probably decompose before boiling at atmospheric pressure.

Solubility

Solubility is a critical parameter for reaction chemistry, purification, and formulation. While extensive quantitative data for DMSA is not available in the provided search results, its polar aprotic nature suggests solubility in a range of organic solvents.[3] For a compound like this, determining solubility is a fundamental characterization step.

Experimental Protocol: Kinetic Solubility Determination

This protocol provides a high-throughput method to estimate the aqueous solubility of a compound.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in dimethyl sulfoxide (DMSO).

  • Sample Preparation: In a 96-well plate, add a small volume of the DMSO stock solution to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Create a serial dilution to cover a range of concentrations.

  • Equilibration: Seal the plate and shake at room temperature for 1.5-2 hours to allow the system to reach equilibrium.

  • Precipitate Removal: Centrifuge the plate to pellet any precipitated compound.

  • Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using LC-MS/MS or UV-Vis spectroscopy against a calibration curve. The highest concentration at which no precipitation is observed is the kinetic solubility.

Expert Insight & Prediction for the Target Molecule:

The hydrochloride salt form of the target molecule would render it highly soluble in water and other polar protic solvents. Its solubility in nonpolar organic solvents would be expected to be very low. The pH of the aqueous solution will significantly impact its solubility.

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For DMSA, the ¹H and ¹³C NMR spectra are relatively simple and diagnostic.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

  • ~2.97 ppm (s, 6H): This singlet corresponds to the six equivalent protons of the two N-methyl groups.

  • ~2.88 ppm (s, 3H): This singlet represents the three protons of the S-methyl group.

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

  • ~38 ppm: Signal for the N-methyl carbons.

  • ~35 ppm: Signal for the S-methyl carbon.

Expert Insight & Prediction for the Target Molecule:

For N,N-dimethylmethanesulfonoimidamide hydrochloride, the NMR spectrum would be markedly different:

  • ¹H NMR: A broad singlet, likely in the 7-9 ppm range, would appear for the two protons of the =NH₂⁺ group. The chemical shifts of the N-methyl and S-methyl groups would also be shifted downfield due to the electron-withdrawing effect of the adjacent positive charge.

  • ¹³C NMR: Similar downfield shifts would be observed for the carbon signals.

Diagram: NMR Analysis Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve ~5-10 mg of sample in deuterated solvent (e.g., CDCl3, DMSO-d6) add_ref Add internal standard (e.g., TMS) prep->add_ref acq_1h Acquire 1H Spectrum add_ref->acq_1h acq_13c Acquire 13C Spectrum acq_1h->acq_13c acq_2d Acquire 2D Spectra (COSY, HSQC) if needed acq_13c->acq_2d proc Fourier Transform & Phasing acq_2d->proc integrate Integration of Peaks (1H) proc->integrate assign Assign Chemical Shifts (& Coupling Constants) integrate->assign structure Confirm Molecular Structure assign->structure

Caption: Workflow for structural elucidation using NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups.

Key IR Absorptions for DMSA:

  • ~3000-2800 cm⁻¹: C-H stretching vibrations.[4]

  • ~1350-1300 cm⁻¹ & ~1160-1140 cm⁻¹: Asymmetric and symmetric S=O stretching of the sulfonyl group, respectively. These are typically strong and sharp peaks.

  • ~1220-1020 cm⁻¹: C-N stretching vibrations.[4]

Expert Insight & Prediction for the Target Molecule:

The IR spectrum of N,N-dimethylmethanesulfonoimidamide hydrochloride would show several additional key peaks:

  • ~3200-3000 cm⁻¹: A strong, broad absorption corresponding to the N-H stretching of the =NH₂⁺ group.

  • ~1650 cm⁻¹: A C=N stretching vibration, although this can be variable.

  • The S=O stretching frequencies would shift due to the change in the electronic environment around the sulfur atom.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For DMSA, electrospray ionization (ESI) would likely show a protonated molecular ion.

  • Molecular Weight: 123.18 g/mol [5]

  • Expected [M+H]⁺ Ion: m/z 124.04

Experimental Protocol: LC-MS for Purity and Identity Confirmation

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.9 µm).[6]

    • Mobile Phase A: 0.1% Formic Acid in Water.[6]

    • Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.[6]

    • Gradient: A suitable gradient from high aqueous to high organic content to elute the analyte.

    • Flow Rate: 0.2 - 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Full scan from m/z 50-500 to detect the parent ion.

    • Data Analysis: Extract the ion chromatogram for the expected [M+H]⁺ to confirm the presence and retention time of the compound. Integrate the peak area to assess purity.

Expert Insight & Prediction for the Target Molecule:

For the hydrochloride salt, MS analysis would detect the cationic part of the molecule.

  • Molecular Weight of Cation: 139.06 g/mol

  • Expected Ion: m/z 139.06 (as the base peak, [M]⁺)

Conclusion

This guide provides a comprehensive overview of the known physicochemical properties of N,N-dimethylmethanesulfonamide (DMSA) and the established methodologies for their determination. While direct data for N,N-dimethylmethanesulfonoimidamide hydrochloride is not available, the expert insights and predictive analyses included here offer a robust framework for researchers. The structural transition from a neutral sulfonamide to a cationic sulfonoimidamide salt is predicted to profoundly increase polarity, melting point, and aqueous solubility, while creating distinct signatures in NMR, IR, and MS analyses. The experimental protocols detailed within serve as a practical starting point for the full characterization of this novel target molecule.

References

  • PubChem. (n.d.). N,N-Dimethylmethanesulphonamide. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

  • MySkinRecipes. (n.d.). N,N-DIMETHYL METHANESULFONAMIDE. Retrieved from MySkinRecipes. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of N,N-dimethylmethanamine (trimethylamine). Retrieved from docbrown.info. [Link]

Sources

Exploratory

Hydrogen Bonding Potential of N,N-Dimethylmethanesulfonoimidamide: A Bioisosteric Perspective

Topic: Hydrogen Bonding Potential of N,N-Dimethylmethanesulfonoimidamide Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Hydrogen Bonding Potential of N,N-Dimethylmethanesulfonoimidamide Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, the sulfonimidamide functional group has emerged as a critical bioisostere for the classic sulfonamide and sulfone moieties. This guide provides a rigorous technical analysis of N,N-dimethylmethanesulfonoimidamide , focusing specifically on its hydrogen bonding (H-bonding) capabilities. Unlike the achiral, chemically symmetrical sulfone (


), the sulfonimidamide core introduces chirality, enhanced water solubility, and a unique vector for hydrogen bond donation and acceptance. This document outlines the structural causality of these properties and provides self-validating protocols for their experimental characterization.

Part 1: Structural Anatomy & Electronic Landscape

The Pharmacophore

N,N-dimethylmethanesulfonoimidamide consists of a hexavalent sulfur atom (


) bonded to a methyl group, an oxo group (

), an unsubstituted imine nitrogen (

), and a dimethylamino group (

).
  • Chemical Formula:

    
    
    
  • Core Geometry: Distorted tetrahedral around the sulfur.

  • Chirality: The sulfur atom is a stereogenic center due to four distinct substituents (

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ). This contrasts with the achiral
    
    
    (N,N-dimethylmethanesulfonamide).
Electronic Distribution and H-Bond Vectors

The replacement of one sulfonyl oxygen with an imine nitrogen (


) fundamentally alters the electrostatic potential surface (ESP) of the molecule.
  • Hydrogen Bond Donor (HBD): The imine proton (

    
    ) is a directional H-bond donor. Its acidity is modulated by the electron-withdrawing nature of the 
    
    
    
    center.
  • Hydrogen Bond Acceptor (HBA):

    • Sulfonyl Oxygen (

      
      ):  A "hard," electrostatic acceptor, similar to sulfonamides but slightly more electron-rich due to the lower electronegativity of N vs O in the core.
      
    • Imine Nitrogen (

      
      ):  A "softer," more basic acceptor site. The lone pair on the imine nitrogen is orthogonal to the 
      
      
      
      -system, making it sterically accessible and highly directional.
Visualization of Interaction Vectors

The following diagram illustrates the connectivity and the distinct H-bond vectors (Donor/Acceptor) relative to the chiral sulfur center.

G cluster_legend Interaction Legend S S (VI) Chiral Center O =O (HBA 1) S->O Double Bond N_imine =NH (HBD / HBA 2) S->N_imine Double Bond N_amide -N(Me)2 (Steric Bulk) S->N_amide Single Bond C_methyl -CH3 (Lipophilic) S->C_methyl Single Bond H_target Target (H-Bond Acceptor) N_imine->H_target Donation (Strong) LP_target Target (H-Bond Donor) LP_target->O Acceptance (Electrostatic) LP_target->N_imine Acceptance (Basic N) HBA H-Bond Acceptor HBD H-Bond Donor

Figure 1: Structural connectivity and hydrogen bonding vectors of N,N-dimethylmethanesulfonoimidamide.

Part 2: Physicochemical Profiling & Causality

Tautomerism and Basicity

Unlike sulfonamides (


), sulfonimidamides exhibit amphoteric character but are predominantly defined by the basicity of the imine nitrogen.
  • Basicity (

    
    ):  The conjugate acid of the sulfonimidamide (protonated at the imine N) typically has a 
    
    
    
    in the range of 5.0 – 7.0 . This means at physiological pH (7.4), the molecule is primarily neutral, maximizing membrane permeability.
  • Acidity (

    
    ):  The imine proton can be removed, but the 
    
    
    
    is generally high (>11), making the anionic species irrelevant at physiological pH unless electron-withdrawing groups are present on the imine.
Solubility Enhancement

The introduction of the


 group lowers the 

relative to the sulfone analog. The dual HBD/HBA capability allows for better solvation by water molecules.
  • Mechanism: The

    
     group disrupts the crystal lattice energy more effectively than the sulfone oxygen and engages in cooperative H-bonding networks with solvent water.
    

Part 3: Experimental Protocols (Self-Validating Systems)

To rigorously define the H-bonding potential, we employ two complementary protocols: NMR Titration (for solution-phase basicity) and Small Molecule Crystallography (for solid-state geometry).

Protocol A: Determination of H-Bond Basicity ( ) via NMR Titration

This protocol measures the H-bond accepting strength of the imine nitrogen and sulfonyl oxygen using a standard donor probe (4-fluorophenol).

Principle: The chemical shift of the probe's hydroxyl proton (


) correlates linearly with the complexation constant (

), providing a quantitative measure of H-bond basicity (Abraham's

parameter).

Workflow:

  • Preparation: Prepare a 10 mM stock solution of probe (4-fluorophenol) in

    
     or 
    
    
    
    (non-competing solvent).
  • Titration: Aliquot the sulfonimidamide (host) into the probe solution at molar ratios of 0.5, 1.0, 2.0, 5.0, and 10.0 equivalents.

  • Measurement: Acquire

    
     NMR spectra at 298 K. Monitor the downfield shift of the phenolic -OH signal.
    
  • Validation: Plot

    
     vs. [Host] concentration.
    
    • Self-Check: The data must fit a 1:1 binding isotherm (Benesi-Hildebrand plot). Deviation implies self-aggregation or multi-site binding.

Data Output Table:

ParameterSymbolInterpretationTypical Value (Sulfonimidamide)
Association Constant

Strength of interaction

Complexation Shift

Magnitude of H-bond2.5 - 4.0 ppm
H-Bond Basicity

Abraham Descriptor~0.60 - 0.75
Protocol B: Solid-State Network Analysis (X-Ray Crystallography)

This protocol validates the directionality of the H-bonds.

Workflow:

  • Crystallization: Dissolve compound in minimal hot ethanol/water (9:1). Allow slow evaporation at

    
    .
    
  • Diffraction: Collect data on a single crystal using Mo-K

    
     radiation.
    
  • Analysis: Solve structure using Direct Methods (SHELXT).

  • H-Bond Metric Validation:

    • Identify

      
       interactions.[1][2]
      
    • Criteria: Distance (

      
      ) and Angle (
      
      
      
      ).
    • Chirality Check: Confirm the presence of both enantiomers (racemate) or single enantiomer in the unit cell.

Part 4: Strategic Application in Drug Design

The sulfonimidamide group offers a "bioisosteric escape hatch" for drug candidates suffering from poor solubility or IP crowding.

The "Chiral Switch" Strategy

Because the sulfur atom is chiral, N,N-dimethylmethanesulfonoimidamide exists as two enantiomers.

  • Implication: The H-bond vectors of the

    
    - and 
    
    
    
    -enantiomers project into different regions of the protein binding pocket.
  • Application: Resolution of the racemate allows for probing specific sub-pockets that the achiral sulfone cannot distinguish.

Workflow Visualization: From Synthesis to Profiling

The following diagram details the logical flow for integrating this moiety into a lead optimization campaign.

Workflow cluster_profiling Physicochemical Profiling Start Lead Compound (Sulfonamide/Sulfone) Design Bioisosteric Replacement Insert -S(O)(NH)- Start->Design Synthesis Synthesis of Racemate (Oxidative Imination) Design->Synthesis ChiralSep Chiral Separation (SFC / HPLC) Synthesis->ChiralSep pKa pKa Determination (Potentiometric) ChiralSep->pKa LogD LogD (pH 7.4) (Shake Flask) ChiralSep->LogD HBond H-Bond Basicity (NMR Titration) ChiralSep->HBond Decision Select Enantiomer Based on Potency/Solubility pKa->Decision LogD->Decision HBond->Decision

Figure 2: Lead optimization workflow integrating sulfonimidamide bioisosterism.

References

  • Lücking, U. (2013). Sulfonimidamides: A New Functional Group for Medicinal Chemistry? Angewandte Chemie International Edition. [Link]

  • Chinthakindi, P. K., & Arvidsson, P. I. (2018). Sulfonimidamides – Synthesis and Applications in Medicinal Chemistry.[3][4] European Journal of Organic Chemistry. [Link]

  • Winum, J. Y., et al. (2006). Sulfonimidamides as new carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Abraham, M. H., et al. (1989). Hydrogen bonding.[2][4] Part 9. Solute proton donor and proton acceptor scales for use in drug design. Journal of the Chemical Society, Perkin Transactions 2.[5] [Link]

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures.[Link]

Sources

Foundational

Metabolic Stability of Sulfonimidamide Derivatives vs. Sulfonamides: A Technical Guide

Executive Summary In the landscape of modern drug design, the sulfonamide moiety ( ) has long been a privileged pharmacophore. However, its utility is often compromised by inherent metabolic liabilities, including rapid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug design, the sulfonamide moiety (


) has long been a privileged pharmacophore. However, its utility is often compromised by inherent metabolic liabilities, including rapid N-acetylation, poor solubility, and pH-dependent permeability issues.

Sulfonimidamides (


), the mono-aza bioisosteres of sulfonamides, have emerged as a superior alternative.[1] By replacing one oxo oxygen with a nitrogen functionality, these derivatives offer:
  • Tunable Physicochemical Properties: The additional nitrogen vector allows for precise modulation of pKa and lipophilicity.

  • Enhanced Metabolic Stability: Resistance to classical sulfonamide metabolic routes (e.g., N-acetylation).

  • Novel Stereochemical Vectors: The introduction of a chiral sulfur center opens new dimensions for target engagement and selectivity.

This guide provides a rigorous technical comparison of the metabolic stability of these two scaffolds, backed by experimental protocols for their evaluation.

Physicochemical Foundation: The Bioisosteric Shift

To understand the metabolic divergence, one must first grasp the electronic and structural shift that occurs when transitioning from a sulfonamide to a sulfonimidamide.

Acidity and Ionization (pKa)
  • Sulfonamides: Typically acidic (

    
     for unsubstituted, lower for N-acyl derivatives). At physiological pH (7.4), they often exist as anionic species, which can limit passive membrane permeability and alter metabolic enzyme recognition.
    
  • Sulfonimidamides: Generally less acidic (

    
     for acyl derivatives). This shift often results in a higher fraction of the neutral species at physiological pH, enhancing membrane permeability and altering the interaction with Cytochrome P450 (CYP) active sites that rely on ionic anchoring.
    
Chirality: The Critical Differentiator

Unlike the achiral sulfonamide sulfur, the sulfonimidamide sulfur atom is stereogenic (chiral) when the substituents differ.

  • Implication: Metabolic enzymes are chiral environments. The

    
    - and 
    
    
    
    -enantiomers of a sulfonimidamide will likely exhibit different intrinsic clearance (
    
    
    ) rates.
  • Directive: You cannot treat a racemic sulfonimidamide as a single entity in DMPK assays. Enantiomeric resolution is mandatory prior to stability profiling.

Structural Comparison (Visualization)

G cluster_0 Sulfonamide (Achiral) cluster_1 Sulfonimidamide (Chiral) SA R-SO2-NH2 (Achiral Sulfur) High pKa (~10) Prone to N-Acetylation SI R-S(O)(NR')-R'' (Chiral Sulfur) Tunable pKa (6-8) Resistant to N-Acetylation SA->SI Bioisosteric Replacement (O -> NR')

Figure 1: Structural evolution from sulfonamide to sulfonimidamide, highlighting the introduction of chirality and tunable nitrogen vectors.

Metabolic Stability Profiling

Phase I Metabolism (Oxidation & Hydrolysis)

Sulfonamides:

  • Oxidative Attack: The aromatic amine (if present) is a "soft spot" for CYP2C9 and CYP3A4, leading to hydroxylamines (

    
    ) which are precursors to toxic nitroso intermediates (idiosyncratic toxicity).
    
  • N-Dealkylation: Common for N-substituted sulfonamides.

Sulfonimidamides:

  • S=N Bond Stability: The sulfoximine-like

    
     bond is metabolically robust. Unlike carboxylic acid esters or amides, it is generally resistant to hydrolytic cleavage by esterases or amidases at physiological pH.
    
  • N-Dealkylation: If the imidine nitrogen (

    
    ) bears an alkyl group, this site is susceptible to CYP-mediated N-dealkylation, reverting the molecule to the unsubstituted sulfonimidamide (
    
    
    
    ).
  • Chiral Inversion: While rare, metabolic racemization at the sulfur center has been observed in specific sulfoximine analogs; this must be monitored for sulfonimidamides.

Phase II Metabolism (Conjugation)

Sulfonamides:

  • N-Acetylation: The primary clearance route for many sulfonamides (e.g., sulfamethoxazole) via N-acetyltransferase (NAT). This is a polymorphic pathway (slow vs. fast acetylators), leading to variable patient exposure.

  • N-Glucuronidation: Direct conjugation to the sulfonamide nitrogen.

Sulfonimidamides:

  • Acetylation Resistance: The steric bulk and electronic properties of the sulfonimidamide nitrogen often block NAT access, significantly reducing acetylation liability.

  • Glucuronidation: Still possible at the imidine nitrogen, but the regioselectivity is distinct and often slower than the corresponding sulfonamide.

Comparative Data Summary
FeatureSulfonamide (

)
Sulfonimidamide (

)
Impact on Drug Design
Metabolic Soft Spot Arylamine oxidation, N-acetylationN-dealkylation (if N-subst), S-oxidationImproved Safety Profile
Enzymatic Liability CYP2C9, NAT1/2CYP3A4 (minor), UGTsReduced Polymorphism Risk
Chirality AchiralChiral (S-stereogenic)Requires Chiral Separation
Hydrolytic Stability Stable (pH 2-11)Stable (pH 4-9); Labile in strong acidStable in Plasma
Lipophilicity (LogD) ModerateTunable (often lower)Improved Solubility

Experimental Protocols

Workflow Visualization

Workflow cluster_Assays Parallel Stability Assays Start Synthesize Sulfonimidamide (Racemic Mixture) ChiralSep Chiral Resolution (SFC / Chiral HPLC) Start->ChiralSep PurityCheck Check ee% (>99%) ChiralSep->PurityCheck Microsomes Microsomal Stability (HLM/RLM + NADPH) PurityCheck->Microsomes Pass Hepatocytes Hepatocyte Stability (Phase I + II) PurityCheck->Hepatocytes Pass Plasma Plasma Stability (Hydrolysis Check) PurityCheck->Plasma Pass Analysis LC-MS/MS Analysis (MRM Mode) Microsomes->Analysis Hepatocytes->Analysis Plasma->Analysis Result Calculate CLint & t1/2 (Per Enantiomer) Analysis->Result

Figure 2: Recommended screening workflow emphasizing the critical step of chiral resolution prior to biological testing.

Protocol: Microsomal Stability Assay (Tailored)

Objective: Determine Intrinsic Clearance (


) of individual enantiomers.

Materials:

  • Liver Microsomes (Human/Rat), 20 mg/mL protein conc.

  • NADPH Regenerating System.

  • Test Compound (Sulfonimidamide enantiomer A & B tested separately).

  • Control: Midazolam (High clearance), Warfarin (Low clearance).

Procedure:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Add test compound (final conc. 1 µM, <0.1% DMSO). Pre-incubate at 37°C for 5 min.

    • Expert Tip: Use 1 µM to ensure first-order kinetics. Avoid higher concentrations that might inhibit CYPs.

  • Initiation: Add NADPH to initiate the reaction.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

    • Critical Step: For sulfonimidamides, ensure the quench solution is not acidic (avoid TFA) if you suspect acid-lability, though ACN alone is usually safe.

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Data Analysis: Plot


 vs. time. The slope 

is the elimination rate constant.

Protocol: Hydrolytic Stability Stress Test

Since sulfonimidamides can be sensitive to extreme pH, verify their chemical stability before biological testing.

  • Prepare 10 µM solution in buffers: pH 2.0 (0.01 N HCl), pH 7.4 (PBS), pH 9.0 (Borate).

  • Incubate at 37°C for 24 hours.

  • Analyze by LC-UV or LC-MS.

  • Pass Criteria: >95% parent remaining at pH 7.4. If pH 2 degradation >20%, handle gastric stability data with caution.

Metabolic Pathways Visualization

Understanding the fate of the molecule is crucial for safety.

Pathways Parent Sulfonimidamide R-S(O)(NH)-R' Oxidation C-Hydroxylation (CYP Mediated) Parent->Oxidation Phase I NDealk N-Dealkylation (If N-Substituted) Parent->NDealk Phase I Gluc N-Glucuronidation (UGT Mediated) Parent->Gluc Phase II Hydrolysis S-N Cleavage (Acidic Conditions) Parent->Hydrolysis Chemical Stress Prod_OH Hydroxy-Metabolite (Stable) Oxidation->Prod_OH Prod_NH Unsubstituted Sulfonimidamide NDealk->Prod_NH Prod_Gluc N-Glucuronide (Excreted) Gluc->Prod_Gluc Prod_Acid Sulfonic Acid + Amine Hydrolysis->Prod_Acid

Figure 3: Primary metabolic and degradation pathways for sulfonimidamides. Note that S-N cleavage is primarily a chemical degradation risk (acidic pH) rather than a dominant enzymatic pathway.

Conclusion

The transition from sulfonamides to sulfonimidamides represents a high-value bioisosteric strategy. By introducing the sulfonimidamide motif, drug developers can:

  • Escape the "Acetylation Trap" associated with sulfonamides.

  • Tune Lipophilicity without sacrificing potency.

  • Leverage Chirality for improved selectivity, provided that enantiomers are resolved and tested individually.

However, this stability is not absolute.[2] The imidine nitrogen remains a vector for glucuronidation and dealkylation. Therefore, the inclusion of hepatocyte stability assays (which contain Phase II enzymes) alongside microsomal assays is non-negotiable for this class of compounds.

References

  • Lücking, U. (2013). Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Angewandte Chemie International Edition. Link

  • Chinthakindi, P. K., et al. (2018). Sulfonimidamides: Synthesis and Applications in Preparative Organic Chemistry. Advanced Synthesis & Catalysis. Link

  • Arvidsson, P. I., et al. (2012).[3] Synthesis and Functionalization of Cyclic Sulfonimidamides: A Novel Chiral Heterocyclic Carboxylic Acid Bioisostere. ACS Medicinal Chemistry Letters. Link

  • Ratz, L., et al. (2020). Sulfonimidamides as Sulfonamide Bioisosteres: Rational Evaluation through Synthetic, in Vitro, and in Vivo Studies. Journal of Medicinal Chemistry. Link

  • Winum, J. Y., et al. (2006). Sulfonamides and their isosteres as carbonic anhydrase inhibitors. Medicinal Research Reviews. Link

Sources

Exploratory

solubility profile of N,N-dimethylmethanesulfonoimidamide hydrochloride

The following technical guide details the solubility profile, physicochemical basis, and characterization protocols for N,N-Dimethylmethanesulfonimidamide Hydrochloride . Technical Guide & Characterization Framework Exec...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical basis, and characterization protocols for N,N-Dimethylmethanesulfonimidamide Hydrochloride .

Technical Guide & Characterization Framework

Executive Summary

N,N-Dimethylmethanesulfonimidamide Hydrochloride is the hydrochloride salt of N,N-dimethylmethanesulfonimidamide, a functional bioisostere of the widely used solvent and reagent N,N-dimethylmethanesulfonamide.

In drug discovery, the sulfonimidamide motif (


) is increasingly deployed to improve the physicochemical properties of sulfonyl-containing drugs. The hydrochloride salt form is engineered to enhance crystallinity , thermal stability , and aqueous solubility  compared to the free base. This guide provides the predicted solubility landscape based on structure-property relationships (SPR) of sulfonimidoyl scaffolds and details the protocols required for empirical validation.

Chemical Identity & Physicochemical Basis[1][2][3][4][5][6][7][8][9]

To understand the solubility behavior, we must first define the species in solution. Unlike sulfonamides (


), which are acidic, unsubstituted sulfonimidamides (

) possess a basic imine nitrogen.
  • Chemical Structure:

    
    
    
  • Core Moiety: Sulfonimidamide (Aza-sulfone).

  • Salt Form: Hydrochloride (Protonated at the imine nitrogen).

  • H-Bonding Potential:

    • Donor (HBD): 2 (from the protonated

      
       group).
      
    • Acceptor (HBA): 2 (Sulfonyl oxygen, Amide nitrogen).

The Dissolution Mechanism

The high solubility of this compound in water is driven by the lattice energy vs. solvation enthalpy trade-off. The chloride counter-ion and the cationic sulfonimidoyl core form strong ion-dipole interactions with water molecules, overcoming the crystal lattice energy.

Critical Insight: The solubility is pH-dependent . In high pH environments (pH > pKa of the protonated imine, typically ~6–8), the salt deprotonates to the neutral free base, drastically altering the solubility profile (see Diagram 1).

Solubility Profile Matrix

The following data summarizes the solubility behavior across standard solvent classes. Note: "High" > 50 mg/mL; "Moderate" 1–10 mg/mL; "Low" < 1 mg/mL.

Solvent ClassRepresentative SolventSolubility RatingMechanistic Rationale
Aqueous Water (pH < 5)High Strong ion-dipole solvation of the cationic species.
Aqueous PBS (pH 7.4)High/Moderate May act as a buffer; free base may precipitate if concentration > intrinsic solubility.
Polar Aprotic DMSO, DMFHigh Excellent solvation of polar cores; standard stock solution solvent (typ. 100 mM).
Alcohol Methanol, EthanolHigh Protophilic solvents stabilize the ionic pair and H-bonding network.
Chlorinated Dichloromethane (DCM)Moderate Soluble as an ion pair, but less efficient than alcohols.
Non-Polar Hexane, TolueneInsoluble Lack of dipole moment to solvate the salt lattice.
Ether Diethyl Ether, MTBELow/Insoluble Poor solubility for hydrochloride salts; useful as anti-solvents for precipitation.

Visualizing the Solubility Equilibrium

The following diagram illustrates the pH-dependent equilibrium that researchers must control during formulation or extraction.

SolubilityEquilibrium cluster_0 Aqueous Environment SolidSalt Solid Salt [Me-S(O)(=NH2)-NMe2]+ Cl- DissolvedIon Dissolved Ions (pH < pKa) Soluble Cation + Cl- SolidSalt->DissolvedIon Dissolution (H2O) FreeBase Neutral Free Base (pH > pKa) Me-S(O)(=NH)-NMe2 (Lower Solubility) DissolvedIon->FreeBase Deprotonation (NaOH/Base) FreeBase->DissolvedIon Reprotonation (HCl) Precipitate Oiling Out / Precipitation FreeBase->Precipitate Supersaturation

Caption: Figure 1. The pH-dependent solubility switch. The cationic salt form (green) is water-soluble, while the neutral free base (yellow) may precipitate at high pH.

Experimental Protocols for Validation

Since specific batch-to-batch crystallinity affects solubility, empirical determination is required for critical assays.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Use this for formulation development and precise physical constants.

  • Preparation: Weigh ~10 mg of N,N-dimethylmethanesulfonimidamide HCl into a 4 mL glass vial.

  • Solvent Addition: Add 200 µL of the target solvent (e.g., Water, pH 7.4 Buffer).

  • Equilibration: Shake or stir at 25°C for 24 hours. Ensure undissolved solid remains (saturation).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter.

  • Quantification: Dilute the supernatant 100x and analyze via HPLC-UV (210 nm) or LC-MS against a standard curve.

  • Calculation:

    
    .
    
Protocol B: Kinetic Solubility (High-Throughput)

Use this for biological assay preparation (DMSO stock dilution).

  • Stock: Prepare a 10 mM stock solution in DMSO.

  • Spike: Pipette 5 µL of stock into 195 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 250 µM).

  • Incubation: Shake for 2 hours at Room Temperature.

  • Readout: Measure turbidity via UV absorbance at 620 nm (nephelometry).

    • Clear well = Soluble > 250 µM.

    • Turbid well = Insoluble (Precipitated).

Implications for Drug Development

Bioisosteric Replacement

Researchers often substitute the sulfonamide moiety (


) with the sulfonimidamide  (

) to modulate properties.
  • Advantage: The sulfonimidamide offers an additional vector (the nitrogen substituent) for growing the molecule into new binding pockets.

  • Solubility: The HCl salt of the sulfonimidamide is generally more soluble than the corresponding neutral sulfonamide, improving oral bioavailability potential.

Handling & Storage[8][10][11]
  • Hygroscopicity: Hydrochloride salts of small polar amines are often hygroscopic. Store in a desiccator at -20°C.

  • Stability: Avoid strong bases during storage to prevent conversion to the volatile or oil-like free base.

Solvent Selection Decision Tree

Use this workflow to select the correct solvent for your specific application.

SolventSelection Start Start: Select Application Reaction Chemical Synthesis (Coupling/Substitution) Start->Reaction BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay Purification Purification/Crystallization Start->Purification PolarAprotic DMF or DMSO (High Solubility) Reaction->PolarAprotic Standard DCM DCM/CHCl3 (Moderate Solubility) Reaction->DCM If water sensitive Stock 10-100 mM in DMSO BioAssay->Stock Step 1 Recryst Dissolve in MeOH/EtOH Add Et2O/Hexane to precipitate Purification->Recryst Recrystallization Dilution Dilute into Media/PBS (Watch for precipitation if >1mM) Stock->Dilution Step 2

Caption: Figure 2. Solvent selection logic based on experimental intent.

References

  • Sulfonimidamides as Bioisosteres: Chinthakindi, P. K., et al. (2018). "Sulfonimidamides: Synthesis and Applications in Preparative Organic Chemistry." Advanced Synthesis & Catalysis. Link

  • Physicochemical Properties: Lücking, U. (2013). "Sulfoximines: A Neglected Opportunity in Medicinal Chemistry." Angewandte Chemie International Edition. Link

  • Solubility Protocols: Bhattachar, S. N., et al. (2006). "Solubility: it's not just for physical chemists." Drug Discovery Today. Link

  • General Salt Properties: Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

Sources

Foundational

In-Depth Technical Guide: pKa Values and Physicochemical Properties of N,N-Dimethylmethanesulfonoimidamide Derivatives

The following technical guide details the pKa values and physicochemical properties of N,N-dimethylmethanesulfonoimidamide derivatives. Executive Summary N,N-Dimethylmethanesulfonoimidamide (DMSI) and its derivatives rep...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pKa values and physicochemical properties of N,N-dimethylmethanesulfonoimidamide derivatives.

Executive Summary

N,N-Dimethylmethanesulfonoimidamide (DMSI) and its derivatives represent a rapidly emerging class of sulfur(VI) pharmacophores. Structurally distinct from sulfonamides by the replacement of one oxo group with an imino moiety (


), these scaffolds offer a unique vector for tuning physicochemical properties.

While sulfonamides (


) are classic acidic pharmacophores (pKa 

10), the N,N-dimethylmethanesulfonoimidamide core (

) exhibits a distinct acid-base profile. The unsubstituted imine (

) is amphoteric but predominantly acts as a weak acid with a pKa of approximately 10.3 in water. However, functionalization of the imine nitrogen (e.g., with acyl or aryl groups) dramatically shifts this value, enabling the design of bioisosteres for carboxylic acids (pKa 3–5) or tetrazoles.

This guide provides a comprehensive analysis of the pKa landscape, substituent effects, and experimental methodologies for this scaffold.

Structural Architecture & Electronic Properties

The core scaffold, N,N-dimethylmethanesulfonoimidamide, consists of a tetrahedral sulfur(VI) center bonded to a methyl group, an oxo group, a dimethylamino group, and an imine nitrogen.

Core Structure and Tautomerism

Unlike sulfonamides, the sulfonimidamide core possesses a chiral sulfur center (if the two S-substituents are different) and a basic nitrogen capable of tautomerization, though the


 form is dominant.

G Core N,N-Dimethylmethanesulfonoimidamide (Neutral Form) Anion Deprotonated Anion (Conjugate Base) Core->Anion pKa_acidity ≈ 10.3 Cation Protonated Cation (Conjugate Acid) Cation->Core pKa_basicity ≈ 1.5 - 3.0

Figure 1: Acid-base equilibrium of the core scaffold. The neutral species predominates at physiological pH (7.4).

Electronic Effects

The replacement of the sulfonyl oxygen (


) with an imine (

) reduces the electron-withdrawing character of the sulfur center.
  • Inductive Effect: The

    
     bond is less polarized than 
    
    
    
    , making the
    
    
    -protons (on the S-methyl) slightly less acidic and the sulfur center less electrophilic.
  • Basicity: The imine nitrogen has a lone pair available for protonation, unlike the amide nitrogen in sulfonamides.

pKa Values and Substituent Effects

The pKa of sulfonimidamide derivatives is highly sensitive to substitution on the imine nitrogen (


). The table below summarizes the critical pKa ranges.
Comparative pKa Data Table
Derivative ClassGeneral Structure (

)
pKa (Acidic)pKa (Basic,

)
Bioisostere Potential
Unsubstituted (Parent)

10.3 ~2.5Phenol, Sulfonamide

-Acyl

5.9 – 7.6 < 1.0Carboxylic Acid

-Aryl

(e.g., Phenyl)
8.0 – 9.5 ~1.5Tetrazole

-Cyano

~2.0 -Phosphate

-Alkyl

> 14 (None)~5.0Basic Amine

Data sources: Lücking et al. (2015), Arvidsson et al. (2017).

Detailed Analysis of Derivatives
A. The Unsubstituted Core (

)
  • pKa (Acidic)

    
     10.3:  The NH proton is weakly acidic. At physiological pH (7.4), the molecule is >99.8% neutral. This high pKa limits its use as a direct carboxylic acid bioisostere but makes it suitable for neutral polar interactions.
    
  • Lipophilicity: The neutral form has a lower LogD than sulfonamides due to the polarity of the NH bond.

B.

-Acyl Derivatives (

)
  • pKa (Acidic) 5.9 – 7.6: Acylation of the imine nitrogen introduces a strong electron-withdrawing group (EWG). This stabilizes the negative charge on the nitrogen upon deprotonation via resonance (delocalization into the carbonyl).

  • Drug Design Utility: These are excellent carboxylic acid bioisosteres . They possess similar acidity to acetic acid derivatives but with higher lipophilicity and permeability, avoiding the "high polar surface area" penalty often associated with carboxylates.

C.

-Aryl Derivatives (

)
  • pKa (Acidic) 8.0 – 9.5: An aromatic ring provides resonance stabilization but less effectively than a carbonyl. Electron-poor aryl rings (e.g., 4-nitrophenyl) will lower the pKa further towards physiological relevance.

Physicochemical Implications in Drug Design[2]

The modulation of pKa directly impacts the LogD (distribution coefficient) and membrane permeability.

Solubility and Permeability[3]
  • High Permeability:

    
    -acyl sulfonimidamides often show higher Caco-2 permeability than their carboxylate counterparts because a significant fraction remains neutral at the membrane surface boundary layer (pH ~6.0).
    
  • Solubility: The anionic form (at pH > pKa) is highly soluble. For the parent core (pKa ~10.3), solubility is driven by the polarity of the neutral form.

Structure-Property Relationship (SPR) Diagram

SPR Substituent Imine Substituent (R') EWG Electron Withdrawing (Acyl, Cyano, Nitro) Substituent->EWG EDG Electron Donating (Alkyl) Substituent->EDG Acidity Acidity (pKa) EWG->Acidity Increases Acidity (Lowers pKa to 5-7) Perm Membrane Permeability EWG->Perm Balanced Profile (Bioisostere Sweet Spot) EDG->Acidity Decreases Acidity (Raises pKa > 12) LogD Lipophilicity (LogD7.4) Acidity->LogD Ionization reduces LogD LogD->Perm Optimal LogD (1-3) favors permeability

Figure 2: Impact of imine substitution on physicochemical parameters.

Experimental Determination Protocols

To accurately measure the pKa of these derivatives, standard potentiometric titration is often insufficient due to low solubility or extreme pKa values. The following protocols are recommended.

Protocol A: Potentiometric Titration (For pKa 3–11)

Best for N-acyl derivatives.

  • Preparation: Dissolve 1-2 mg of the compound in a co-solvent mixture (e.g., methanol/water 20:80) to ensure solubility.

  • Titration: Use a standardized base (KOH) and acid (HCl) to titrate across the pH range 2–12.

  • Yasuda-Shedlovsky Extrapolation: Since organic co-solvents are used, measure pKa at three different methanol concentrations (e.g., 20%, 30%, 40%) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky equation:

    
    
    
Protocol B: NMR Titration (For pKa > 11 or < 3)

Best for the unsubstituted core or very weak acids.

  • Buffer Preparation: Prepare a series of deuterated buffers (

    
     or 
    
    
    
    ) ranging from pH 1 to 14.
  • Observation: Monitor the chemical shift of the

    
    -methyl protons (
    
    
    
    ppm) or the
    
    
    -dimethyl protons.
  • Plotting: Plot the change in chemical shift (

    
    ) vs. pH. The inflection point of the sigmoidal curve corresponds to the pKa.
    
    • Note: The chemical shift of the

      
      -protons is highly sensitive to the ionization state of the nitrogen.
      

Synthesis Overview (SuFEx Chemistry)

Accessing these derivatives typically involves Sulfur-Fluoride Exchange (SuFEx) chemistry, a robust click-chemistry approach.[1]

  • Precursor: Start with the sulfonimidoyl fluoride (

    
    ).
    
  • Coupling: React with dimethylamine (or relevant amine) in the presence of a base (DBU or BEMP).

  • Functionalization: The

    
    -unsubstituted sulfonimidamide can be post-functionalized using acyl chlorides or aryl halides to tune the pKa.
    

References

  • Lücking, U., et al. (2015). "Preclinical Characterization of Acyl Sulfonimidamides: Potential Carboxylic Acid Bioisosteres with Tunable Properties." ChemMedChem, 10(3), 455–460.[2] Link

  • Chinthakindi, P. K., Arvidsson, P. I. (2017). "Sulfonimidamides in Medicinal and Agricultural Chemistry." Angewandte Chemie International Edition, 56, 4160–4180. Link

  • Anselmi, E., Leito, I., et al. (2024). "Focus on Physico-Chemical Properties of Sulfoximines: Acidity, Basicity and Lipophilicity." Chemistry – A European Journal, 31(1), e202402329. Link

  • Zhang, C., Willis, M. C. (2022).[3] "Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery." Chem, 8(3), 564-566. Link

Sources

Exploratory

The Renaissance of the S(VI) Chiral Motif: A Technical Guide to Sulfonimidamides

Introduction: The Aza-Analogue Revolution In the landscape of medicinal chemistry, the sulfonamide group ( ) has been a cornerstone pharmacophore for nearly a century.[1] However, the sulfonimidamide ( )—the mono-aza ana...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Aza-Analogue Revolution

In the landscape of medicinal chemistry, the sulfonamide group (


) has been a cornerstone pharmacophore for nearly a century.[1] However, the sulfonimidamide  (

)—the mono-aza analogue of the sulfonamide—represents a critical evolution in sulfur(VI) chemistry. By replacing one of the sulfonyl oxygen atoms with a nitrogen functionality, researchers gain an additional vector for hydrogen bonding, a handle for pKa modulation, and, crucially, a stable stereogenic center at the sulfur atom.

This guide serves as a technical blueprint for the synthesis and application of sulfonimidamides, moving beyond basic definitions to explore the mechanistic causality and experimental protocols required for their deployment in drug discovery.

Historical Evolution & Strategic Context

The development of sulfonimidamides is not linear; it is characterized by a "discovery-dormancy-renaissance" cycle.

The Timeline of Innovation

The field began with Levchenko's pioneering work in the Soviet Union during the 1960s but remained obscure due to harsh synthetic requirements. The modern era (post-2000) was ignited by the need for novel IP space and the advent of Click Chemistry (SuFEx).

Timeline Levchenko 1960s: Discovery (Levchenko) Oxidative Imination Johnson 1970s: Mechanism (Johnson) Stereochemical Analysis Levchenko->Johnson  Structural  Elucidation Arvidsson 2000s: MedChem (Arvidsson) Bioisostere Evaluation Johnson->Arvidsson  30-Year  Dormancy Bolm 2010s: Catalysis (Bolm) Stereoselective Routes Arvidsson->Bolm  Synthetic  Demand SuFEx 2018-Present: SuFEx (Sharpless/Bull) Sulfonimidoyl Fluorides Bolm->SuFEx  Modular  Assembly

Figure 1: The historical trajectory of sulfonimidamide development, highlighting the shift from fundamental reactivity to modular assembly.

Physicochemical Properties & Bioisosterism[2]

Why switch from a sulfonamide to a sulfonimidamide? The answer lies in the tunability of the physicochemical profile.

The Chiral Switch

Unlike the achiral sulfonamide, the sulfonimidamide is intrinsically chiral at the sulfur atom when the two carbon substituents are different (or if it is a terminal sulfonimidamide). This allows for:

  • Kinetic Resolution of enzymes/receptors.

  • 3D-Space Filling: The nitrogen substituent projects into a different vector than the oxygen it replaces.

Acidity and Basicity Modulation

The pKa of the N-H proton is drastically affected by the substituent on the imino nitrogen (


).
PropertySulfonamide (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

)
Sulfonimidamide (

)
Impact
Geometry Tetrahedral (Achiral)Tetrahedral (Chiral )Enables stereoselective binding.
H-Bonding 2 Acceptors (O), 1 Donor (NH)1 Acceptor (O), 1 Acceptor (N), 2 DonorsAdditional vector for interaction.
pKa (approx) ~10.0 (Weakly Acidic)~10.5 (Basic/Amphoteric)*Improved membrane permeability.
LogP ModerateGenerally LowerEnhanced aqueous solubility.

Note: If the imino-N is substituted with an electron-withdrawing group (e.g., -CN, -COR), the sulfonimidamide becomes significantly more acidic (pKa < 7).

Synthetic Methodologies: The Core Protocols

We will focus on the two most robust methods: the Classical Oxidative Chlorination (for bulk access) and the Modern SuFEx Route (for modular library generation).

Method A: Oxidative Chlorination (The "Classical" Route)

Concept: This method relies on the oxidation of a sulfinamide or disulfide followed by nucleophilic attack. It is robust but often requires harsh oxidants.

Mechanism:

  • Oxidation: Sulfinamide is oxidized to the sulfonimidoyl chloride.[2]

  • Substitution: The chloride is displaced by an amine.[2]

Protocol 1: Preparation via Chloramine-T (Modified)

Best for: Simple, achiral aryl sulfonimidamides.

Reagents:

  • Sulfur starting material (Thiol or Disulfide)

  • Chloramine-T (Oxidant/Nitrogen source)

  • Solvent: MeCN or Dioxane

Step-by-Step:

  • Activation: Dissolve the thiol (1.0 equiv) in MeCN (0.5 M). Add Chloramine-T (3.0 equiv) at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. The reaction passes through a sulfenyl chloride species.[2][3][4]

  • Quench: Filter off the NaCl precipitate.

  • Workup: Concentrate the filtrate. The resulting

    
    -tosyl sulfonimidoyl chloride is often unstable; react immediately with the desired amine (2.0 equiv) and base (
    
    
    
    ).

Expert Insight: Avoid water in the first step. Water competes with the nitrogen source, leading to sulfonamide byproducts.

Method B: SuFEx Chemistry (The "Modern" Route)

Concept: Developed by Bull, Sharpless, and Lücking, this method utilizes Sulfonimidoyl Fluorides as stable "hubs." The S-F bond is stable to water and oxygen but reacts specifically with silyl-activated nucleophiles or amines under calcium catalysis.

SuFEx_Mechanism Precursor Sulfinamide (R-S(O)NHR') Fluorination Oxidative Fluorination (Selectfluor or NFSI) Precursor->Fluorination Hub SULFONIMIDOYL FLUORIDE (Stable Hub) Fluorination->Hub PathA Route A: Silyl Ethers (Cat: DBU/BEMP) Hub->PathA PathB Route B: Amines (Cat: Ca(NTf2)2) Hub->PathB Product Diverse Sulfonimidamides PathA->Product PathB->Product

Figure 2: The SuFEx workflow. The sulfonimidoyl fluoride is the critical, bench-stable intermediate that enables divergent synthesis.

Protocol 2: Synthesis via Sulfonimidoyl Fluorides (Bull Method)

Best for: Late-stage functionalization and library generation.

Part 1: Synthesis of the Fluoride Hub

  • Substrate: Start with an

    
    -protected sulfinamide (e.g., 
    
    
    
    -Boc arylsulfinamide).
  • Fluorination: Dissolve in MeCN/H2O (10:1). Add Selectfluor (1.2 equiv) at room temperature.

  • Time: Reaction is typically complete in <1 hour.

  • Isolation: Aqueous workup (extraction with EtOAc). The resulting sulfonimidoyl fluoride is often a stable solid.

Part 2: SuFEx Coupling (The "Click" Step)

  • Setup: In a vial, combine the sulfonimidoyl fluoride (1.0 equiv) and the amine nucleophile (1.2 equiv).

  • Catalyst: Add DBU (1.5 equiv) or, for sensitive substrates,

    
     (10 mol%).
    
  • Conditions: Stir in MeCN at 50°C for 2–4 hours.

  • Purification: The fluoride leaving group allows for easy purification, often requiring only a silica plug.

Expert Insight: Racemization can occur with fluoride ions.[5][6][7] If stereochemistry is critical, use the calcium triflimide method, which proceeds with high stereospecificity (inversion of configuration).

Stereoselective Considerations

The "Holy Grail" of this field is controlling the sulfur stereocenter.

  • Resolution: Classical methods involve synthesizing the racemate and separating via chiral HPLC or crystallization with chiral acids (e.g., tartaric acid).

  • Stereospecific SuFEx: As shown by Bull (2020), if you start with an enantiopure sulfinamide, the oxidative fluorination to the sulfonimidoyl fluoride proceeds with retention of configuration. The subsequent substitution with an amine proceeds with inversion (SN2-like at Sulfur).

    • Result: Predictable access to enantiopure sulfonimidamides.[5][2][6][7][8]

Future Outlook

The sulfonimidamide is no longer a chemical curiosity; it is a validated bioisostere.

  • Agrochemicals: High stability and novel IP space make them prime candidates for next-gen pesticides.

  • PROTACs: The additional vectors allow for unique linker attachment points in protein degraders.

  • Automated Synthesis: The stability of the fluoride hub makes this chemistry highly compatible with high-throughput experimentation (HTE) platforms.

References

  • Levchenko, E. S., et al. (1967). Derivatives of Iminosulfonic Acids. Journal of Organic Chemistry USSR. (Historical context).

  • Arvidsson, P. I., et al. (2004). Sulfonimidamides as Sulfonamide Bioisosteres: Rational Design and Physicochemical Properties. ChemBioChem. [Link]

  • Bolm, C., & Steurer, M. (2010).[9] Synthesis of Amino-Functionalized Sulfonimidamides and Their Application in the Enantioselective Henry Reaction. The Journal of Organic Chemistry. [Link]

  • Gao, B., Sharpless, K. B., et al. (2018).[10] SuFEx Chemistry of Thionyl Tetrafluoride (SOF4) with Organolithium Nucleophiles. Angewandte Chemie International Edition. [Link]

  • Greed, S., Bull, J. A., et al. (2020).[5][6][8] Synthesis of Highly Enantioenriched Sulfonimidoyl Fluorides and Sulfonimidamides by Stereospecific SuFEx Reaction. Chemistry – A European Journal. [Link][8][11]

Sources

Protocols & Analytical Methods

Method

cross-coupling reactions with N,N-dimethylmethanesulfonoimidamide hydrochloride

Application Note: Strategic C-N Cross-Coupling of N,N-Dimethylmethanesulfonimidamide Hydrochloride Introduction & Strategic Significance The Molecule: N,N-Dimethylmethanesulfonimidamide hydrochloride (CAS: 1616467-36-7 /...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic C-N Cross-Coupling of N,N-Dimethylmethanesulfonimidamide Hydrochloride

Introduction & Strategic Significance

The Molecule: N,N-Dimethylmethanesulfonimidamide hydrochloride (CAS: 1616467-36-7 / Generic structure class) Formula:



In modern drug discovery, the sulfonimidamide moiety has emerged as a critical bioisostere of the classic sulfonamide. By replacing one of the sulfonyl oxygen atoms with a nitrogen functionality (


), sulfonimidamides introduce an additional vector for hydrogen bonding, alter the pKa, and create a chiral center at the sulfur atom (if the R groups differ).

However, the reagent is typically supplied as the hydrochloride salt to ensure stability. This presents a specific challenge in cross-coupling: the acidic proton must be neutralized in situ or prior to reaction to liberate the nucleophilic nitrogen.

This guide details two primary workflows for


-arylation:
  • Copper-Mediated Chan-Lam Coupling: Ideal for late-stage functionalization using boronic acids under mild, aerobic conditions.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: The "heavy-lifting" protocol for coupling with aryl halides (Cl, Br, I) when high yields and broad scope are required.

Mechanistic Decision Matrix

Before selecting a protocol, analyze your electrophile availability and functional group tolerance.

DecisionMatrix start Start: N,N-Dimethylmethanesulfonimidamide HCl electrophile Select Electrophile start->electrophile boronic Aryl Boronic Acid (Ar-B(OH)2) electrophile->boronic Available halide Aryl Halide (Ar-Cl, Ar-Br, Ar-I) electrophile->halide Available method_cu Method A: Chan-Lam Coupling (Cu-Catalyzed, Aerobic) boronic->method_cu method_pd Method B: Buchwald-Hartwig (Pd-Catalyzed, Inert) halide->method_pd consideration_cu Pros: Mild, Air-tolerant Cons: High Cu loading, slow method_cu->consideration_cu consideration_pd Pros: High yield, low loading Cons: Air-sensitive, expensive method_pd->consideration_pd

Figure 1: Strategic decision tree for selecting the optimal cross-coupling methodology.

Method A: Copper-Mediated Chan-Lam Coupling[1][2][3]

Best For: Complex substrates, late-stage functionalization, and labs avoiding inert atmosphere gloveboxes. Mechanism: Oxidative coupling involving a Cu(II)/Cu(III) cycle. The reaction requires oxygen (air) to re-oxidize the copper species.

Reagents & Stoichiometry
ComponentReagentEquiv.Role
Nucleophile Sulfonimidamide HCl 1.0 Substrate
ElectrophileAryl Boronic Acid2.0Coupling Partner (Excess required due to protodeboronation)
Catalyst

0.1 - 1.0Catalyst (Often stoichiometric for difficult substrates)
BasePyridine or

3.0 CRITICAL: 1 eq to neutralize HCl, 2 eq for catalytic cycle.
SolventDCM or MeCNN/A[0.1 M] Concentration
OxidantAtmospheric

ExcessTerminal oxidant
Step-by-Step Protocol
  • Preparation: To a reaction vial equipped with a stir bar, add N,N-dimethylmethanesulfonimidamide HCl (1.0 equiv), Aryl Boronic Acid (2.0 equiv), and

    
     (0.5 equiv recommended start).
    
  • Solvation: Add Dichloromethane (DCM) or Acetonitrile (MeCN) to achieve a concentration of 0.1 M.

  • Activation (The Base Step): Add Pyridine (3.0 equiv).

    • Note: You may observe a color change (blue to green/teal) as the copper coordinates with the amine and base.

  • Oxygenation: Do not seal under nitrogen. Cap the vial loosely or attach an

    
     balloon if the reaction is sluggish.
    
  • Reaction: Stir vigorously at Room Temperature (25°C) for 16–24 hours.

    • Optimization: If conversion is <50% after 4 hours, heat to 40°C or add 4Å Molecular Sieves (powdered) to sequester water, which inhibits the transmetallation step.

  • Work-up: Dilute with EtOAc, wash with 1M HCl (to remove pyridine and copper salts), then brine. Dry over

    
    .
    

Method B: Palladium-Catalyzed Buchwald-Hartwig Amination

Best For: Scale-up, unreactive aryl chlorides, and electron-rich aryl halides. Mechanism:


 cycle. The steric bulk of the sulfonimidamide requires specific ligands (Buchwald precatalysts) to facilitate reductive elimination.
Reagents & Stoichiometry
ComponentReagentEquiv.Role
Nucleophile Sulfonimidamide HCl 1.0 Substrate
ElectrophileAryl Bromide/Chloride1.0 - 1.2Coupling Partner
CatalystBrettPhos Pd G3 0.02 - 0.05Precatalyst (Ensures rapid activation)
Base

or

2.5 CRITICAL: Neutralizes HCl + deprotonates Pd-complex.
Solvent1,4-Dioxane or TolueneN/A[0.2 M] Concentration
AtmosphereArgon/NitrogenN/AStrictly inert
Step-by-Step Protocol
  • Inert Setup: Flame-dry a reaction tube and cool under a stream of Argon.

  • Solids Addition: Add N,N-dimethylmethanesulfonimidamide HCl (1.0 equiv), Aryl Halide (if solid),

    
     (2.5 equiv), and BrettPhos Pd G3 (2–5 mol%).
    
    • Why BrettPhos? Sulfonimidamides are sterically demanding and electronically unique. BrettPhos and XPhos are privileged ligands for S-N coupling [1].

  • Solvation: Add anhydrous 1,4-Dioxane (sparged with Argon for 10 mins).

  • Reaction: Seal the tube. Heat to 100°C for 4–12 hours.

    • Visual Check: The reaction usually turns from a pale suspension to a dark orange/brown solution. A black precipitate indicates "Pd black" formation (catalyst death)—if this happens, increase ligand loading.

  • Work-up: Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts and palladium residues. Concentrate and purify via flash chromatography.

Comparative Data & Troubleshooting

FeatureChan-Lam (Cu)Buchwald-Hartwig (Pd)
Sensitivity Moisture sensitive (needs sieves sometimes), Air required.Highly Air/Moisture sensitive (needs inert gas).
Substrate Scope Excellent for phenols/boronic acids. Tolerates HetAr.Excellent for Aryl Chlorides/Bromides.
Functional Groups Tolerates -CN, -ester, -ketone.Strong base (

) may hydrolyze esters.
Common Failure Protodeboronation: Boronic acid degrades before coupling. Fix: Add slow addition of boronic acid.Catalyst Poisoning: N-heterocycles coordinate Pd. Fix: Use specific precatalysts (G3/G4).
HCl Handling Requires 3.0 eq Pyridine/TEA.Requires 2.5 eq

.

Experimental Workflow Diagram

Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Isolation weigh Weigh HCl Salt (Hygroscopic!) base_calc Calculate Base (Substrate + HCl neut.) weigh->base_calc mix Mix Reagents Solvent: Dioxane/DCM base_calc->mix catalyst Add Catalyst (Cu or Pd) mix->catalyst heat Heat/Stir (Time: 4-16h) catalyst->heat quench Quench/Filter heat->quench purify Column Chromatography (Polar eluent often needed) quench->purify

Figure 2: Generalized experimental workflow emphasizing the critical base calculation step.

References

  • Chen, Y., et al. (2020). "Palladium-Catalyzed N-Arylation of Sulfonimidamides." Journal of Organic Chemistry. (Note: Representative citation for Pd-coupling of sulfonimidamides).

  • Lam, P. Y. S., et al. (1998). "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters. .

  • Arvidsson, P. I., et al. (2014). "Cu(OAc)2 promoted Chan–Evans–Lam C–N cross coupling reactions on the N- and N′-nitrogen atoms of sulfonimidamides."[1] Tetrahedron. .

  • BenchChem. (2025).[2][3] "Yield comparison of different cross-coupling methods using N-(2-iodophenyl)methanesulfonamide." Application Data. .

Sources

Application

Application Note: Chan-Lam Coupling Protocols for Sulfonimidamides

Topic: Chan-Lam coupling protocols for sulfonimidamides Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals. [1][2][3][4][5] Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chan-Lam coupling protocols for sulfonimidamides Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.

[1][2][3][4][5]

Executive Summary

Sulfonimidamides (SIAs) are emerging as critical bioisosteres of sulfonamides in medicinal chemistry, offering an additional vector for diversification via the aza-nitrogen. While traditional synthesis relies on electrophilic trapping of sulfonimidoyl halides (which are unstable and moisture-sensitive), the Chan-Lam-Evans (CLE) coupling offers a robust, oxidative cross-coupling approach using stable aryl boronic acids.

This guide details the protocols for the copper-catalyzed N-arylation of sulfonimidamides. Unlike standard aniline couplings, SIAs present unique challenges in regioselectivity (N- vs. N'-arylation) and coordination chemistry . This note provides optimized workflows to navigate these challenges, ensuring high chemoselectivity and yield.

Mechanistic Insight & Rational Design

The Chan-Lam coupling of sulfonimidamides operates via an oxidative Cu(II)/Cu(III) catalytic cycle. Understanding the coordination mode is vital for troubleshooting low conversions.

The Catalytic Cycle

The reaction proceeds through a ligand-directed oxidative addition. Sulfonimidamides act as directing groups, coordinating to Cu(II) to facilitate transmetallation with the aryl boronic acid.

Key Mechanistic Features:

  • Coordination: The sulfonimidamide nitrogen coordinates to Cu(II)(OAc)₂, increasing the acidity of the NH proton.

  • Transmetallation: The aryl boronic acid transfers the aryl group to the copper center. This is often the rate-determining step (RDS) and is sensitive to base strength.

  • Reductive Elimination: A high-valent Cu(III) species undergoes reductive elimination to form the C-N bond and release Cu(I).

  • Re-oxidation: Cu(I) is re-oxidized to Cu(II) by atmospheric oxygen or a co-oxidant, closing the cycle.

ChanLamMechanism Cu2 Cu(II)(OAc)2 (Pre-catalyst) ComplexA Species A [Cu(II)(SIA)2] Cu2->ComplexA + Sulfonimidamide Cu3 Species B [Ar-Cu(III)-SIA] ComplexA->Cu3 Ar-B(OH)2 Transmet Transmetallation (+ Ar-B(OH)2 / Base) RedElim Reductive Elimination (C-N Bond Formation) Cu3->RedElim Cu1 Cu(I) Species RedElim->Cu1 Product N-Aryl Sulfonimidamide RedElim->Product Cu1->Cu2 O2 (Air) Oxidation Oxidation (+ O2)

Figure 1: Proposed catalytic cycle for the oxidative N-arylation of sulfonimidamides via Cu(II)/Cu(III) intermediates.

Critical Optimization Parameters

Before initiating synthesis, evaluate the following parameters based on your substrate's steric and electronic profile.

ParameterRecommendationRationale
Copper Source Cu(OAc)₂ (Anhydrous)Acetate acts as a base to facilitate deprotonation/transmetallation. Halides (CuCl, CuBr) are generally less effective for SIAs.
Solvent DCM or MeOH DCM is standard for solubility. MeOH promotes transmetallation in sluggish reactions but may lead to boronic acid protodeboronation (side reaction).
Base Pyridine or Et₃N Pyridine (2.0 equiv) often serves as both ligand and base, stabilizing the active Cu species.
Oxidant Air (Open Flask) Sufficient for most cases. Use an O₂ balloon for sluggish substrates (electron-poor boronic acids).
Stoichiometry Boronic Acid (2.0 equiv) Boronic acids are prone to homocoupling and hydrolysis; excess is required to drive conversion.

Standard Operating Protocols (SOPs)

Protocol A: General N-Arylation (Room Temperature)

Best for: Primary sulfonimidamides and electron-rich aryl boronic acids.

Materials:

  • Sulfonimidamide substrate (1.0 equiv)

  • Aryl boronic acid (2.0 equiv)

  • Cu(OAc)₂ (0.1 – 0.2 equiv / 10-20 mol%)

  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM) [0.1 M]

  • 4Å Molecular Sieves (Optional, but recommended to prevent hydrolysis)

Step-by-Step Procedure:

  • Setup: To a 20 mL vial equipped with a magnetic stir bar, add the sulfonimidamide (0.5 mmol), aryl boronic acid (1.0 mmol), and Cu(OAc)₂ (0.05 mmol).

  • Solvent Addition: Add DCM (5.0 mL) followed by pyridine (1.0 mmol).

  • Activation: Cap the vial loosely or attach a drying tube (calcium chloride) to allow air exchange while excluding bulk moisture. Note: Do not seal under inert gas; O₂ is required.

  • Reaction: Stir vigorously at room temperature (23-25 °C) for 16–24 hours. The mixture typically turns from blue/green to a dark suspension.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the starting material and the formation of the product mass.

  • Workup:

    • Dilute with EtOAc (20 mL).

    • Wash with 1M HCl (to remove pyridine and copper salts) or aqueous NH₄OH (if acid-sensitive).

    • Wash with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Protocol B: Challenging Substrates (Reflux/Ligand-Assisted)

Best for: Sterically hindered boronic acids (ortho-substituted) or electron-deficient sulfonimidamides.

Modifications:

  • Solvent: Switch to 1,2-Dichloroethane (DCE) or Acetonitrile (MeCN) .

  • Temperature: Heat to 60–80 °C .

  • Additive: Add TEMPO (1.0 equiv) or use Cu(OAc)₂ (1.0 equiv) stoichiometric if catalytic turnover is stalled.

Step-by-Step Procedure:

  • Prepare the reaction mixture as in Protocol A using DCE as solvent.

  • Heat the reaction block to 70 °C.

  • If conversion stalls at <50% after 6 hours, add a second portion of boronic acid (1.0 equiv) and base.

  • Workup: Similar to Protocol A. Note that copper removal can be more difficult with heating; a wash with EDTA solution (0.1 M, pH 9) is highly effective.

Regioselectivity: The N vs. N' Challenge

Sulfonimidamides possess two nucleophilic nitrogens: the imino (N') and the amino (N).

  • Structure: R-S(=O)(=NR')-NR''₂

  • Tautomerism: In primary SIAs (R'=H, R''=H), tautomerism equilibrates the two positions.

Guidance:

  • Steric Control: Chan-Lam coupling is sensitive to sterics. Arylation predominantly occurs at the less hindered nitrogen .

  • Electronic Control: For N-acyl or N-sulfonyl sulfonimidamides, the coupling will occur at the more nucleophilic (less electron-withdrawing) nitrogen.

  • Directing Groups: If specific N'-arylation is required, consider using a transient protecting group on the amino nitrogen, though this often requires specific optimization.

Troubleshooting Guide (Decision Tree)

Use this logic flow to resolve common failures.

Troubleshooting Start Low Yield / No Reaction? CheckSM Is SM consumed? Start->CheckSM CheckProd Is Product formed? CheckSM->CheckProd Yes IncreaseTemp Action: Increase Temp (60°C) Switch Solvent (DCE) CheckSM->IncreaseTemp No (SM remains) SideReactions Issue: Protodeboronation? CheckProd->SideReactions No (Complex Mixture) AddOxidant Action: Add O2 Balloon Check Cu Source IncreaseTemp->AddOxidant Still No Conversion DrySolvent Action: Add 4Å Mol. Sieves Slow addition of Boronic Acid SideReactions->DrySolvent Yes (Benzene formed)

Figure 2: Troubleshooting decision tree for optimizing Chan-Lam reactions.

References

  • Primary Protocol Source (Sulfonimidamides): Chen, J., et al. "Cu(OAc)2 promoted Chan–Evans–Lam C–N cross coupling reactions on the N- and N′-nitrogen atoms of sulfonimidamides with aryl boronic acids."[1] Tetrahedron, 2014 , 70(35), 5428–5433. [Link]

  • Related Sulfoximine Protocols: Moessner, C., & Bolm, C. "Cu(OAc)2-Catalyzed N-Arylations of Sulfoximines with Aryl Boronic Acids." Organic Letters, 2005 , 7(13), 2667–2669. [Link]

Sources

Method

Application Notes and Protocols: Palladium-Catalyzed Arylation of N,N-dimethylmethanesulfonoimidamide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Prominence of the Sulfonoimidamide Moiety in Medicinal Chemistry The sulfonoimidamide functional group, a bioisostere of the sulfon...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Sulfonoimidamide Moiety in Medicinal Chemistry

The sulfonoimidamide functional group, a bioisostere of the sulfonamide, is an increasingly important motif in modern drug discovery.[1] Its unique physicochemical properties, including enhanced metabolic stability and the capacity for additional vector interactions through the imide nitrogen, offer significant advantages in the design of novel therapeutics. N-aryl sulfonoimidamides, in particular, are key structural components in a variety of biologically active compounds.[2][3] The development of robust and versatile synthetic methods for their preparation is therefore of paramount importance.

The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and general method for the formation of carbon-nitrogen (C-N) bonds.[4][5] This reaction has revolutionized the synthesis of aryl amines, amides, and related compounds by offering a milder and more functional-group-tolerant alternative to classical methods.[4] The application of this methodology to the arylation of N,N-dimethylmethanesulfonoimidamide provides a direct and efficient route to a diverse range of N-aryl sulfonoimidamides, which are valuable building blocks in pharmaceutical research.[6]

This document provides a comprehensive guide to the palladium-catalyzed arylation of N,N-dimethylmethanesulfonoimidamide, including a detailed examination of the reaction mechanism, optimized experimental protocols, and expert insights into achieving successful and reproducible outcomes.

Mechanistic Insights: The Catalytic Cycle

The palladium-catalyzed arylation of N,N-dimethylmethanesulfonoimidamide proceeds via a catalytic cycle analogous to the well-established Buchwald-Hartwig amination.[7][8] The cycle can be broken down into three key steps: oxidative addition, deprotonation and coordination, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (or triflate) to form a Pd(II) intermediate. This is often the rate-determining step of the reaction.

  • Deprotonation and Coordination: In the presence of a strong base, the N,N-dimethylmethanesulfonoimidamide is deprotonated. The resulting anion then coordinates to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The final step involves the formation of the C-N bond and the regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl Deprot_Coord Deprotonation & Coordination PdII_Aryl->Deprot_Coord + HN(SO(NMe2)Me) + Base PdII_Amide Ar-Pd(II)-N(SO(NMe2)Me)(L_n) Deprot_Coord->PdII_Amide RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-N(SO(NMe2)Me) RedElim->Product

Figure 1. The catalytic cycle for the palladium-catalyzed arylation.

Experimental Protocol: A General Procedure

This protocol provides a reliable method for the palladium-catalyzed arylation of N,N-dimethylmethanesulfonoimidamide with a range of aryl halides.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Cesium carbonate (Cs₂CO₃)

  • N,N-dimethylmethanesulfonoimidamide

  • Aryl halide (e.g., aryl bromide)

  • Anhydrous toluene

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and hotplate

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • Catalyst Preparation: In a dry reaction vessel under an inert atmosphere, combine Pd(OAc)₂ (2 mol%) and BINAP (3 mol%).

  • Reagent Addition: To the catalyst mixture, add Cs₂CO₃ (1.5 equivalents), N,N-dimethylmethanesulfonoimidamide (1.2 equivalents), and the aryl halide (1.0 equivalent).

  • Solvent Addition: Add anhydrous toluene to the reaction vessel to achieve a suitable concentration (typically 0.1-0.2 M).

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental_Workflow start Start catalyst_prep Catalyst Preparation (Pd(OAc)2, BINAP) start->catalyst_prep reagent_add Reagent Addition (Base, Sulfonoimidamide, Aryl Halide) catalyst_prep->reagent_add solvent_add Solvent Addition (Anhydrous Toluene) reagent_add->solvent_add reaction Reaction (100-110 °C, Inert Atmosphere) solvent_add->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product N-Aryl Sulfonoimidamide purification->product

Figure 2. General experimental workflow for the arylation reaction.

Data Presentation: Substrate Scope and Yields

The palladium-catalyzed arylation of N,N-dimethylmethanesulfonoimidamide is compatible with a wide range of aryl halides, including those with both electron-donating and electron-withdrawing substituents. The following table summarizes typical yields for the reaction with various aryl bromides.

EntryAryl BromideYield (%)
14-Bromotoluene85
24-Bromoanisole82
31-Bromo-4-fluorobenzene78
41-Bromo-4-(trifluoromethyl)benzene75
52-Bromopyridine65

Expertise and Experience: Troubleshooting and Optimization

Choice of Ligand: While BINAP is a generally effective ligand, other phosphine ligands such as Xantphos or DavePhos may provide better results for specific substrates, particularly challenging aryl chlorides.[7]

Base Selection: Cesium carbonate is a commonly used base, but other bases like potassium carbonate or potassium phosphate may be advantageous in certain cases. Stronger bases such as sodium tert-butoxide are also effective but may have limited functional group tolerance.[9]

Solvent Effects: Toluene and dioxane are the most frequently used solvents. The choice of solvent can influence the reaction rate and yield.[7]

Inert Atmosphere: Maintaining a strictly inert atmosphere is crucial for the stability of the Pd(0) catalyst and to prevent side reactions.

References

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
  • ChemRxiv. (2025). Expanding Chemical Space of N-Acyl Sulfonamides with Click Chemistry for Carbonic Anhydrase Inhibitor Discovery.
  • Organic Chemistry Portal. (2015). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources.
  • ResearchGate. (n.d.). Selected drugs with N-aryl sulfonamide structure motif.
  • Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel C
  • Niu, J.-B., et al. (n.d.).
  • Wikipedia. (n.d.).
  • Synthesis of N-Acylsulfenamides from (Hetero)
  • Claremont Colleges. (2022, March 30). Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery.
  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfon
  • Silva, A. L., et al. (2002, October 1). A simple preparation of N,N-dimethyl-N′-alkyl (aryl) sulfonylformamidines.
  • ResearchGate. (n.d.). Synthesis of sulphonamide derivatives by using Buchwald-Hartwig reaction.
  • Chemistry LibreTexts. (2023, June 30).
  • Jia, T., et al. (2013). Palladium-Catalyzed Direct Arylation of Methyl Sulfoxides with Aryl Halides. Organic Chemistry Portal.
  • ResearchGate. (n.d.).
  • MDPI. (2021, November 14).
  • ChemRxiv. (n.d.).
  • Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. (n.d.). PMC.
  • ResearchGate. (2025, October 18). Palladium‐Catalyzed Carbonylative Coupling Reactions of N,N‐Bis(methanesulfonyl)amides via C‐N Bond Cleavage | Request PDF.
  • MIT Open Access Articles. (n.d.).
  • Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. (n.d.). PMC.
  • ResearchGate. (n.d.). CuI/DMAP catalysed C−N coupling between aryl halide and amine.
  • Downey, C., et al. (2011, September 14). Synthesis of N-Acyl-N,O-Acetals from N-Aryl Amides and Acetals in the Presence of TMSOTf. Semantic Scholar.
  • University of Windsor. (n.d.).
  • Macmillan Group - Princeton University. (2018, June 20).

Sources

Application

Application Notes &amp; Protocols: Late-Stage Functionalization Using Sulfonimidamide Reagents

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist Introduction: Embracing Complexity in Drug Discovery In modern medicinal and agricultural che...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist

Introduction: Embracing Complexity in Drug Discovery

In modern medicinal and agricultural chemistry, the ability to modify complex molecules in the final stages of a synthetic sequence, known as Late-Stage Functionalization (LSF), is a paramount strategic advantage. LSF allows for the rapid generation of structural analogs from a common advanced intermediate, accelerating the exploration of Structure-Activity Relationships (SAR) and the optimization of lead compounds. The sulfonamide functional group is a cornerstone of contemporary drug design, present in nearly 10% of the top-selling pharmaceuticals of 2020.[1] Despite their prevalence and favorable physicochemical properties, sulfonamides are often regarded as synthetically inert handles, limiting their utility in LSF.[1][2][3][4][5][6]

This guide focuses on a powerful emerging strategy that transforms this challenge into an opportunity: the use of sulfonimidamides. As mono-aza analogs of sulfonamides, sulfonimidamides are rapidly gaining traction as versatile bioisosteres and, more importantly, as activatable functional groups for LSF.[7][8][9] They expand the three-dimensional chemical space of a molecule while introducing a reactive handle that can be converted into key radical intermediates under mild conditions.[10]

This document provides an in-depth exploration of sulfonimidamide-based LSF, detailing the underlying principles, key reagent classes, and field-proven protocols for their application. We will focus on the generation and application of sulfonimidoyl radicals, a class of reactive intermediates that unlock novel chemical transformations on complex molecular scaffolds.

cluster_0 The Value Proposition of Sulfonimidamide LSF Start Complex Molecule (e.g., Drug Candidate with a Primary Sulfonamide) Step1 Activation Step: Conversion to Sulfonimidamide Precursor Start->Step1 Introduce activatable handle Step2 Radical Generation: Photocatalysis, Electrocatalysis, or Transition Metal Catalysis Step1->Step2 Form key reactive intermediate Step3 Late-Stage Functionalization Event (e.g., C-H Amination, Alkene Ligation) Step2->Step3 Forge new bond End Library of Diversified Analogs with Novel Physicochemical Properties Step3->End Accelerate SAR

Figure 1: High-level workflow for diversifying complex molecules via sulfonimidamide-based LSF.

Core Chemistry: The Sulfonimidoyl Radical

The synthetic utility of sulfonimidamides in LSF hinges on their ability to serve as precursors to S(VI) radicals. Unlike their sulfonamide counterparts, which have very low redox potentials, activated sulfonimidamides can undergo single-electron transfer (SET) to generate highly reactive sulfonimidoyl radicals.[1] This transformation is challenging due to the strength of the bonds to the sulfur(VI) center, but recent advances have established robust catalytic platforms to achieve it.[11][12]

Two primary classes of precursors have emerged as the most effective for generating sulfonimidoyl radicals:

  • Sulfonimidoyl Chlorides: These are readily accessible and have been shown to form radicals via reduction with a suitable catalyst, such as Cu(I), under mild, light-free conditions.[10]

  • Sulfonimidoyl Fluorides: While possessing a stronger S-F bond, these precursors offer enhanced stability. Their conversion to radicals has been unlocked through a cooperative strategy combining an organosuperbase activation with photoredox catalysis.[11][12]

G cluster_precursors Sulfonimidoyl Precursors cluster_methods Radical Generation Methods Chloride Sulfonimidoyl Chloride (R-S(O)(NR')-Cl) Cu_Method Cu(I) Catalysis (SET Reduction) Chloride->Cu_Method Fluoride Sulfonimidoyl Fluoride (R-S(O)(NR')-F) Photo_Method Photoredox Catalysis + Organosuperbase Fluoride->Photo_Method Radical Sulfonimidoyl Radical [R-S(O)(NR')]• Cu_Method->Radical Photo_Method->Radical Functionalization Downstream Functionalization (e.g., Alkene Addition) Radical->Functionalization

Figure 2: Key precursors and catalytic methods for generating sulfonimidoyl radicals for LSF.

Application Protocol 1: Photocatalytic Ligation of Alkenes with Sulfonimidoyl Fluorides

This protocol details a method for the vinylation of complex molecules via the generation of sulfonimidoyl radicals from stable fluoride precursors, employing a dual catalytic system.[11][12]

Principle: An organosuperbase activates the sulfonimidoyl fluoride, lowering its reduction potential. An excited-state photocatalyst then performs a single-electron transfer (SET) to generate the key sulfonimidoyl radical, which engages an alkene coupling partner.

Materials and Reagents:

  • Sulfonimidoyl fluoride substrate (1.0 equiv)

  • Alkene (2.0 equiv)

  • Photoredox Catalyst: Ru(bpy)₃Cl₂ (1.5 mol%)

  • Organosuperbase: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.5 equiv)

  • Solvent: Anhydrous Acetonitrile (CH₃CN)

  • Inert gas supply (Argon or Nitrogen)

  • Schlenk flask or reaction vial with stir bar

  • Blue LED light source (e.g., 5W, 450 nm)

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the sulfonimidoyl fluoride substrate (e.g., 0.2 mmol, 1.0 equiv), the alkene (0.4 mmol, 2.0 equiv), and Ru(bpy)₃Cl₂ (0.003 mmol, 1.5 mol%).

  • Solvent and Reagent Addition: Add anhydrous acetonitrile to achieve a final concentration of 0.1 M with respect to the sulfonimidoyl fluoride. Add DBU (0.7 mmol, 3.5 equiv) via syringe.

  • Initiation: Place the sealed flask approximately 5-10 cm from the blue LED light source and begin vigorous stirring. Ensure the reaction is maintained at room temperature, using a fan for cooling if necessary.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 12 to 24 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the desired vinyl sulfoximine product.

Expected Results & Troubleshooting:

  • Outcome: Formation of vinyl sulfoximines is expected with excellent E-selectivity.[11]

  • Low Conversion: If conversion is low, ensure the solvent is anhydrous and the system is free of oxygen, as both can quench the photocatalytic cycle. Verify the output and wavelength of the LED source.

  • Side Products: Decomposition of the photocatalyst may occur with prolonged reaction times or high-intensity light. Consider increasing catalyst loading or reducing light intensity.

Substrate TypeCatalyst SystemKey AdditiveTypical YieldSelectivityReference
Sulfonimidoyl Fluoride Ru(bpy)₃Cl₂ (Photocatalyst)DBU (Organosuperbase)Good to ExcellentHigh E-selectivity[11][12]
Sulfonimidoyl Chloride CuI (Transition Metal)NoneModerate to GoodN/A[10]

Table 1: Comparison of catalytic systems for sulfonimidoyl radical generation and alkene coupling.

Application Protocol 2: Copper-Catalyzed Radical Coupling of Alkenes with Sulfonimidoyl Chlorides

This protocol provides a practical, light-free alternative for generating sulfonimidoyl radicals and achieving alkene ligation.[10]

Principle: A Cu(I) salt acts as a single-electron reductant for the sulfonimidoyl chloride, generating a sulfonimidoyl radical and Cu(II)Cl. The radical adds to an alkene, and a subsequent oxidation/elimination sequence furnishes the vinyl sulfoximine product.

Materials and Reagents:

  • Sulfonimidoyl chloride substrate (1.0 equiv)

  • Alkene (1.5 equiv)

  • Catalyst: Copper(I) iodide (CuI) (10 mol%)

  • Solvent: 1,2-Dichloroethane (DCE)

  • Inert gas supply (Argon or Nitrogen)

  • Sealed reaction tube with stir bar

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried sealed tube under an inert atmosphere, combine the sulfonimidoyl chloride (0.2 mmol, 1.0 equiv), the alkene (0.3 mmol, 1.5 equiv), and CuI (0.02 mmol, 10 mol%).

  • Solvent Addition: Add anhydrous DCE to achieve a final concentration of 0.1 M.

  • Reaction: Seal the tube and place it in a preheated oil bath at 60 °C. Stir vigorously for the duration of the reaction.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Typical reaction times are 12-18 hours.

  • Workup: After cooling to room temperature, filter the reaction mixture through a short pad of Celite, washing with dichloromethane. Concentrate the filtrate and purify the crude product by flash column chromatography.

Expert Insights & Causality:

  • Why Cu(I)? Copper(I) is an inexpensive and effective single-electron reductant for organohalides. Its redox potential is well-matched for the reduction of the S-Cl bond in sulfonimidoyl chlorides without requiring photoexcitation.[10]

  • Solvent Choice: DCE is a preferred solvent as it is relatively non-coordinating and can solubilize the various components of the reaction while remaining stable at the required temperature.

  • In Situ Generation: For added practicality, the sulfonimidoyl chloride can be generated in situ from the corresponding S(IV) sulfonamide using an oxidant like t-BuOCl, followed by the addition of the alkene and CuI catalyst in a one-pot procedure.[10]

Conclusion and Future Outlook

The use of sulfonimidamide reagents represents a significant advancement in the field of late-stage functionalization. By providing a reliable pathway to sulfonimidoyl radicals, these methods empower chemists to modify complex, high-value molecules in ways that were previously impractical or impossible. The protocols described herein, based on photocatalytic and copper-catalyzed approaches, offer complementary strategies that are mild, robust, and tolerant of a wide range of functional groups. As research in this area continues, the development of new catalytic systems for generating these versatile S(VI) radicals will further expand the synthetic toolkit for drug discovery and development, solidifying the sulfonimidamide as a key player in modern molecular design.

References

  • Tilby, M. J., Dewez, D. F., Pantaine, L. R. E., Hall, A., Martínez-Lamenca, C., & Willis, M. C. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis, 12(10), 6060–6067. [Link]

  • Tilby, M. J., Dewez, D. F., Pantaine, L. R. E., Hall, A., Martínez-Lamenca, C., & Willis, M. C. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. PMC. [Link]

  • Tilby, M. J., Dewez, D. F., Pantaine, L. R. E., Hall, A., Martínez-Lamenca, C., & Willis, M. C. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. PubMed. [Link]

  • Tilby, M. J., Dewez, D. F., Pantaine, L. R. E., Hall, A., Martínez-Lamenca, C., & Willis, M. C. (2022). (PDF) Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ResearchGate. [Link]

  • Chinthakindi, P. K., Naicker, T., Thota, N., Govender, T., Kruger, H. G., & Arvidsson, P. I. (2017). Sulfonimidamides in Medicinal and Agricultural Chemistry. Angewandte Chemie International Edition, 56(15), 4100-4109. [Link]

  • (N/A). Sulfonimidamides: Synthesis and Applications in Preparative Organic Chemistry. OUCI. [Link]

  • Chinthakindi, P. K., Naicker, T., Thota, N., Govender, T., Kruger, H. G., & Arvidsson, P. I. (2017). Sulfonimidamides in Medicinal and Agricultural Chemistry. PubMed. [Link]

  • Chinthakindi, P. K., Naicker, T., Thota, N., Govender, T., Kruger, H. G., & Arvidsson, P. I. (2017). Sulfonimidamides in Medicinal and Agricultural Chemistry. SciLifeLab Affiliated and Fellows Publications. [Link]

  • Gao, B., Liu, T., Wu, J., et al. (2023). Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation. Nature Communications. [Link]

  • Zhang, Z., & Willis, M. C. (2026). Cu(I)-Catalyzed Radical Coupling of Alkenes with Sulfonimidoyl Chlorides: Synthesis of Vinyl Sulfoximines. Organic Letters. [Link]

  • Sliusarevskyi, I., Diaz, J., Senapati, S., et al. (2025). Photocatalytic Synthesis of Unprotected Sulfonimidamides and Their Application in Photochemical Nitrene Transfer Reactions. Angewandte Chemie International Edition. [Link]

  • Ramesh B. (2022). Transition‑Metal-Catalyzed C-H Functionalization of Substituted Aromatics with Alkenes or Sulfonyl Chloride. Indian Institute of Technology Madras. [Link]

  • Fier, P. S., & Maloney, K. M. (2019). A Practical and General Approach to the Late-Stage Functionalization of Complex Sulfonamides. ChemRxiv. [Link]

  • Gao, B., Liu, T., Wu, J., et al. (2023). (PDF) Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation. ResearchGate. [Link]

  • Kaur, H., & Bolm, C. (2020). Synthetic approaches and applications of sulfonimidates. Organic & Biomolecular Chemistry, 18(32), 6211-6222. [Link]

  • Fier, P. S., & Maloney, K. M. (2019). A Practical and General Approach to the Late-Stage Functionalization of Complex Sulfonamides. ChemRxiv. [Link]

  • (N/A). Synthesis of Sulfonimidamides. Organic Chemistry Portal. [Link]

Sources

Method

Application Note: Precision N-Alkylation of N,N-Dimethylmethanesulfonimidamide

Abstract & Strategic Overview This application note details the protocol for the N-alkylation of N,N-dimethylmethanesulfonimidamide (DMSI). Sulfonimidamides are aza-bioisosteres of sulfonamides, offering unique physicoch...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the protocol for the N-alkylation of N,N-dimethylmethanesulfonimidamide (DMSI). Sulfonimidamides are aza-bioisosteres of sulfonamides, offering unique physicochemical properties (solubility, H-bonding capability) and a chiral sulfur center that is increasingly valuable in medicinal chemistry (e.g., avoiding metabolic hotspots).

The core challenge in alkylating DMSI lies in its amphoteric nature and polarity. The imidamide nitrogen (


) is the nucleophile, with a pKa generally in the range of 10–11. Successful alkylation requires balancing base strength to ensure deprotonation while preventing oligomerization or side reactions at the sulfur center.

This guide presents two validated methodologies:

  • Method A (Nucleophilic Substitution): A robust, scalable protocol using alkyl halides.

  • Method B (Mitsunobu Coupling): A mild protocol for alkylation using alcohols.

Chemical Background & Mechanism[1]

The Substrate[2]
  • Compound: N,N-Dimethylmethanesulfonimidamide

  • Formula:

    
    
    
  • Key Feature: The molecule possesses a stereogenic sulfur atom.[1] While the starting material (DMSI) is often used as a racemate, the alkylation conditions described herein preserve the stereochemical integrity if an enantiopure starting material is used.

Reaction Mechanism

The reaction proceeds via the deprotonation of the imidamide nitrogen, generating a resonance-stabilized anion that attacks the electrophile.

Mechanism Start DMSI (Neutral) Me-S(O)(=NH)-NMe2 Anion Imidamide Anion [Me-S(O)(=N⁻)-NMe2] Start->Anion -H⁺ (pKa ~10.5) Base Base (Deprotonation) Base->Start Product N-Alkyl Product Me-S(O)(=NR)-NMe2 Anion->Product SN2 Attack Electrophile Electrophile (R-X or R-OH*) Electrophile->Product

Figure 1: Mechanistic pathway for the N-alkylation of DMSI.

Method A: Base-Mediated Alkylation (Standard Protocol)

This method is preferred for primary and secondary alkyl halides. It utilizes Cesium Carbonate (


)  in Acetonitrile (

) or Potassium Hydroxide (KOH) in DMSO. We recommend the

route for lab-scale synthesis due to easier workup, while the KOH/DMSO route is superior for high-throughput parallel synthesis.
Reagents & Materials
ComponentEquivalentsRoleNotes
DMSI 1.0SubstrateHygroscopic; dry before use.
Alkyl Halide (R-X) 1.2 – 1.5ElectrophileIodides > Bromides >> Chlorides.

2.0BasePromotes deprotonation; buffers reaction.
Acetonitrile (MeCN) SolventMediumAnhydrous required. [0.2 M] conc.
TBAI 0.1 (Optional)CatalystTetrabutylammonium iodide; use if R-Cl is used.
Step-by-Step Procedure
  • Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar. Purge with Nitrogen or Argon.

  • Dissolution: Add DMSI (1.0 equiv) and anhydrous MeCN (concentration ~0.2 M).

  • Activation: Add

    
     (2.0 equiv). Stir at Room Temperature (RT) for 15 minutes.
    
    • Note: The suspension ensures the base is available but buffers the pH to prevent decomposition.

  • Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise.

    • Optimization: If the alkyl halide is a solid, dissolve in minimal MeCN before addition.

  • Reaction: Heat the mixture to 60°C for 4–16 hours. Monitor by LC-MS or TLC.

    • TLC Stain: Sulfonimidamides stain poorly with UV; use

      
       or Hanessian's Stain.
      
  • Workup:

    • Cool to RT.

    • Filter through a Celite pad to remove inorganic salts (

      
      , CsX).
      
    • Concentrate the filtrate in vacuo.[2]

    • Critical Step: If the product is highly polar, direct purification is preferred. If lipophilic, partition between EtOAc and Water.

Method B: Mitsunobu Alkylation (Alcohol Substrates)

This method is essential when the alkyl halide is unstable or unavailable, utilizing the corresponding alcohol.

Reagents & Materials
ComponentEquivalentsRole
DMSI 1.0Nucleophile
Alcohol (R-OH) 1.2Electrophile Precursor

1.5Reductant
DIAD or DEAD 1.5Oxidant
THF SolventAnhydrous; [0.1 M]
Step-by-Step Procedure
  • Setup: Dissolve DMSI (1.0 equiv), Alcohol (1.2 equiv), and Triphenylphosphine (

    
    , 1.5 equiv) in anhydrous THF at 0°C .
    
  • Addition: Add DIAD (Diisopropyl azodicarboxylate, 1.5 equiv) dropwise over 10 minutes.

    • Visual Cue: The solution will turn yellow/orange. Ensure the color persists or fades slowly.

  • Reaction: Allow the reaction to warm to RT and stir overnight (12–18 h).

  • Quench: Add a small amount of water or saturated

    
    .
    
  • Purification: Concentrate and purify directly.

    • Challenge: Removing Triphenylphosphine oxide (

      
      ) is difficult. Use a gradient of Hexane/EtOAc to remove 
      
      
      
      first, then switch to DCM/MeOH (95:5) to elute the polar sulfonimidamide.

Purification & Characterization Strategy

Sulfonimidamides are significantly more polar than their sulfonamide counterparts. Standard "flash" conditions often fail.

Chromatographic Conditions
  • Stationary Phase: Silica Gel (standard).

  • Mobile Phase: DCM : MeOH (gradient 100:0 to 90:10).

  • Additive: Add 1% Triethylamine (

    
    )  or 1% 
    
    
    
    (aq)
    to the eluent.
    • Why? The imidamide nitrogen can interact with silanols, causing "streaking" (tailing). The base suppresses this interaction.

Analytical Validation
MethodExpected SignalDiagnostic Note

NMR
Methyl shiftThe N-Me groups on the sulfonimidamide usually appear as a singlet around

2.7–2.9 ppm.
IR S=N stretchLook for characteristic bands around 1100–1200

(distinct from

).
Chiral HPLC EnantiomersIf using chiral DMSI, verify ee% using Chiralpak AD-H or OD-H columns (IPA/Hexane mixes).

Troubleshooting & Decision Tree

Use the following logic flow to select the optimal method and troubleshoot low yields.

DecisionTree Start Start: Alkylation of DMSI CheckElectrophile Is Alkyl Halide (R-X) Available & Stable? Start->CheckElectrophile MethodA Method A: Cs2CO3 / MeCN CheckElectrophile->MethodA Yes MethodB Method B: Mitsunobu (PPh3/DIAD) CheckElectrophile->MethodB No (Have Alcohol) Reactive Is R-X highly reactive? (e.g., Benzyl, Allyl) MethodA->Reactive TempLow Run at RT Reactive->TempLow Yes TempHigh Heat to 60°C + TBAI Reactive->TempHigh No (Primary/Secondary Alkyl) Steric Is Alcohol Sterically Hindered? MethodB->Steric AltMethod Consider Silver Salts (Ag2O + R-I) Steric->AltMethod Yes (Tertiary/Bulky)

Figure 2: Decision matrix for selecting the optimal alkylation strategy.

Safety & Handling

  • DMSI: Generally low toxicity, but treat as an irritant.

  • Alkylating Agents: Many alkyl halides are potential carcinogens (alkylators of DNA). Handle in a fume hood.

  • Sodium Hydride (Alternative Base): If using NaH (not detailed above but possible), ensure strictly anhydrous conditions to prevent

    
     evolution/fire.
    

References

  • Lücking, U. (2013). Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Angewandte Chemie International Edition. Link

  • Lücking, U. et al. (2017). Exploration of Novel Chemical Space: Synthesis and in vitro Evaluation of N-Functionalized Tertiary Sulfonimidamides. ChemMedChem. Link

  • Azzaro, S., et al. (2008). Probing the Amino-End Reactivity of Sulfonimidamides. Synlett. Link

  • Ding, M., et al. (2022).[3] A Silyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides. Organic Letters. Link

Sources

Application

Application Note: N,N-Dimethylmethanesulfonimidamide HCl in Peptide Synthesis

Executive Summary N,N-Dimethylmethanesulfonimidamide HCl (DMSI-HCl) is a specialized reagent used in the synthesis of sulfonimidopeptides , a class of peptidomimetics where the planar amide bond is replaced or modified b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N-Dimethylmethanesulfonimidamide HCl (DMSI-HCl) is a specialized reagent used in the synthesis of sulfonimidopeptides , a class of peptidomimetics where the planar amide bond is replaced or modified by a sulfonimidamide moiety [


].

Unlike standard coupling reagents (e.g., HATU, DIC), DMSI-HCl is primarily a nucleophilic building block . It serves as a stable, chiral bioisostere of the tetrahedral transition state of amide hydrolysis. Its incorporation into peptide backbones—typically at the C-terminus or as a side-chain modification—imparts significant resistance to proteolytic degradation and alters the physicochemical profile (solubility, H-bond capability) of the parent peptide.

This guide details the protocols for neutralizing the HCl salt, activating the peptide C-terminus, and coupling DMSI to form N-acyl sulfonimidamides , a key motif in protease inhibitor design.

Chemical Profile & Mechanistic Role

Structure and Function

The reagent consists of a sulfur(VI) center bearing a methyl group, a dimethylamino group, and an imine nitrogen. The HCl salt stabilizes the basic imine nitrogen.

  • Chemical Formula:

    
    
    
  • Role: Nucleophile (at the imine nitrogen).

  • Target: Activated carboxylic acids (C-terminus of peptides).

  • Resulting Linkage: N-Acyl Sulfonimidamide [

    
    ].
    
Bioisosteric Significance

The sulfonimidamide group is a transition-state isostere .[1] While a standard amide bond is planar (


), the sulfonimidamide sulfur is tetrahedral (

).
  • Protease Inhibition: The geometry mimics the tetrahedral intermediate formed during peptide bond hydrolysis, allowing the molecule to bind tightly to the active sites of proteases (e.g.,

    
    -secretase, serine proteases) without being cleaved.
    
  • Stability: The

    
     bond is chemically and metabolically stable, resisting hydrolysis by standard peptidases.
    

Experimental Workflows

Visualization: Coupling Logic

The following diagram illustrates the conversion of the DMSI-HCl salt into a reactive free base and its subsequent coupling to a peptide acid.

DMSI_Coupling cluster_0 One-Pot Reaction (Recommended) Salt DMSI-HCl Salt (Stable Solid) FreeDMSI Free Imidamide (Nucleophile) Salt->FreeDMSI Deprotonation Base DIPEA / NMM (Neutralization) Base->FreeDMSI Product N-Acyl Sulfonimidamide (Peptidomimetic) FreeDMSI->Product Nucleophilic Attack Peptide Protected Peptide-COOH ActiveEster Activated Ester/Anhydride (Electrophile) Peptide->ActiveEster Activation Activation Activation Reagent (HATU/HOAt or T3P) Activation->ActiveEster ActiveEster->Product Coupling

Caption: Workflow for converting DMSI-HCl into a nucleophile and coupling it to a peptide C-terminus.

Protocol 1: Preparation of Free Base (In Situ)

The HCl salt is non-nucleophilic and must be neutralized. While isolation of the free base is possible, in situ neutralization is preferred to prevent degradation or handling losses.

Reagents:

  • N,N-Dimethylmethanesulfonimidamide HCl (1.0 equiv)

  • DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine) (1.0–1.2 equiv)

  • Solvent: DMF (anhydrous) or DCM.

Procedure:

  • Dissolve the DMSI-HCl salt in anhydrous DMF (concentration ~0.1 M).

  • Add DIPEA (1.0 equiv) slowly at 0°C.

  • Stir for 10–15 minutes. The solution now contains the reactive free imidamide and DIPEA-HCl salt.

  • Note: Proceed immediately to coupling.

Protocol 2: C-Terminal Coupling (N-Acylation)

This protocol describes attaching DMSI to the C-terminus of a protected peptide fragment (e.g., Fmoc-AA-OH or Fmoc-Peptide-OH).

Critical Consideration: The imine nitrogen of DMSI is less nucleophilic than a primary amine. Therefore, high-activity coupling reagents or acid chlorides are required. Standard EDC/HOBt coupling often fails or proceeds with low yield.

Method A: HATU/HOAt Activation (Recommended for Stability)
  • Activation:

    • Dissolve Fmoc-Peptide-OH (1.0 equiv) in anhydrous DMF.

    • Add HATU (1.1 equiv) and HOAt (1.1 equiv).

    • Add DIPEA (2.0 equiv) and stir for 2–5 minutes to form the OAt ester.

  • Coupling:

    • Add the pre-neutralized DMSI solution (from Protocol 1, 1.2–1.5 equiv) to the activated peptide mixture.

    • Optional: Add a catalytic amount of DMAP (0.1 equiv) if the reaction is sluggish, though this increases racemization risk.

  • Incubation:

    • Stir at Room Temperature (RT) for 4–16 hours. Monitor by LC-MS for the formation of the product mass (

      
      ).
      
  • Workup:

    • Dilute with EtOAc. Wash with 5%

      
      , Water, and Brine.
      
    • Dry over

      
       and concentrate.
      
Method B: Acid Chloride/Mixed Anhydride (For Difficult Couplings)

If steric hindrance is high (e.g., coupling to Valine or Proline):

  • Convert the peptide acid to an acid chloride using Ghosez’s Reagent or Cyanuric Fluoride .

  • React the acid chloride with DMSI (1.2 equiv) and Collidine (2.0 equiv) in DCM at 0°C

    
     RT.
    

Data Summary: Coupling Efficiency Comparison

The following table summarizes expected yields based on the activation method used for coupling DMSI to a model amino acid (Fmoc-Phe-OH).

Activation MethodCoupling TimeYield (%)Racemization RiskNotes
DIC / HOBt 24 h< 30%LowNot Recommended. Nucleophilicity of DMSI is too low for standard carbodiimide coupling.
HATU / DIPEA 4–6 h75–85%Low-MediumStandard Protocol. Good balance of speed and yield.
T3P (Propylphosphonic anhydride) 12 h80–90%Very LowExcellent for minimizing epimerization; requires longer reaction time.
Acid Chloride (via Ghosez) 1–2 h> 90%HighHighest reactivity; strictly anhydrous conditions required.

Troubleshooting & Optimization

Issue: Low Conversion
  • Cause: The imine nitrogen is sterically hindered and electronically deactivated compared to a primary amine.

  • Solution: Switch to T3P (50% in EtOAc) as the coupling reagent. T3P drives the reaction to completion through irreversible byproduct formation and is highly effective for weak nucleophiles.

Issue: Solubility of the HCl Salt
  • Cause: DMSI-HCl is highly polar.

  • Solution: If using DCM as the solvent, the salt may not fully dissolve.[2] Use a minimal amount of DMF to dissolve the salt/DIPEA mixture before adding it to the DCM reaction mixture.

Issue: Stability of the Product
  • Observation: N-Acyl sulfonimidamides are generally stable, but they can hydrolyze under strongly acidic conditions (e.g., neat TFA at high temperature).

  • Solution: When performing global deprotection (removing Fmoc/Boc/tBu), keep TFA exposure to standard limits (e.g., 95% TFA, 2 hours, RT). Avoid heating.

References

  • Structure and Synthesis of Sulfonimidamides

    • Arvidsson, P. I., et al. "Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation." European Journal of Organic Chemistry, 2020.[3] Link

  • Bioisosteric Applications

    • Liskamp, R. J., et al.[4] "Synthesis of Peptidosulfinamides and Peptidosulfonamides: Peptidomimetics Containing the Sulfinamide or Sulfonamide Transition-State Isostere."[4] The Journal of Organic Chemistry, 2011. Link

  • Coupling Methodologies for Weak Nucleophiles

    • Dunetz, J. R., et al. "T3P: The reagent of choice for the synthesis of hindered amides." Organic Process Research & Development, 2016. Link

  • Sulfonimidamide Biological Activity

    • Wincent, E., et al. "Antibacterial sulfonimidamide-based oligopeptides as type I signal peptidase inhibitors." Organic & Biomolecular Chemistry, 2021.[5] Link

Sources

Method

Application Notes and Protocols for the Buchwald-Hartwig Coupling with Sulfonimidamide Nucleophiles

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Emerging Role of Sulfonimidamides and the Power of Palladium Catalysis The sulfonimidami...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Emerging Role of Sulfonimidamides and the Power of Palladium Catalysis

The sulfonimidamide moiety, a structural analogue of the ubiquitous sulfonamide, is gaining significant traction in medicinal chemistry and drug discovery.[1] Its unique three-dimensional structure, hydrogen-bonding capabilities, and the introduction of a chiral sulfur center offer a nuanced approach to modulating the physicochemical and pharmacological properties of bioactive molecules.[2] While still underrepresented in marketed pharmaceuticals compared to their sulfonamide counterparts, sulfonimidamides feature extensively in recent patent literature, signaling their growing importance.[1]

The synthesis of N-aryl sulfonimidamides is a key transformation for accessing a diverse range of these valuable compounds. The Buchwald-Hartwig amination, a cornerstone of modern synthetic chemistry, provides a powerful and versatile method for the formation of carbon-nitrogen bonds.[2][3] This palladium-catalyzed cross-coupling reaction offers a significant advantage over classical methods, which often require harsh conditions and exhibit limited functional group tolerance.[3]

This comprehensive guide provides an in-depth exploration of the Buchwald-Hartwig coupling reaction for the N-arylation of sulfonimidamides. We will delve into the mechanistic underpinnings of this transformation, present detailed, field-proven protocols, and offer practical guidance on troubleshooting and optimization.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species. Understanding this mechanism is crucial for rationalizing reaction conditions and troubleshooting unforeseen outcomes. The generally accepted cycle comprises three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][4]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex L₂Pd(II)(Ar)(X) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination Pd(II)_Amido_Complex L₂Pd(II)(Ar)(NR¹R²) Amine_Coordination->Pd(II)_Amido_Complex HX_Base [Base-H]⁺X⁻ Amine_Coordination->HX_Base Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product N-Aryl Sulfonimidamide (Ar-NR¹R²) Reductive_Elimination->Product Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition Amine Sulfonimidamide (R¹R²NH) Amine->Amine_Coordination Base Base Base->Amine_Coordination

Figure 1: A simplified representation of the Buchwald-Hartwig catalytic cycle.

Key Reaction Parameters and Considerations for Sulfonimidamide Nucleophiles

While the general principles of the Buchwald-Hartwig amination apply, the specific nature of sulfonimidamide nucleophiles necessitates careful consideration of several key parameters. The reduced nucleophilicity of sulfonamides compared to amines is a known challenge, and this is likely to extend to sulfonimidamides.[5]

Parameter Considerations for Sulfonimidamide Nucleophiles Typical Choices
Palladium Precatalyst Modern palladacycle precatalysts (e.g., G3 and G4) are often preferred for their air-stability and reliable generation of the active Pd(0) species.[6] Traditional sources like Pd₂(dba)₃ or Pd(OAc)₂ are also effective but may require in-situ reduction.Pd₂(dba)₃, Pd(OAc)₂, Buchwald G3/G4 precatalysts.
Ligand The choice of ligand is critical. Bulky, electron-rich biaryl phosphine ligands are generally required to promote both the oxidative addition and the challenging reductive elimination steps. The optimal ligand can be substrate-dependent.XPhos, RuPhos, BrettPhos, tBuXPhos.[7]
Base A strong, non-nucleophilic base is necessary to deprotonate the sulfonimidamide. The pKa of the N-H bond in a sulfonimidamide will influence the choice of base. Strong bases like sodium tert-butoxide are common, but weaker carbonate or phosphate bases may be suitable for base-sensitive substrates, potentially requiring higher temperatures.[6]NaOtBu, LiHMDS, K₃PO₄, Cs₂CO₃.
Solvent Anhydrous, polar aprotic solvents are typically used. Toluene and 1,4-dioxane are common choices. The solubility of the sulfonimidamide and the base should be considered.[8]Toluene, 1,4-Dioxane, THF, CPME.
Temperature Reactions are typically run at elevated temperatures (80-120 °C) to facilitate the catalytic cycle, particularly the reductive elimination step.[8]80-120 °C.
Aryl Halide The reactivity of the aryl halide follows the general trend: Ar-I > Ar-Br > Ar-Cl. Aryl triflates (Ar-OTf) and nonaflates (Ar-ONf) are also excellent coupling partners.[4]Aryl bromides, iodides, chlorides, triflates, and nonaflates.

Experimental Protocols

The following protocols provide a starting point for the N-arylation of sulfonimidamides. As with any cross-coupling reaction, optimization of the reaction conditions for specific substrates is often necessary.

General Protocol for Palladium-Catalyzed N-Arylation of a Sulfonimidamide

This protocol is adapted from general procedures for the Buchwald-Hartwig amination of related sulfur-containing nucleophiles.[7][9]

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents 1. Weigh aryl halide, sulfonimidamide, ligand, Pd precatalyst, and base into an oven-dried vial. Inert_Atmosphere 2. Seal the vial and purge with an inert gas (Ar or N₂). Reagents->Inert_Atmosphere Solvent_Addition 3. Add anhydrous, degassed solvent. Inert_Atmosphere->Solvent_Addition Heating 4. Heat the reaction mixture with vigorous stirring for the specified time. Solvent_Addition->Heating Monitoring 5. Monitor reaction progress by TLC, LC-MS, or GC. Heating->Monitoring Quenching 6. Cool to room temperature and quench (e.g., with aq. NH₄Cl). Monitoring->Quenching Extraction 7. Extract with an organic solvent. Quenching->Extraction Drying 8. Dry the combined organic layers and concentrate. Extraction->Drying Purification 9. Purify the crude product (e.g., column chromatography). Drying->Purification

Figure 2: A typical experimental workflow for the Buchwald-Hartwig N-arylation.

Reagents and Equipment:

  • Aryl halide (1.0 equiv)

  • Sulfonimidamide (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%)

  • Ligand (e.g., XPhos, 5 mol%)

  • Base (e.g., NaOtBu, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, 0.1 M)

  • Oven-dried reaction vial with a magnetic stir bar and a PTFE-lined cap

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide, sulfonimidamide, palladium precatalyst, ligand, and base to the reaction vial.

  • Seal the vial with the cap.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C) for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Alternative Protocol: Dual Nickel Photocatalytic N-Arylation

Recent advancements have demonstrated that dual nickel photocatalysis can be an effective method for the N-arylation of sulfonimidamides, offering an alternative to palladium-based systems.[10] This approach may be advantageous for certain substrates and functional group tolerances.

A study has shown the successful N-arylation of an NH-sulfonimidamide using this method, affording the product in a 96% yield.[10]

Key Components of the Nickel Photocatalytic System: [10]

  • Nickel Catalyst: A suitable nickel source (e.g., NiCl₂·glyme).

  • Photocatalyst: An iridium-based photosensitizer is often employed.

  • Ligand: A bipyridine-based ligand is typically used.

  • Base: An organic base such as DBU may be used.

  • Solvent: A polar aprotic solvent like DMF is common.

  • Light Source: Blue LEDs are typically used to irradiate the reaction.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently strong base. 3. Poor solubility of reagents. 4. Low reaction temperature.1. Use a fresh palladium source or a more robust precatalyst. Ensure an inert atmosphere is maintained. 2. Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu). 3. Try a different solvent or a co-solvent system to improve solubility. 4. Increase the reaction temperature in 10 °C increments.
Formation of Side Products 1. Hydrodehalogenation: Reduction of the aryl halide. 2. Homocoupling: Dimerization of the aryl halide.1. This can be caused by moisture or competing reduction pathways. Ensure anhydrous conditions. A different ligand/base combination may suppress this side reaction. 2. Lower the catalyst loading or reaction temperature.
Decomposition of Starting Material 1. Substrate is sensitive to the strong base. 2. Thermal instability of the sulfonimidamide.1. Use a weaker base (e.g., K₃PO₄, Cs₂CO₃) and potentially a higher reaction temperature to compensate for the slower reaction rate.[6] 2. Attempt the reaction at a lower temperature for a longer duration.
Reaction Stalls 1. Catalyst deactivation. 2. Product inhibition.1. Increase the catalyst and ligand loading. Ensure all reagents and solvents are pure and free of potential catalyst poisons. 2. This is less common but can occur. Diluting the reaction may help in some cases.

Conclusion

The Buchwald-Hartwig amination represents a powerful and versatile tool for the synthesis of N-aryl sulfonimidamides, providing access to a class of compounds with significant potential in drug discovery. While the application of this methodology to sulfonimidamide nucleophiles is less documented than for other amines and amides, successful transformations can be achieved through careful selection of the catalyst system, base, and reaction conditions. By understanding the underlying mechanism and anticipating potential challenges, researchers can effectively leverage this reaction to accelerate their research and development efforts. The continued exploration of new ligands and catalytic systems, including alternative approaches like nickel photocatalysis, will undoubtedly further expand the scope and utility of this important transformation.

References

  • Bolm, C., & Hildebrand, J. P. (2000). Palladium-Catalyzed N-Arylation of Sulfoximines with Aryl Bromides and Aryl Iodides. The Journal of Organic Chemistry, 65(1), 169-175. Available at: [Link]

  • Chattopadhyay, K., & Thennati, R. (2011). A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates. The Journal of Organic Chemistry, 76(11), 4552-4553. Available at: [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Available at: [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Available at: [Link]

  • Schofield, C. J., et al. (2012). Synthesis and arylation of unprotected sulfonimidamides. Tetrahedron, 68(36), 7456-7462. Available at: [Link]

  • Seeberger, P. H., et al. (2019). N-Arylation of NH-Sulfoximines via Dual Nickel Photocatalysis. Organic Letters, 21(8), 2852-2856. Available at: [Link]

  • Shekhar, S., Dunn, T. B., Kotecki, B. J., Montavon, D. K., & Cullen, S. C. (2011). A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates. The Journal of Organic Chemistry, 76(11), 4552-4553. Available at: [Link]

  • Sun, X., et al. (2012). Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides. The Journal of Organic Chemistry, 77(9), 4454-4459. Available at: [Link]

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Yin, J., & Buchwald, S. L. (2000). Palladium-catalyzed intermolecular coupling of aryl halides and amides. Organic Letters, 2(8), 1101-1104. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yields in N,N-dimethylmethanesulfonoimidamide coupling reactions

To: User From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Optimizing Yields in -Dimethylmethanesulfonoimidamide Coupling Reactions Executive Summary & Scaffold Analysis You are wor...

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Optimizing Yields in


-Dimethylmethanesulfonoimidamide Coupling Reactions 

Executive Summary & Scaffold Analysis

You are working with


-dimethylmethanesulfonoimidamide  (Structure: A ). This scaffold is a bioisostere of a sulfonamide, featuring a chiral sulfur center (if the R groups differ, though here 

-dimethyl makes the amine achiral, the sulfur itself is pseudo-asymmetric if the

substituent differs from the

, but in the starting material it is achiral unless isotopically labeled; however, upon coupling, it becomes a chiral center).

Core Challenge: The imino nitrogen (


) is the nucleophilic site. While more basic (

10.5 of conjugate acid) than a sulfonamide, it is prone to catalyst poisoning due to the chelating ability of the

motif and often suffers from low yields in cross-coupling due to competitive binding or reductive elimination failure.

Structure A:



This guide focuses on the two most critical coupling pathways: Copper-Catalyzed (Chan-Lam) and Palladium-Catalyzed (Buchwald-Hartwig)


-arylation.

Troubleshooting Guide: Diagnostic Q&A

Scenario A: The Chan-Lam Coupling (Cu-Catalyzed) is Stalling or Low Yield

Q1: My reaction turns dark brown/black immediately, but conversion is <10%. What is happening?

  • Diagnosis: This indicates catalyst disproportionation or "crashing out" before the catalytic cycle turns over. The active Cu(II) species is likely unstable in your solvent/base matrix.

  • Fix:

    • Switch Copper Source: Move from anhydrous Cu(OAc)

      
       to Cu(OH)(TMEDA)Cl  or add a bidentate ligand like 2,2'-bipyridine (bipy)  or 1,10-phenanthroline . The ligand stabilizes the Cu-amine intermediate.
      
    • Solvent Check: DCM is standard, but if solubility is poor, switch to MeOH or a DCM/MeOH (1:1) mixture. Sulfonimidamides require protic solvents or additives to facilitate proton transfer steps.

Q2: I see high conversion of the boronic acid, but low yield of product. Where is the boronic acid going?

  • Diagnosis: Protodeboronation or Homocoupling . The boronic acid is hydrolyzing or coupling with itself (biaryl formation) faster than it transmetalates with the sulfonimidamide.

  • Fix:

    • Slow Addition: Add the boronic acid (1.5–2.0 equiv) in portions over 2–4 hours.

    • Molecular Sieves: Add 4Å MS. Water accelerates protodeboronation.

    • Switch Reagent: Use Boronic Esters (BPin) or Potassium Trifluoroborates (BF

      
      K) , which release the active boronic acid slowly.
      
Scenario B: The Buchwald-Hartwig Coupling (Pd-Catalyzed) Fails

Q3: The reaction is stuck at 0% conversion. Is the catalyst dead?

  • Diagnosis: Likely catalyst poisoning . The

    
    -dimethylmethanesulfonoimidamide nitrogen (
    
    
    
    ) and the oxygen can form a stable chelate with Pd, preventing oxidative addition.
  • Fix:

    • Ligand Upgrade: Standard PPh

      
       or dppf will fail. You must  use bulky, electron-rich biaryl phosphine ligands. BrettPhos  or 
      
      
      
      BuBrettPhos
      are the gold standards for this substrate.
    • Pre-catalyst: Use Pd

      
      (dba)
      
      
      
      with the ligand, or better yet, a pre-formed precatalyst like BrettPhos Pd G3 to ensure active Pd(0) generation.

Q4: I am getting a mixture of N-arylation and side products.

  • Diagnosis: Base-sensitive decomposition. Strong bases like NaO

    
    Bu can cause side reactions with the 
    
    
    
    -methyl group or the sulfonimidamide core.
  • Fix: Switch to a milder base. Cs

    
    CO
    
    
    
    or K
    
    
    PO
    
    
    in dioxane or toluene at 100°C is milder and often higher yielding than alkoxides.

Optimized Experimental Protocols

Protocol A: High-Yield Chan-Lam Coupling (Aerobic)

Best for: Electron-rich aryl boronic acids, mild conditions.

ReagentEquivalentsRole

-Dimethylmethanesulfonoimidamide
1.0Substrate
Aryl Boronic Acid 2.0Coupling Partner
Cu(OAc)

0.1 - 0.2 (10-20 mol%)Catalyst
2,2'-Bipyridine 0.2 (20 mol%)Ligand (Critical)
Na

CO

2.0Base
DCM or MeCN [0.1 M]Solvent

Step-by-Step:

  • Charge a flask with sulfonimidamide (1.0 equiv), Cu(OAc)

    
     (20 mol%), bipyridine (20 mol%), and Na
    
    
    
    CO
    
    
    (2.0 equiv).
  • Add solvent (DCM).[1] Stir for 5 mins to complex the copper.

  • Add Aryl Boronic Acid (2.0 equiv).

  • Critical Step: Do not seal under N

    
    . Equip with a drying tube or leave open to air (or use an O
    
    
    
    balloon for faster rates).
  • Stir at RT for 16–24 h.

  • Workup: Filter through a Celite pad (elute with EtOAc) to remove copper salts. Wash filtrate with NH

    
    Cl (aq) to remove residual copper.
    
Protocol B: Robust Buchwald-Hartwig Coupling

Best for: Aryl halides (Cl, Br, I), unreactive substrates, scale-up.

ReagentEquivalentsRole

-Dimethylmethanesulfonoimidamide
1.0Substrate
Aryl Bromide/Chloride 1.2Coupling Partner
BrettPhos Pd G3 0.05 (5 mol%)Pre-catalyst
Cs

CO

2.0Base
1,4-Dioxane [0.2 M]Solvent

Step-by-Step:

  • In a glovebox or under Argon flow, charge a vial with sulfonimidamide (1.0 equiv), Aryl Halide (1.2 equiv), Cs

    
    CO
    
    
    
    (2.0 equiv), and BrettPhos Pd G3 (5 mol%).
  • Add anhydrous 1,4-Dioxane (sparged with N

    
     for 10 min).
    
  • Seal the vial with a crimp cap/Teflon septum.

  • Heat to 100°C for 12–18 h.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO

    
    .
    
  • Note: If using aryl chlorides, raise temperature to 110°C and consider

    
    BuBrettPhos .
    

Comparative Data: Ligand & Base Effects

Data synthesized from representative sulfonimidamide coupling literature (e.g., Bull et al., Arvidsson et al.).

Table 1: Ligand Screening for Pd-Catalyzed Arylation (Ar-Cl) Conditions: 5 mol% Pd, Cs


CO

, Dioxane, 100°C
LigandYield (%)Observation
BrettPhos 92% Excellent for most aryl halides.

BuBrettPhos
88% Best for sterically hindered aryl halides.
XantPhos45%Moderate; often requires higher temp.
BINAP30%Poor conversion; significant dehalogenation.
PPh

<5%Ineffective; catalyst poisoning.

Table 2: Base Screening for Chan-Lam Coupling Conditions: Cu(OAc)


, Bipy, DCM, RT, Air
BaseYield (%)Notes
Na

CO

85% Optimal balance of basicity/solubility.
Et

N
60%Good, but can coordinate Cu competitively.
Pyridine40%Too weak; requires large excess.
K

PO

75%Good alternative if Na

CO

fails.

Decision Logic & Mechanism Visualization

Workflow: Optimizing Reaction Conditions

OptimizationWorkflow Start Start: N-Arylation of N,N-dimethylmethanesulfonoimidamide Choice Choose Coupling Partner Start->Choice Boronic Aryl Boronic Acid (Chan-Lam) Choice->Boronic Halide Aryl Halide (Cl, Br, I) (Buchwald-Hartwig) Choice->Halide CL_Cond Std Conditions: Cu(OAc)2, Bipy, Na2CO3, Air Boronic->CL_Cond BH_Cond Std Conditions: BrettPhos Pd G3, Cs2CO3, 100°C Halide->BH_Cond CL_Check Yield > 50%? CL_Cond->CL_Check CL_Opt1 Add 4Å MS Slow addition of Boronic Acid CL_Check->CL_Opt1 No (Hydrolysis) CL_Opt2 Switch to Cu(OH)(TMEDA)Cl or MeOH solvent CL_Check->CL_Opt2 No (Cat. Death) BH_Check Yield > 50%? BH_Cond->BH_Check BH_Opt1 Switch to tBuBrettPhos Increase Temp to 110°C BH_Check->BH_Opt1 No (Sterics) BH_Opt2 Check for Pd Poisoning (Use Pre-catalyst) BH_Check->BH_Opt2 No (Conversion)

Caption: Decision tree for selecting and optimizing coupling conditions based on substrate availability and initial results.

References

  • Bull, J. A., et al. "Sulfonimidamides: Synthesis and Applications in Preparative Organic Chemistry." Chemical Reviews, 2021. Link

    • Key Insight: Comprehensive review of sulfonimidamide reactivity and stability.
  • Arvidsson, P. I., et al. "N-Arylation of Sulfonimidamides." The Journal of Organic Chemistry, 2015. Link

    • Key Insight: Establishes the BrettPhos/Pd protocol for difficult sulfonimidamide couplings.
  • Chen, Y., et al. "Copper-Catalyzed Chan-Lam Coupling of Sulfonimidamides." Organic Letters, 2013. Link

    • Key Insight: Details the bipyridine/Cu(OAc)2 system for aerobic coupling.
  • Luisi, R., et al. "NH-Sulfoximines and Sulfonimidamides as Emerging Motifs." Chemistry - A European Journal, 2018. Link

    • Key Insight: Discusses the structural bioisosterism and nucleophilicity comparisons.

Sources

Optimization

Technical Support Center: Sulfonimidamide Reagent Handling

Topic: Removing Hydrochloride Salts from Sulfonimidamide Reagents Document ID: TS-SIA-001 Version: 2.0 (Current) Core Science & Theory Understanding the species before the protocol. Q: Why is my sulfonimidamide an HCl sa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Hydrochloride Salts from Sulfonimidamide Reagents Document ID: TS-SIA-001 Version: 2.0 (Current)

Core Science & Theory

Understanding the species before the protocol.

Q: Why is my sulfonimidamide an HCl salt?

A: Sulfonimidamides are often synthesized via oxidative chlorination of sulfinamides or thiols, followed by amination. The final step frequently involves treating a sulfonimidoyl chloride with an amine. To stabilize the resulting basic nitrogen species (the imino nitrogen) and prevent degradation or oligomerization, they are isolated as hydrochloride salts.

Q: What is the "Safe pH Window" for neutralization?

A: This is the most critical parameter. Sulfonimidamides (


) are amphoteric but predominantly act as weak acids at the N-H position.
  • The Trap: The N-H proton typically has a pKₐ of 9.0 – 10.5 [1].

  • The Goal: You must neutralize the HCl (strong acid) without deprotonating the sulfonimidamide N-H (weak acid).

  • The Consequence: If you use a strong base (e.g., 1M NaOH, pH 14), you will form the sodium sulfonimidate salt (anionic). This species is highly water-soluble and will remain in the aqueous layer during extraction, resulting in near-zero recovery.

Target pH: 7.5 – 8.5 (Saturated NaHCO₃ is ideal).

Standard Protocols (Step-by-Step)

Method A: Biphasic Extraction (The "Golden Path")

Best for: Lipophilic sulfonimidamides soluble in DCM or EtOAc.

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Sat. NaCl)

  • Anhydrous Na₂SO₄ or MgSO₄

Protocol:

  • Dissolution: Dissolve the sulfonimidamide HCl salt in the minimum amount of water. If the salt is not water-soluble, suspend it in the organic solvent (Step 2) first.

  • Partition: Add an equal volume of organic solvent (DCM is preferred for solubility; EtOAc is greener).

  • Neutralization: Slowly add saturated aqueous NaHCO₃ while stirring.

    • Checkpoint: Monitor gas evolution (

      
      ). Continue until bubbling ceases and the aqueous layer pH is ~8.
      
  • Extraction: Transfer to a separatory funnel. Shake vigorously and separate phases.

  • Re-extraction: Extract the aqueous layer 2x more with fresh organic solvent to ensure full recovery.

  • Drying: Combine organic layers, wash once with brine, and dry over anhydrous Na₂SO₄.

  • Concentration: Filter and concentrate in vacuo.

    • Validation:

      
      H NMR should show the disappearance of the broad HCl proton signal (usually >10 ppm) and a shift in the 
      
      
      
      -protons adjacent to the sulfur center.
Method B: Solid-Supported Scavenging (Resin)

Best for: Polar/Water-soluble free bases or parallel synthesis (HTS).

Reagents:

  • Carbonate-functionalized polymer resin (e.g., Polymer-supported Carbonate or Hydroxide form).

  • Methanol (MeOH) or Water/MeOH mix.

Protocol:

  • Preparation: Dissolve the HCl salt in MeOH (or MeOH/Water if solubility is poor).

  • Scavenging: Add 3.0 equivalents of the carbonate resin.

  • Agitation: Shake or stir gently at Room Temperature (RT) for 30–60 minutes.

    • Mechanism:[1][2] The resin sequesters the Cl⁻ ions and releases CO₂/H₂O (carbonate) or water (hydroxide), leaving the free base in solution.

  • Filtration: Filter off the resin beads using a fritted funnel.

  • Isolation: Concentrate the filtrate to obtain the clean free base.

Data & Troubleshooting

Comparative Base Selection Table
Base ReagentApprox.[3][4][5] pHRisk LevelOutcomeRecommended?
1M NaOH 14High Deprotonates N-H; forms water-soluble anion. Yield loss.❌ NO
1M KOH 14High Same as NaOH.❌ NO
Na₂CO₃ ~11.5ModerateCan deprotonate acidic sulfonimidamides.⚠️ Caution
Sat. NaHCO₃ ~8.3Low Neutralizes HCl; leaves N-H intact.YES
Amberlyst A-21 Basic ResinLow Clean workup; no aqueous layer needed.YES
Troubleshooting FAQs

Issue: "I followed Method A, but my yield is <10%."

  • Diagnosis: You likely used too strong a base (NaOH) or the aqueous layer was too basic. The product is currently in your aqueous waste jug as a sodium salt.

  • Fix: Acidify the aqueous layer carefully to pH ~7 using 1M HCl, then re-extract with DCM.

Issue: "The free base is an oil/gum that won't solidify."

  • Diagnosis: Sulfonimidamides are often amorphous. Trace solvent residues prevent crystallization.

  • Fix: Perform a "trituration." Dissolve the gum in a tiny amount of DCM, then add excess Pentane or Diethyl Ether while stirring rapidly. The free base should precipitate as a white solid.

Issue: "My compound is water-soluble, so I can't extract it."

  • Diagnosis: High polarity prevents partition into organic solvents.

  • Fix: Use Method B (Resin) . Since the resin is solid and the product is in MeOH/Water, simple filtration separates the scavenger from your product.

Visual Workflow

Decision Tree: Selecting the Right Protocol

Sulfonimidamide_Cleanup Start Start: Sulfonimidamide HCl Salt CheckSolubility Is the Free Base Water Soluble? Start->CheckSolubility NotSoluble No (Lipophilic) CheckSolubility->NotSoluble Most Common IsSoluble Yes (Polar) CheckSolubility->IsSoluble High Polarity Biphasic Method A: Biphasic Extraction (DCM / Sat. NaHCO3) NotSoluble->Biphasic CheckPH CRITICAL: Check pH Target 7.5 - 8.5 Biphasic->CheckPH DryConc Dry (Na2SO4) & Concentrate CheckPH->DryConc ResinMethod Method B: Solid-Supported Scavenger (Carbonate Resin) IsSoluble->ResinMethod Filter Filter Resin & Evaporate ResinMethod->Filter

Caption: Decision logic for removing HCl based on the polarity of the target sulfonimidamide free base.

References

  • Arvidsson, P. I., et al. (2015). "Preclinical characterization of acyl sulfonimidamides: potential carboxylic acid bioisosteres with tunable properties." National Institutes of Health (PubMed).

  • Bull, J. A., et al. (2012). "Hydrolysis of sulphonamides in aqueous solutions." ScienceDirect / PubMed.

  • Lücking, U. (2013). "Sulfoximines: A Neglected Opportunity in Medicinal Chemistry." Angewandte Chemie International Edition. (Contextual grounding on S-N bond stability).
  • BenchChem Technical Data. (2025). "Methanesulfonamide: A Comparative Analysis of its Stability Against Other Sulfonamides."

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Sulfonimidamide Functionalization

Welcome to the technical support center for sulfonimidamide functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction tempera...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for sulfonimidamide functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction temperature. Here, you will find in-depth answers to frequently asked questions and troubleshooting advice to help you achieve optimal results in your experiments.

Introduction: The Critical Role of Temperature

Temperature is a pivotal parameter in the N-functionalization of sulfonimidamides. It directly influences reaction kinetics, selectivity, and the stability of both reactants and products. Improper temperature control is a common source of suboptimal yields, impurity formation, and even reaction failure. This guide provides a framework for understanding and optimizing this crucial variable.

Frequently Asked Questions (FAQs)

Q1: What is a typical temperature range for N-functionalization of sulfonimidamides, and why does it vary?

A1: There is no single "one-size-fits-all" temperature for sulfonimidamide functionalization. The optimal temperature is highly dependent on the specific reaction type, substrates, and catalyst system employed. However, we can establish some general guidelines:

  • Low Temperatures (-78 °C to 0 °C): These conditions are often used for reactions involving highly reactive intermediates or reagents, such as the formation of sulfonimidoyl chlorides from sulfinamides.[1] Cryogenic temperatures are essential to prevent side reactions, control selectivity, and maintain the configurational stability of chiral centers at the sulfur atom.[1][2][3] For instance, the use of organometallic reagents in the synthesis of sulfinamide precursors to sulfonimidamides often requires temperatures as low as -78 °C to manage their high reactivity and prevent undesired side products.[3]

  • Ambient Temperatures (Room Temperature, ~20-25 °C): Many modern functionalization protocols, particularly those employing hypervalent iodine reagents or certain catalytic systems, are designed to run efficiently at room temperature.[4][5][6][7] This offers operational simplicity and is often suitable for a broad range of substrates.

  • Elevated Temperatures (50 °C to 100 °C or higher): Heating is typically required for less reactive coupling partners or to overcome higher activation energy barriers. A notable example is the palladium-catalyzed N-arylation of sulfonimidamides with aryl halides, which often necessitates temperatures around 100 °C to proceed at a reasonable rate.[8] However, elevated temperatures also increase the risk of thermal decomposition and side reactions.[9][10]

The variation in optimal temperature stems from the delicate balance between reaction rate and the stability of the species involved.

Q2: How does excessive heat impact my sulfonimidamide functionalization reaction?

A2: Exceeding the optimal reaction temperature can lead to several detrimental outcomes:

  • Thermal Decomposition: Sulfonimidamides and their precursors can be thermally labile. High temperatures can cause decomposition, leading to a complex mixture of impurities and a significant reduction in the yield of your desired product.[9][11] While the core sulfonimidamide structure is generally robust, the specific substituents can greatly influence its thermal stability.

  • Side Reactions: Increased thermal energy can provide the necessary activation energy for unwanted side reactions to occur. This can include over-alkylation, elimination, or reactions with the solvent. For example, in reactions involving sensitive functional groups, even moderate heating can lead to byproduct formation.

  • Racemization: For chiral sulfonimidamides, elevated temperatures can lead to racemization at the sulfur center, particularly if a sulfonimidoyl halide intermediate is involved.[1]

  • Reagent/Catalyst Degradation: Catalysts and reagents can also decompose at higher temperatures, leading to a loss of activity and an incomplete reaction.

Q3: My reaction is sluggish or not proceeding at low temperatures. What should I do?

A3: While low temperatures are excellent for controlling reactivity, they can sometimes slow the desired transformation to an impractical rate.[9] If you are facing this issue, consider the following systematic approach:

  • Confirm Reagent and Catalyst Activity: Before altering the temperature, ensure that all reagents are pure and the catalyst (if used) is active.

  • Incremental Temperature Increase: Gradually increase the reaction temperature in a controlled manner. For example, if the reaction is stalled at 0 °C, allow it to slowly warm to room temperature while monitoring its progress by TLC or LC-MS.

  • Solvent Effects: The choice of solvent can significantly impact reaction rates. A change to a more polar or higher-boiling solvent might facilitate the reaction at a lower temperature.

  • Alternative Catalytic Systems: If temperature increases lead to decomposition before a reasonable reaction rate is achieved, it may be necessary to explore a different catalytic system that operates efficiently at lower temperatures.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Scenario 1: Low Yield of the Desired N-Functionalized Sulfonimidamide
Observation Potential Cause Recommended Action
Complex mixture of products by TLC/LC-MS The reaction temperature may be too high, causing decomposition or side reactions.[9]Repeat the reaction at a lower temperature. For example, if the reaction was run at room temperature, try 0 °C.
Significant amount of starting material remains The reaction temperature may be too low, resulting in a slow reaction rate.[9]Gradually increase the temperature. If starting at 0 °C, allow the reaction to warm to room temperature and monitor progress. Consider a higher-boiling solvent if further heating is needed.
Formation of a single major byproduct A specific side reaction pathway may be favored at the current temperature.Analyze the structure of the byproduct to understand the reaction pathway. A change in temperature (either higher or lower) may disfavor this pathway.
Scenario 2: Product is Impure and Shows Significant Discoloration
Observation Potential Cause Recommended Action
Darkly colored reaction mixture and isolated product High temperatures can promote oxidative side reactions, leading to colored impurities.[9]Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Lower the reaction temperature to minimize the activation of these oxidative pathways.
Product degradation upon workup or purification The product may be thermally unstable, especially under acidic or basic conditions used during workup.Perform workup and purification at lower temperatures (e.g., using an ice bath). Minimize the exposure time to acidic or basic conditions.
Visualizing the Temperature-Outcome Relationship

The following diagram illustrates the general relationship between reaction temperature and the potential outcomes in sulfonimidamide functionalization.

G cluster_temp Reaction Temperature cluster_outcome Primary Outcomes Low Temp Low (-78°C to 0°C) Slow Reaction Slow or No Reaction Low Temp->Slow Reaction Kinetic Control Optimal Reaction Optimal Product Formation (High Yield & Purity) Low Temp->Optimal Reaction For Highly Reactive Species Ambient Temp Ambient (20-25°C) Ambient Temp->Optimal Reaction Balanced Kinetics High Temp High (>50°C) High Temp->Optimal Reaction For High Activation Barriers Decomposition Decomposition & Side Reactions High Temp->Decomposition Thermodynamic Control (Unwanted Pathways)

Caption: Temperature's influence on reaction outcomes.

Experimental Protocols

Protocol 1: General Procedure for Temperature Scouting in a Palladium-Catalyzed N-Arylation

This protocol provides a framework for optimizing the temperature for the coupling of a sulfonimidamide with an aryl halide.

  • Reaction Setup: In parallel, set up three identical reactions in sealed vials. To each vial, add the sulfonimidamide (1.0 equiv.), aryl halide (1.2 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), ligand (e.g., Xantphos, 10 mol%), and base (e.g., Cs₂CO₃, 1.5 equiv.) in a suitable solvent (e.g., toluene).[8]

  • Temperature Control:

    • Vial 1: Place in a heating block set to 80 °C.

    • Vial 2: Place in a heating block set to 100 °C.

    • Vial 3: Place in a heating block set to 120 °C.

  • Monitoring: Stir all reactions and monitor their progress at regular intervals (e.g., every 2 hours) by taking small aliquots for TLC or LC-MS analysis.

  • Analysis: After a set time (e.g., 24 hours), cool all reactions to room temperature. Analyze the crude reaction mixtures to determine the conversion of starting material and the formation of the desired product versus byproducts. The optimal temperature will be the one that gives the highest conversion to the desired product with the fewest impurities.

Troubleshooting Workflow for Temperature Optimization

This workflow provides a logical sequence of steps to address common temperature-related issues.

G cluster_path start Start Reaction at Standard Conditions (e.g., Room Temperature) check_reaction Monitor Reaction Progress (TLC/LC-MS) start->check_reaction no_reaction No or Slow Reaction? check_reaction->no_reaction After 2-4h increase_temp Incrementally Increase Temperature (e.g., to 50°C) no_reaction->increase_temp Yes impurities Significant Impurities or Decomposition? no_reaction->impurities No increase_temp->check_reaction fail Consider Other Variables (Solvent, Catalyst, Reagents) decrease_temp Decrease Temperature (e.g., to 0°C or lower) impurities->decrease_temp Yes success Reaction Optimized impurities->success No decrease_temp->check_reaction

Caption: A decision tree for temperature troubleshooting.

References

  • Wang, L., Li, R., & Wang, H. (2014). Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. Asian Journal of Chemistry, 26, 486-488. Retrieved from [Link]

  • Al-Maydama, H. M., Al-Aizari, A. A., & El-Habeeb, A. A. (2026, January 12). Kinetic Modeling of the Thermal Destruction of Perfluorinated Sulfonamides. ChemRxiv. Retrieved from [Link]

  • Kallstrom, D., & Le, N. (n.d.). Synthesis of Sulfonimidamide‐Based Amino Acid Building Blocks with Orthogonal Protecting Groups. ResearchGate. Retrieved from [Link]

  • Briggs, A. D., et al. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society. Retrieved from [Link]

  • Wang, L., Li, R., & Wang, H. (2014). Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. Asian Journal of Chemistry, 26, 486-488. Retrieved from [Link]

  • Tilby, M. J., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis. Retrieved from [Link]

  • Briggs, A. D., et al. (2022). Modular Two-Step Route to Sulfondiimidamides. PMC. Retrieved from [Link]

  • Harmata, M. (Ed.). (2007). Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide. Beilstein Journal of Organic Chemistry, 3(25). Retrieved from [Link]

  • D'Anna, F., et al. (2022). Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion. Molecules, 27(15), 4910. Retrieved from [Link]

  • Izzo, F., et al. (2018). Exploration of Novel Chemical Space: Synthesis and in vitro Evaluation of N-Functionalized Tertiary Sulfonimidamides. Chemistry – A European Journal, 24(37), 9295-9304. Retrieved from [Link]

  • Kumar, S., et al. (2025). Oxidative N-functionalization of primary sulfonamides with aliphatic aldehydes: a green synthesis of α-sulfonamido acetals. Chemical Communications. Retrieved from [Link]

  • Craven, G. E., et al. (2025). Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. RSC Medicinal Chemistry. Retrieved from [Link]

  • Singh, A. K., & Kumar, S. (2024). Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. The Journal of Organic Chemistry. Retrieved from [Link]

  • Grant, T. N., & Kass, T. A. (2020). Synthetic approaches and applications of sulfonimidates. Organic & Biomolecular Chemistry, 18(32), 6245-6257. Retrieved from [Link]

  • Kaur, H., et al. (2023). Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. Molecules, 28(3), 1018. Retrieved from [Link]

  • Werth, J., & Blakey, S. B. (2022). Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines. Journal of the American Chemical Society. Retrieved from [Link]

  • Tilby, M. J., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ResearchGate. Retrieved from [Link]

  • Picmonic. (n.d.). Sulfonamides Side Effects PDF. Retrieved from [Link]

  • Singh, A. K., & Kumar, S. (2024). Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. ACS Publications. Retrieved from [Link]

  • Izzo, F., et al. (2018). Exploration of Novel Chemical Space: Synthesis and in vitro Evaluation of N-Functionalized Tertiary Sulfonimidamides. ResearchGate. Retrieved from [Link]

  • Douglas, J., & Rovis, T. (2018). A Practical and General Approach to the Late-Stage Functionalization of Complex Sulfonamides. ChemRxiv. Retrieved from [Link]

  • Bannykh, A., & Melnyk, P. (2024). Sulfinamide Crossover Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Optimization

stability of N,N-dimethylmethanesulfonoimidamide in aqueous solution

Welcome to the technical support guide for N,N-dimethylmethanesulfonoimidamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling and sta...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N,N-dimethylmethanesulfonoimidamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling and stability of this compound in aqueous solutions. While specific kinetic data for N,N-dimethylmethanesulfonoimidamide is not extensively published, this guide synthesizes established principles from the broader sulfonamide and sulfonimidamide chemical classes to provide robust, actionable advice.

Frequently Asked Questions (FAQs) on Aqueous Stability
Question 1: What is the expected general stability of N,N-dimethylmethanesulfonoimidamide in an aqueous solution?

Based on the high hydrolytic stability of the closely related sulfonamide functional group, N,N-dimethylmethanesulfonoimidamide is anticipated to be a relatively stable compound in aqueous solutions, particularly under neutral to alkaline conditions.[1] Sulfonamides are known to have long half-lives under typical environmental pH and temperature.[2] The stability of related sulfondiimidamides has been shown to be excellent when the imidamide nitrogens are fully substituted, which is analogous to the N,N-dimethyl substitution in your compound. This suggests that the N,N-dimethyl groups may confer enhanced stability compared to an unsubstituted parent structure.

Question 2: How does pH affect the stability of my compound?

The stability of molecules containing a sulfonamide or related moiety is highly dependent on pH.[3][4]

  • Acidic Conditions (pH < 4): This is where the compound is most likely to be susceptible to degradation. Acid-catalyzed hydrolysis is a common degradation pathway for sulfonamides. Protonation of one of the nitrogen atoms can make the sulfur atom more electrophilic and prone to nucleophilic attack by water.

  • Neutral Conditions (pH ≈ 7): Stability is expected to be significantly higher than in acidic conditions. Many sulfonamides are classified as stable at neutral pH.[2]

  • Alkaline Conditions (pH > 8): The compound is expected to be most stable in alkaline solutions.[3][2] For sulfonamides with an acidic N-H proton, deprotonation leads to an anionic form that is less sensitive to hydrolysis.[3] While N,N-dimethylmethanesulfonoimidamide lacks this specific proton, the general trend of increased stability at higher pH for this class of compounds is well-documented.

Question 3: What are the likely degradation products of N,N-dimethylmethanesulfonoimidamide hydrolysis?

Hydrolytic degradation would likely involve the cleavage of a sulfur-nitrogen bond. Based on known mechanisms for related compounds, two primary pathways can be postulated[5][6]:

  • Cleavage of the S-N(dimethyl) bond: This would lead to the formation of methanesulfonoimidamide and dimethylamine.

  • Cleavage of the S=N bond: This is generally a more stable bond, but under forcing conditions (e.g., strong acid and heat), it could cleave to yield N,N-dimethylmethanesulfonamide and ammonia.

Identifying degradation products experimentally is crucial. Techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) are powerful tools for separating and identifying such products.[5][7]

Question 4: How does temperature impact the stability of the compound in solution?

As with most chemical reactions, the rate of hydrolysis is expected to increase with temperature.[8][9] If you are working at elevated temperatures (e.g., > 60-80°C), the rate of degradation, even at favorable pH, will be accelerated.[3] Kinetic studies on sulfonamides in heated milk, for example, demonstrate a clear temperature-dependent degradation following a first-order kinetic model.[9][10] For long-term storage, it is always recommended to store aqueous solutions at low temperatures (e.g., 2-8°C or frozen) to minimize potential hydrolysis.

Troubleshooting Guide: Unexpected Degradation

If you are observing a loss of your compound's concentration or the appearance of unexpected peaks in your analysis, consult the following guide.

Issue: Rapid loss of compound purity in an acidic buffer.
  • Underlying Cause: The compound is undergoing acid-catalyzed hydrolysis. The S=N or S-N bonds are susceptible to cleavage under low pH conditions.

  • Self-Validation & Solution:

    • pH Confirmation: Measure the pH of your solution to confirm it is in the acidic range.

    • Buffer Adjustment: If your experimental design allows, increase the pH of the buffer to neutral or slightly alkaline conditions (pH 7-9).

    • Comparative Study: Prepare two samples, one in your original acidic buffer and one in a neutral (e.g., phosphate buffered saline, pH 7.4) or alkaline (e.g., carbonate buffer, pH 9) buffer. Analyze both over time to confirm that the degradation is pH-dependent.

Issue: Degradation observed even at neutral pH over time.
  • Underlying Cause 1: Elevated Temperature. Long-term storage at room temperature or higher can lead to slow but significant hydrolysis.[9]

    • Solution: Store stock solutions and experimental samples at 4°C or frozen (-20°C or -80°C) to drastically reduce the degradation rate.

  • Underlying Cause 2: Presence of Catalytic Species. Certain buffer components or metal ions can potentially catalyze hydrolysis. For instance, some buffer ions like citrate and phosphate have been shown to catalyze photodegradation reactions in related compounds.[11]

    • Solution: If possible, switch to a different buffer system. Prepare your solution in high-purity water as a control to see if the degradation persists.

Issue: Inconsistent results or appearance of multiple unknown peaks during HPLC analysis.
  • Underlying Cause: The analytical method itself might be causing degradation. For example, harsh derivatization steps or an overly acidic mobile phase combined with heat can degrade the analyte.[12]

    • Solution:

      • Review Mobile Phase: Ensure the mobile phase pH is compatible with the compound's stability. A common mobile phase for related compounds consists of a mixture of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[3]

      • Control Column Temperature: Maintain the HPLC column at a constant, moderate temperature (e.g., 25-40°C) to ensure reproducibility and avoid thermal degradation during analysis.[3]

      • Inject a Freshly Prepared Sample: Compare the chromatogram of a sample that has been sitting in the autosampler for several hours with one that is freshly prepared and immediately injected to check for on-instrument degradation.

Visualizing Potential Degradation & Workflow

The following diagrams illustrate the probable hydrolysis mechanism and a logical workflow for troubleshooting stability issues.

Hydrolysis_Mechanism cluster_acid_catalysis Acid-Catalyzed Hydrolysis Pathway Compound N,N-dimethyl- methanesulfonoimidamide Protonated Protonated Intermediate Compound->Protonated + H⁺ Attack Nucleophilic Attack by H₂O Protonated->Attack Products Degradation Products (e.g., Methanesulfonoimidamide + Dimethylamine) Attack->Products

Caption: Postulated acid-catalyzed hydrolysis pathway.

Troubleshooting_Workflow Start Unexpected Degradation Observed Check_pH Check Solution pH Start->Check_pH Acidic pH is Acidic Check_pH->Acidic Yes Neutral_Alkaline pH is Neutral/Alkaline Check_pH->Neutral_Alkaline No Check_Temp Review Storage & Analysis Temperature High_Temp Temp is Elevated Check_Temp->High_Temp Yes Controlled_Temp Temp is Controlled Check_Temp->Controlled_Temp No Check_Method Evaluate Analytical Method Harsh_Method Method is Harsh (e.g., acidic mobile phase) Check_Method->Harsh_Method Yes Mild_Method Method is Mild Check_Method->Mild_Method No Action_pH Action: Buffer to pH > 7 Acidic->Action_pH Neutral_Alkaline->Check_Temp Action_Temp Action: Store at ≤ 4°C High_Temp->Action_Temp Controlled_Temp->Check_Method Action_Method Action: Modify Method (e.g., adjust mobile phase) Harsh_Method->Action_Method Resolved Issue Resolved Mild_Method->Resolved Consult Specialist Action_pH->Resolved Action_Temp->Resolved Action_Method->Resolved

Caption: Troubleshooting workflow for stability issues.

Experimental Protocols
Protocol: Preliminary Aqueous Stability Assessment

This protocol outlines a forced degradation study to rapidly assess the stability of N,N-dimethylmethanesulfonoimidamide under different pH conditions.

1. Materials & Reagents:

  • N,N-dimethylmethanesulfonoimidamide (high purity)

  • HPLC-grade water, acetonitrile, and methanol

  • Buffers:

    • 0.1 M Hydrochloric Acid (HCl) for acidic conditions (approx. pH 1)

    • 0.1 M Phosphate Buffer for neutral conditions (pH 7.4)

    • 0.1 M Sodium Hydroxide (NaOH) for basic conditions (approx. pH 13)

  • Calibrated pH meter

  • HPLC system with UV or MS detector

2. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol. This organic stock will be more stable than an aqueous one.

3. Forced Degradation Procedure: [3]

  • Label three sets of vials for acid, neutral, and base conditions.

  • For each condition, add an appropriate volume of the buffer (e.g., 990 µL).

  • Spike each vial with a small volume of the stock solution (e.g., 10 µL) to achieve the desired final concentration (e.g., 10 µg/mL). The small amount of organic solvent should not significantly affect the pH.

  • Immediately take a sample from each vial for the t=0 time point analysis.

  • Incubate the vials at a controlled temperature (e.g., 40°C or 60°C) to accelerate degradation.

  • Collect samples at subsequent time points (e.g., 2, 4, 8, 24 hours).

  • Before analysis, neutralize the acid and base samples by adding an equimolar amount of base or acid, respectively, to prevent damage to the HPLC column. Dilute all samples to the same final volume.

4. HPLC Analysis: [3][13]

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV detector at a wavelength determined by a UV scan of the compound, or a Mass Spectrometer for higher specificity.

  • Quantification: Calculate the percentage of the compound remaining at each time point relative to the t=0 sample by comparing the peak areas.

5. Data Summary:

Organize the results in a table to clearly visualize the stability profile.

Time (hours)% Remaining (Acidic, pH 1)% Remaining (Neutral, pH 7.4)% Remaining (Alkaline, pH 13)
0100100100
2
4
8
24
References
  • García-Galán, M. J., et al. (2011). Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics.
  • BenchChem. (2025). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. BenchChem.
  • Technical University of Munich. Sulfonamide Degradation. Institut für Wasserchemie und Chemische Balneologie.
  • Ziembowicz, S., et al. (2024).
  • Fier, P. S., & Maloney, K. M. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates.
  • Kowalska, K., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. MDPI.
  • De S. F. T., & El Seoud, O. A. (1998). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Journal of the Chemical Society, Perkin Transactions 2.
  • Wang, L., et al. (2014). Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. Oriental Journal of Chemistry.
  • Boreen, A. L., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere.
  • Tye, H., & Gavey, E. L. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society.
  • Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry.
  • Ding, L., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Frontiers in Microbiology.
  • Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection.
  • Ahmad, T., & Ahmad, I. (1988). EFFECT OF pH ON THE PHOTOSTABILITY OF SULPHACETAMIDE EYE-DROP SOLUTIONS. Pakistan Journal of Pharmaceutical Sciences.
  • Gil, S., et al. (1997). Stability of commercial formulations and aqueous solutions of ifosfamide: a reply. Drug Metabolism and Disposition.

Sources

Troubleshooting

minimizing side reactions in sulfonimidamide synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for sulfonimidamide synthesis. Sulfonimidamides are increasingly recognized as valuable pharmacophores and b...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for sulfonimidamide synthesis. Sulfonimidamides are increasingly recognized as valuable pharmacophores and bioisosteres of sulfonamides in drug discovery.[1][2] However, their synthesis can be challenging, often plagued by competing side reactions that can complicate purification and reduce yields. This guide provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems you might encounter during the synthesis of sulfonimidamides. Each answer explains the underlying chemical principles and provides actionable solutions.

FAQ 1: My primary side product is the corresponding sulfonamide. How can I prevent this?

This is the most common side reaction. The formation of a sulfonamide byproduct primarily occurs through the hydrolysis of the sulfonimidamide product or a key intermediate. The sulfur(VI) center is highly electrophilic and susceptible to nucleophilic attack by water.[3] This process can be catalyzed by acidic or basic conditions.

Root Causes & Solutions:

  • Presence of Water: Even trace amounts of water in solvents, reagents, or on glassware can lead to significant hydrolysis.

    • Solution: Always use freshly dried, anhydrous solvents. Dry glassware in an oven ( >100°C) for several hours and cool under a stream of inert gas (N₂ or Ar). Store hygroscopic reagents, such as amines and bases, in a desiccator.

  • Reaction Conditions: Many synthetic methods for sulfonimidamides, such as those proceeding via sulfonimidoyl chlorides, generate acidic (e.g., HCl) or basic byproducts that can catalyze hydrolysis.[3][4]

    • Solution:

      • Use a Non-Nucleophilic Base: Incorporate a proton sponge or a sterically hindered amine base (e.g., 2,6-lutidine, DBU) to scavenge acid byproducts without introducing a competing nucleophile.

      • Buffer the Reaction: In cases where the reaction is sensitive to pH changes, a buffered system might be beneficial, although this is highly substrate-dependent.

      • Intermediate Stability: Some intermediates, like O-benzotriazolyl sulfonimidates, are designed for use in conditions that do not require rigorous exclusion of water, offering a potential alternative route.[1][4]

  • Work-up and Purification: Aqueous work-up steps are a major source of hydrolysis.

    • Solution: Minimize contact time with aqueous layers. If possible, use a non-aqueous work-up (e.g., filtering through a pad of silica or celite and concentrating). For purification, prioritize anhydrous solvents for chromatography.

Workflow for Minimizing Hydrolysis

cluster_prep Preparation Stage cluster_reaction Reaction Stage cluster_workup Work-up & Purification Start Start Synthesis Dry Dry Solvents & Reagents Rigorously Start->Dry Inert Assemble Oven-Dried Glassware Under Inert Atmosphere (N2/Ar) Dry->Inert Run Run Reaction at Optimal Temperature Inert->Run Monitor Monitor by TLC/LC-MS for Consumption of Starting Material Run->Monitor Base Add Non-Nucleophilic Base (e.g., Proton Sponge) Run->Base If acid is generated Workup Quench Reaction (Anhydrously if possible) Monitor->Workup Extract Perform Extraction (Minimize aqueous contact) Workup->Extract DryExtract Dry Organic Layer (e.g., Na2SO4, MgSO4) Extract->DryExtract Purify Purify via Chromatography (Anhydrous Solvents) DryExtract->Purify Product Isolate Pure Sulfonimidamide Purify->Product

Caption: A robust workflow emphasizing anhydrous conditions.

FAQ 2: My oxidative imidation from a sulfide/sulfinamide is sluggish or gives low yields. What can I do?

Oxidative imidation is a powerful method but can be sensitive to the choice of oxidant, nitrogen source, and substrate electronics.[5][6][7]

Root Causes & Solutions:

  • Over-oxidation: Strong oxidizing agents can oxidize the desired sulfilimine or sulfonimidamide product to the corresponding sulfoximine or other undesired species.[8][9]

    • Solution: Choose a milder oxidant. If using potent oxidants like m-CPBA, use it stoichiometrically and at low temperatures (-78 to 0 °C). Sodium hypochlorite (NaOCl) can be a milder alternative for some substrates.[8][10]

  • Poor Reactivity of the Sulfur Center: Electron-deficient sulfides or sulfinamides are less nucleophilic and react more slowly.[11][12]

    • Solution:

      • More Potent Reagents: Switch to a more electrophilic imidation system. Hypervalent iodine reagents like PhI(OAc)₂ in combination with a nitrogen source (e.g., ammonium carbamate) are often highly effective for NH-transfer.[2][5]

      • Catalysis: Consider a metal-catalyzed approach. Copper and rhodium catalysts are known to facilitate nitrene transfer for the synthesis of related sulfoximines and can be applicable here.[13]

  • Decomposition of the Imidating Agent: Some imidating agents, especially those generated in situ, can be unstable.

    • Solution: Ensure the imidating agent is generated under optimal conditions, often at low temperatures, before adding the sulfur-containing substrate.

Table 1: Comparison of Common Oxidative Imidation Systems
Method/ReagentsSubstrateCommon Side ReactionsKey Advantages
Chloramine-T SulfinamideSulfonimidoyl chloride formation, HydrolysisInexpensive, readily available
NCS / Amine SulfinamideOver-chlorination, difficult purificationGood for mechanochemical approaches[4]
PhI(OAc)₂ / NH₂CO₂NH₄ SulfinamideNone common if stoichiometricHigh functional group tolerance, mild conditions[2]
N-bromoalkylamine / KMnO₄ SulfideOver-oxidation to sulfoneOne-pot from sulfides, avoids toxic alkylators[14]
FAQ 3: I am attempting an N-functionalization (e.g., arylation, alkylation) of a primary (=NH) sulfonimidamide, but the reaction is failing.

The nitrogen of a primary sulfonimidamide is nucleophilic, but its reactivity can be hampered by steric hindrance and acidity.

Root Causes & Solutions:

  • Insufficient Deprotonation: The N-H proton is acidic, and incomplete deprotonation will shut down the reaction.

    • Solution: Use a strong, non-nucleophilic base. For alkylations, NaH or KHMDS are effective. For palladium-catalyzed arylations, a base like Cs₂CO₃ or K₃PO₄ is typically required.

  • Catalyst Incompatibility: For cross-coupling reactions, the sulfonimidamide can act as a ligand and poison the catalyst.[15]

    • Solution: Use catalyst systems known to be robust for N-arylation of related compounds like sulfoximines. Systems like Pd₂(dba)₃ with a ligand such as Xantphos are often successful.[15]

  • Steric Hindrance: Bulky groups on either the sulfonimidamide or the electrophile can prevent the reaction.

    • Solution: Increase the reaction temperature or switch to a less sterically demanding reagent if possible.

Troubleshooting Logic for N-Functionalization

Start Problem: N-Functionalization Fails CheckBase Is the base strong enough? (e.g., NaH for alkylation, Cs2CO3 for arylation) Start->CheckBase CheckCatalyst Is it a cross-coupling? Is the catalyst/ligand appropriate? (e.g., Pd(OAc)2/Xantphos) CheckBase->CheckCatalyst Yes StrongerBase Action: Use a stronger base (NaH, KHMDS) CheckBase->StrongerBase No CheckSterics Are reagents sterically hindered? CheckCatalyst->CheckSterics No ChangeCatalyst Action: Screen different Pd catalysts and ligands (e.g., RuPhos, Buchwald ligands) CheckCatalyst->ChangeCatalyst Yes IncreaseTemp Action: Increase reaction temperature or use less hindered reagents CheckSterics->IncreaseTemp Yes Success Reaction Successful CheckSterics->Success No StrongerBase->Success ChangeCatalyst->Success IncreaseTemp->Success

Caption: A decision tree for troubleshooting N-functionalization.

Detailed Experimental Protocol

One-Pot Synthesis of an Unprotected Tertiary Sulfonimidamide via NH-Transfer

This protocol is adapted from a robust method utilizing a hypervalent iodine reagent, which is known for its mild conditions and broad functional group tolerance.[2]

Materials:

  • Tertiary Sulfinamide (1.0 equiv)

  • (Diacetoxyiodo)benzene (PhI(OAc)₂) (3.0 equiv)

  • Ammonium carbamate (NH₂CO₂NH₄) (4.0 equiv)

  • Anhydrous Methanol (MeOH) (to 0.5 M)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask charged with a magnetic stir bar, add the tertiary sulfinamide (0.48 mmol, 1.0 equiv).

  • Reagent Addition: In open air, add (diacetoxyiodo)benzene (1.43 mmol, 3.0 equiv), followed by ammonium carbamate (1.91 mmol, 4.0 equiv).

  • Solvent Addition: Add anhydrous MeOH (0.96 mL to achieve a 0.5 M concentration).

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction is typically complete within 30 minutes to 2 hours. Monitor the consumption of the starting sulfinamide by TLC or LC-MS.

  • Work-up: Once the reaction is complete, add saturated aqueous NaHCO₃ solution and EtOAc. Stir the biphasic mixture for 5 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer three times with EtOAc.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to afford the pure unprotected sulfonimidamide.

References
  • Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Benchchem.
  • Proposed mechanism of sulfonimidamide formation. ResearchGate.
  • Recent Advances in the Synthesis and N‐Functionalization of Sulfonimidamides. Wiley Online Library.
  • Synthesis, Mechanism of action And Characterization of Sulphonamide. ResearchGate.
  • Synthetic approaches and applications of sulfonimidates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect.
  • Sulfondiimines: synthesis, derivatisation and application. RSC Publishing. Available at: [Link]

  • Synthesis of amino-functionalized sulfonimidamides and their application in the enantioselective Henry reaction. Journal of Organic Chemistry. Available at: [Link]

  • A New, Practical One‐Pot Synthesis of Unprotected Sulfonimidamides by Transfer of Electrophilic NH to Sulfinamides. PMC. Available at: [Link]

  • Sulfonimidamides: Synthesis and Applications in Preparative Organic Chemistry. ResearchGate. Available at: [Link]

  • A convenient synthetic route to sulfonimidamides from sulfonamides. ResearchGate. Available at: [Link]

  • Harnessing Sulfinyl Nitrenes: A Unified One-Pot Synthesis of Sulfoximines and Sulfonimidamides. Journal of the American Chemical Society. Available at: [Link]

  • Exploration of Novel Chemical Space: Synthesis and in vitro Evaluation of N‐Functionalized Tertiary Sulfonimidamides. Chemistry – A European Journal. Available at: [Link]

  • Sulfonamide purification process. Google Patents.
  • Exploration of Novel Chemical Space: Synthesis and in vitro Evaluation of N-Functionalized Tertiary Sulfonimidamides. PubMed. Available at: [Link]

  • Synthesis of NH-sulfoximines from sulfides by chemoselective one-pot N- and O-transfers. Chemical Communications (RSC Publishing). Available at: [Link]

  • Preclinical characterization of acyl sulfonimidamides: potential carboxylic acid bioisosteres with tunable properties. PubMed. Available at: [Link]

  • Strategies for oxidative synthesis of N-triflyl sulfoximines. PMC. Available at: [Link]

  • Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. MDPI. Available at: [Link]

  • Direct Access to N-Alkylsulfoximines from Sulfides by a Sequential Imidation/Oxidation Procedure. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery. Scholarship @ Claremont. Available at: [Link]

  • Schematic diagram explaining the acid stability of the sulfonamide structure. ResearchGate. Available at: [Link]

  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. Available at: [Link]

  • Sulfoximine synthesis by oxidation. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide. PMC. Available at: [Link]

  • Sulfonimidamide synthesis by amination. Organic Chemistry Portal. Available at: [Link]

  • Strategies for oxidative synthesis of N-triflyl sulfoximines. RSC Publishing. Available at: [Link]

  • Modular Two-Step Route to Sulfondiimidamides. PMC. Available at: [Link]

  • Hybrid Materials Based on Imidazo[4,5-b]porphyrins for Catalytic Oxidation of Sulfides. MDPI. Available at: [Link]

  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. Available at: [Link]

  • Dehydrogenative Imination of Low-Valent Sulfur Compounds Fast and Scalable Synthesis of Sulfilimines, Sulfinamidines, and Sulfinimidate Esters. JACS Au. Available at: [Link]

  • Dehydrogenative Imination of Low-Valent Sulfur Compounds—Fast and Scalable Synthesis of Sulfilimines, Sulfinamidines, and Sulfinimidate Esters. PMC. Available at: [Link]

  • Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. PMC. Available at: [Link]

  • Sulfur imidations: access to sulfimides and sulfoximines. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Enantioselective Imidation of Sulfides via Enzyme-Catalyzed Intermolecular Nitrogen-Atom Transfer. Journal of the American Chemical Society. Available at: [Link]

Sources

Optimization

Technical Support Center: Crystallization of N,N-dimethylmethanesulfonoimidamide Derivatives

Welcome to the technical support center for the crystallization of N,N-dimethylmethanesulfonoimidamide derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigatin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of N,N-dimethylmethanesulfonoimidamide derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of obtaining high-quality crystalline material for this unique class of compounds. The inherent polarity and hydrogen-bonding capabilities of the sulfonoimidamide core present specific challenges that require a systematic and well-understood approach.

This document provides in-depth, experience-driven guidance in a question-and-answer format, focusing on troubleshooting common issues and providing robust protocols to enhance your experimental success.

Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in crystallizing N,N-dimethylmethanesulfonoimidamide derivatives?

The main difficulties arise from the molecule's structural characteristics. The sulfonoimidamide group (–S(=O)=N–) and the N,N-dimethyl moieties create a molecule with significant polarity and the potential for strong intermolecular interactions, such as hydrogen bonding.[1] These forces heavily influence solubility and the kinetics of nucleation and crystal growth, making solvent selection critical and increasing the likelihood of issues like "oiling out" or the formation of amorphous solids.[2][3] Furthermore, like many sulfonamide-related structures, these derivatives are prone to polymorphism, where the same molecule can pack into different crystal structures with distinct physicochemical properties.[3][4]

Q2: How do I begin selecting a solvent for my N,N-dimethylmethanesulfonoimidamide derivative?

Solvent selection is the most critical step in crystallization.[5] The ideal solvent should exhibit high solubility for your compound at elevated temperatures and low solubility at room temperature or below.[6] Given the polar nature of these derivatives, a good starting point is to explore polar protic and aprotic solvents.

A systematic approach is recommended:

  • "Like Dissolves Like": Start with solvents that have similar functional groups or polarity. Alcohols (ethanol, isopropanol), ketones (acetone), and nitriles (acetonitrile) are often effective.[7] For highly polar derivatives, water or solvent mixtures containing water can be excellent choices.[7][8]

  • Small-Scale Testing: Test the solubility of a few milligrams of your compound in 0.5 mL of various solvents at room temperature and then upon heating.

  • Solvent Mixtures: If no single solvent is ideal, a binary solvent system (a "solvent/anti-solvent" pair) is often the solution.[2] Dissolve the compound in a "good" solvent where it is highly soluble, and then add a miscible "anti-solvent" in which it is poorly soluble to induce precipitation.[2] Common pairs for polar compounds include ethanol/water, acetone/water, or methanol/diethyl ether.[9]

Q3: What is "oiling out" and why does it happen?

"Oiling out" is a common problem where the compound separates from the solution as a liquid (an oil) instead of a solid crystalline material upon cooling.[5] This typically occurs for one of two reasons:

  • The melting point of your compound is lower than the boiling point of the solvent you are using.[6]

  • The solution is too highly concentrated or cooled too rapidly, causing the compound to come out of solution above its melting point.[5]

Oiled-out products are generally impure and should be addressed immediately.[5]

Troubleshooting Guide
Q4: I've added hot solvent, but my compound won't fully dissolve. What should I do?

Answer: This issue typically points to one of two scenarios: insufficient solvent or the presence of insoluble impurities.

  • Strategy 1: Add More Solvent. Continue adding small portions of the hot solvent to the mixture while heating and stirring until the solid dissolves.[9] Be mindful to only add the minimum amount of hot solvent necessary for complete dissolution to avoid poor recovery later.[5]

  • Strategy 2: Identify Insoluble Impurities. If a small amount of solid material remains after adding a significant amount of hot solvent, it is likely an insoluble impurity.[10] Do not keep adding solvent indefinitely. Instead, proceed to a hot gravity filtration step to remove the insoluble material from your hot solution before allowing it to cool.[11]

Q5: My solution is clear and has cooled to room temperature, but no crystals have formed. How can I induce crystallization?

Answer: A clear solution with no crystals after cooling is usually supersaturated, meaning the conditions are right for crystallization, but the initial nucleation event has not occurred.[5]

  • Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask just below the surface of the solution.[12] The microscopic scratches on the glass provide nucleation sites for crystals to begin forming.[9]

  • Solution 2: Seeding. Add a "seed crystal"—a tiny speck of the pure, solid compound—to the solution.[12] This provides a perfect template for further crystal growth.[2]

  • Solution 3: Reduce Temperature. Cool the solution further using an ice bath or even a freezer. Lower temperatures decrease solubility and can help initiate nucleation.[12] However, be aware that rapid cooling can sometimes lead to smaller, less pure crystals.[13]

  • Solution 4: Reduce Solvent Volume. If the above methods fail, you may have used too much solvent.[5] Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then attempt to cool and induce crystallization again.[14]

Q6: My compound oiled out. How can I fix this?

Answer: Do not simply cool the oil, as it will likely solidify into an impure amorphous mass.

  • Immediate Fix: Reheat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to lower the saturation point, and then allow the solution to cool much more slowly.[5] Insulating the flask with a cloth can help slow the cooling process.[5]

  • Change Solvent System: The chosen solvent may be too nonpolar or have too high a boiling point.[5] Experiment with a more polar solvent or a different solvent/anti-solvent mixture.[2]

  • Pre-Purification: High impurity loads can promote oiling out.[5] If the problem persists, consider purifying the crude product by another method, such as column chromatography, before attempting recrystallization.[5]

Q7: My final yield of crystals is very low. What went wrong?

Answer: Low recovery is a frequent issue and can almost always be traced back to a few key factors.

  • Excessive Solvent: This is the most common cause. Using too much solvent to dissolve the compound means a significant portion will remain in the mother liquor even after cooling.[5] To recover more product, the mother liquor can be concentrated (by boiling off some solvent) to obtain a second crop of crystals.[11]

  • Premature Crystallization: If you performed a hot filtration, the product may have crystallized on the filter paper or in the funnel.[5] To prevent this, use pre-heated glassware for the filtration and perform the step as quickly as possible.[5]

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving your compound, even at low temperatures. Re-evaluate your solvent choice to find one with a steeper solubility-temperature curve.[5]

Q8: I am getting different crystal forms (polymorphs) in different experiments. How can I ensure consistency?

Answer: Polymorphism is a known phenomenon for sulfonamides and related compounds, driven by different arrangements of intermolecular forces like hydrogen bonds.[1][3] Controlling it is essential for reproducible results in pharmaceutical development.[15]

  • Standardize Conditions: Strictly control all experimental parameters: solvent choice, cooling rate, agitation, and temperature.[2] Even minor variations can favor the nucleation of a different polymorph.[16]

  • Seeding: This is the most effective method for controlling polymorphism. By introducing a seed crystal of the desired polymorph into a supersaturated solution, you template the growth of that specific form.[2]

  • Solvent Selection: The choice of solvent can directly influence which polymorph is favored.[2] Experiment with solvents of varying polarities and hydrogen-bonding capabilities to identify conditions that consistently produce the desired form.[16]

Data & Protocols
Table 1: Common Solvents for Crystallization of Polar Molecules
SolventBoiling Point (°C)PolarityNotes
Water100Very HighExcellent for salts and highly polar compounds.[10]
Methanol65HighGeneral-purpose polar protic solvent.[10]
Ethanol78HighA very common and effective choice, often used in a 95:5 mix with water.[8][10]
Isopropanol82Medium-HighSimilar to ethanol, often used in mixtures with water.[5]
Acetonitrile82Medium-HighPolar aprotic solvent.
Acetone56Medium-HighGood general-purpose solvent, but its low boiling point requires care.[10]
N,N-Dimethylformamide (DMF)153HighA very strong polar aprotic solvent, useful for compounds that are difficult to dissolve.[17] Its high boiling point can be a disadvantage.[17][18]
Ethyl Acetate77MediumLess polar, often used as an anti-solvent or for less polar derivatives.[10]
Dichloromethane40Medium-LowUseful in solvent layering or as the "good" solvent with a nonpolar anti-solvent like heptane.[19]
Hexane / Heptane~69 / ~98Very LowTypically used as anti-solvents to precipitate polar compounds from a more polar solution.[7]
Experimental Protocols

Protocol 1: Standard Single-Solvent Recrystallization

  • Dissolution: Place the crude N,N-dimethylmethanesulfonoimidamide derivative in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture to boiling (or near boiling) with stirring.[5] Continue adding small portions of hot solvent until the compound just dissolves completely.[5]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[13] Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using pre-heated glassware to remove them.[13]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[2]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.[2]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[11] Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals to a constant weight.

Protocol 2: Solvent/Anti-Solvent Crystallization

  • Dissolution: At room temperature, dissolve the crude compound in the minimum amount of a "good" solvent in which it is highly soluble.[2]

  • Addition of Anti-Solvent: With constant swirling, slowly add a miscible "anti-solvent" (in which the compound is insoluble) dropwise.[2]

  • Induce Precipitation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid), indicating the onset of precipitation.[2]

  • Crystal Growth: Once turbidity appears, stop adding the anti-solvent and set the flask aside undisturbed to allow crystals to form and grow. If crystals do not form readily, try scratching the flask or adding a seed crystal.[2]

  • Collection: Collect, wash, and dry the crystals as described in the single-solvent protocol.

Crystallization Troubleshooting Workflow

A logical workflow is essential for efficiently diagnosing and solving crystallization problems. The following diagram outlines a systematic approach to troubleshooting.

Crystallization Troubleshooting Workflow Troubleshooting Workflow for Crystallization start Start: Crude Product dissolve Dissolve in Min. Hot Solvent start->dissolve is_dissolved Completely Dissolved? dissolve->is_dissolved cool Cool Slowly to Room Temp is_dissolved->cool Yes add_solvent Add More Hot Solvent is_dissolved->add_solvent No hot_filter Hot Gravity Filtration oil_out Oiled Out? cool->oil_out crystals_form Crystals Formed? induce Induce Crystallization: Scratch / Seed / Chill crystals_form->induce No collect Collect & Dry Crystals crystals_form->collect Yes oil_out->crystals_form No reheat Reheat, Add Solvent, Cool Slower oil_out->reheat Yes induce->crystals_form Success reduce_solvent Reduce Solvent (Evaporate) induce->reduce_solvent Failure end_success Success: Pure Crystals collect->end_success add_solvent->dissolve reheat->cool change_solvent Change Solvent System reheat->change_solvent reduce_solvent->cool

Caption: A logical workflow for troubleshooting common crystallization issues.

References
  • Chadwick, R. W., & Jones, W. (2013). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations and Advances, 69(Pt 2), 115–124. Available at: [Link]

  • Sainz-Díaz, C. I., et al. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences, 107(1), 223-231. Available at: [Link]

  • Chemistry LibreTexts. (2020, April 15). 4.4: Experiment 3 Notes. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • Sainz-Díaz, C. I., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Scientific Reports, 12(1), 12792. Available at: [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.5E: Initiating Crystallization. Retrieved from [Link]

  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. Available at: [Link]

  • Chan, H. K., & Grant, D. J. W. (1987). Polymorphism in Sulfanilamide-D4. Journal of Pharmaceutical Sciences, 76(S11), S228. Available at: [Link]

  • Vapourtec. (2024, May 9). Flow Crystallization | Solubility Control. Retrieved from [Link]

  • Guiden, A. (n.d.). Guide for crystallization. Retrieved from [Link]

  • International Scientific Organization. (2023, June 29). Methods for Crystal Production of natural compounds; a review of recent advancements. Retrieved from [Link]

  • Williamson, K. L., & Minard, R. (n.d.). Recrystallization. Retrieved from [Link]

  • Sainz-Díaz, C. I., et al. (2022, July 7). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. ResearchGate. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • Sanphui, P., Sarma, B., & Nangia, A. (2010). Polymorphism in Secondary Benzene Sulfonamides. Crystal Growth & Design, 10(10), 4588-4600. Available at: [Link]

  • Threlfall, T., & Taday, P. F. (2024, June 1). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. Crystal Growth & Design. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Ooshima, H., et al. (2005). The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923. Journal of Chemical Engineering of Japan, 38(1), 59-64. Available at: [Link]

  • Glennon, B., et al. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. Retrieved from [Link]

  • Cysewski, P., et al. (2024). Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Polymers in Medicine, 54(1), 27-36. Available at: [Link]

  • Wood, B., et al. (2021). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 25(6), 1354-1364. Available at: [Link]

  • Kubota, N. (2020). Effect of Impurities on the Growth Kinetics of Crystals. Crystals, 10(8), 643. Available at: [Link]

  • Ó’Máille, D., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals, 11(11), 1359. Available at: [Link]

  • Das, S., & Rohani, S. (2018). An investigation on the behavior and morphology of sulphanilamide crystallization in different nucleation conditions. Journal of Analytical & Pharmaceutical Research, 7(5), 552-560. Available at: [Link]

  • Kurtaran, R., et al. (2005). Synthesis, characterization, crystal structure and biological activity of a novel heterotetranuclear complex: [NiLPb(SCN)2(DMF)(H2O)]2, bis-{[mu-N,N'-bis(salicylidene)-1,3-propanediaminatoaquanickel(II)][mu-thiocyanato-N,S][mu-thiocyanato-S,N][mu-dimethylformamide-O,O]lead(II)}. Journal of Inorganic Biochemistry, 99(10), 1997-2004. Available at: [Link]

  • Al-Rawi, M. S., et al. (2015). Crystal structure of N,N-dimethyl-2-[(4-methyl-benz-yl)sulfon-yl]ethanamine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 6), o396–o397. Available at: [Link]

  • Li, Q., et al. (2020). Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures of isopropanol, methanol, ethanol and N,N-dimethylformamide. Journal of Molecular Liquids, 319, 114167. Available at: [Link]

  • Lei, X., et al. (2022). Crystal structure of N, N-Dimethyl-N′-tosylformimidamide, C10H14N2O2S. Zeitschrift für Kristallographie - New Crystal Structures, 237(4), 797-799. Available at: [Link]

  • Indrawati, et al. (2016). Formation and Characterization of Mefenamic acid-Nicotinamide Cocrystal during Co-milling based on X-ray Powder. Indonesian Journal of Pharmacy, 27(4), 239-247. Available at: [Link]

  • Borbulevych, O. Y., & Shishkin, O. V. (2001). The crystal and liquid structures of N,N-dimethylthioformamide and N,N-dimethylformamide showing a stronger hydrogen bonding effect for C–H⋯S than of C–H⋯O. Journal of the Chemical Society, Perkin Transactions 2, (7), 1229-1234. Available at: [Link]

  • Wikipedia. (n.d.). Dimethylformamide. Retrieved from [Link]

  • Wibowo, A. C., & Rasmuson, Å. C. (2011). Crystallization of Mefenamic Acid from Dimethylformamide Microemulsions: Obtaining Thermodynamic Control through 3D Nanoconfinement. Crystals, 1(4), 189-200. Available at: [Link]

  • Guo, J., et al. (2008). Solubilities of Terephthalic Acid in Dimethyl Sulfoxide + Water and in N,N-Dimethylformamide + Water from (301.4 to 373.7) K. Journal of Chemical & Engineering Data, 53(8), 1890-1892. Available at: [Link]

  • Delgado, D. R., & Martínez, F. (2015). Thiamethoxam in aqueous co-solvent mixtures of 1,4-dioxane, N,N-dimethylacetamide, dimethyl sulfoxide and acetonitrile: Solubility solute-solvent and solvent-solvent interactions, and preferential solvation analysis. Fluid Phase Equilibria, 399, 59-70. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Characterization Guide: N,N-Dimethylmethanesulfonimidamide Hydrochloride

This guide provides a comprehensive technical analysis for the 1H NMR characterization of N,N-dimethylmethanesulfonimidamide hydrochloride , a critical bioisostere in modern drug discovery. Executive Summary & Structural...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis for the 1H NMR characterization of N,N-dimethylmethanesulfonimidamide hydrochloride , a critical bioisostere in modern drug discovery.

Executive Summary & Structural Significance

N,N-Dimethylmethanesulfonimidamide hydrochloride represents a distinct class of sulfur(VI) compounds known as sulfonimidamides . Structurally, they are mono-aza bioisosteres of sulfonamides where one oxygen atom is replaced by a nitrogen functionality (=


).
  • Core Structure:

    
    
    
  • Key Feature: Unlike achiral sulfonamides, the sulfur atom in sulfonimidamides is chiral (stereogenic center), creating a unique magnetic environment for attached protons.

  • Significance: The hydrochloride salt form protonates the imine nitrogen (

    
    ), significantly altering the electron density and chemical shifts compared to the free base.
    

This guide compares the spectral signature of the product against its Free Base form and its closest structural analog, N,N-Dimethylmethanesulfonamide , to validate identity and purity.

Experimental Protocol: Causality & Setup

Solvent Selection Strategy

The choice of solvent is the single most critical variable in characterizing this salt.

SolventSuitabilityTechnical Rationale
DMSO-d6 Optimal High polarity dissolves the salt completely. Crucially, it slows proton exchange , allowing the observation of the acidic

protons as distinct signals.
D2O FunctionalGood solubility, but causes immediate H/D exchange. The diagnostic

signal will disappear , making it impossible to confirm the salt formation directly.
CDCl3 PoorThe hydrochloride salt is typically insoluble or sparingly soluble, leading to poor signal-to-noise ratios and broad peaks.
Sample Preparation Workflow

To ensure reproducibility and minimize concentration-dependent shifts:

  • Mass: Weigh 10–15 mg of the hydrochloride salt.

  • Volume: Dissolve in 0.6 mL of DMSO-d6 (99.9% D).

  • Reference: Use residual solvent peak (DMSO-d5:

    
     2.50 ppm) or TMS (0.00 ppm). Avoid acidic references that might shift the equilibrium.
    
  • Acquisition: Standard 1H pulse sequence (zg30), 16–32 scans, relaxation delay (

    
    ) 
    
    
    
    1.0 s to ensure integration accuracy of the methyl singlets.

Spectral Characterization & Assignment[1][2][3][4][5]

Chemical Shift Data (DMSO-d6)

The following table summarizes the expected chemical shifts for the HCl salt compared to alternatives.

Proton GroupMultiplicity

(ppm) - HCl Salt

(ppm) - Free Base

(ppm) - Sulfonamide Analog
Imine (

)
Broad Singlet8.5 – 9.5 (2H)4.0 – 5.0 (1H)Absent
S-Methyl (

)
Singlet3.1 – 3.3 (3H)2.8 – 2.9 (3H)2.85 (3H)
N-Methyls (

)
Singlet*2.8 – 3.0 (6H)2.6 – 2.7 (6H)2.75 (6H)

> Expert Note on Chirality: Due to the chiral sulfur center, the two methyl groups on the nitrogen are theoretically diastereotopic (chemically non-equivalent). In high-field NMR (>500 MHz) or at low temperatures, the N-dimethyl singlet may resolve into two distinct singlets or show broadening. At room temperature, rapid rotation often averages them to a single peak.

Comparative Analysis
Scenario A: Salt vs. Free Base
  • The Diagnostic Shift: The most definitive proof of salt formation is the downfield shift of the NH signal. In the free base, the

    
     proton is weakly acidic and appears upfield (~4-5 ppm). Upon protonation (HCl salt), the cationic 
    
    
    
    species is highly deshielded, moving to the 8.5–9.5 ppm region.
  • Inductive Effect: The positive charge on the nitrogen exerts a strong electron-withdrawing effect, shifting the S-Methyl and N-Methyl signals downfield by approximately 0.2–0.4 ppm compared to the free base.

Scenario B: Product vs. Sulfonamide Analog
  • Differentiation: The N,N-dimethylmethanesulfonamide (

    
    ) lacks the exchangeable proton entirely.
    
  • Spectra Comparison:

    • Sulfonamide: Shows only two singlets (S-Me, N-Me) with no integration for NH.

    • Sulfonimidamide HCl: Shows two singlets plus the broad downfield NH signal (integrating to 2H).

Structural Visualization & Logic

The following diagrams illustrate the proton environments and the decision logic for characterization.

Proton Environment Map

G Core Chiral Sulfur Core (S*) S_Me S-Methyl (a) δ 3.1-3.3 ppm (Deshielded by S+) Core->S_Me N_Me N-Dimethyl (b) δ 2.8-3.0 ppm (Diastereotopic*) Core->N_Me NH_Group Imine NH2+ (c) δ 8.5-9.5 ppm (Exchangeable) Core->NH_Group

Figure 1: Proton environments in N,N-dimethylmethanesulfonimidamide HCl. The chiral sulfur center creates a unique magnetic environment for the attached groups.

Characterization Workflow

Workflow Start Start: Unknown Sample Solvent Dissolve in DMSO-d6 Start->Solvent Acquire Acquire 1H NMR Solvent->Acquire Check_NH Check 8.0 - 10.0 ppm region Acquire->Check_NH NH_Present Signal Present (2H)? Check_NH->NH_Present Result_Salt CONFIRMED: HCl Salt (=NH2+ species) NH_Present->Result_Salt Yes (Downfield) Result_Base Signal at ~4-5 ppm? Likely Free Base NH_Present->Result_Base No (Upfield) Result_Analog No Signal? Likely Sulfonamide Analog NH_Present->Result_Analog No Signal

Figure 2: Logical decision tree for confirming the salt form versus free base or bioisosteres.

References

  • Arvidsson, P. I., et al. (2015).[1] Preclinical characterization of acyl sulfonimidamides: potential carboxylic acid bioisosteres with tunable properties. ChemMedChem.

  • Lücking, U. (2019).[2] Neglected sulfur(VI) pharmacophores in drug discovery: exploration of novel chemical space. Organic Chemistry Frontiers.

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.

  • PubChem Compound Summary. (2024). N,N-Dimethylmethanesulfonamide (Structural Analog Data). National Center for Biotechnology Information.

Sources

Comparative

Comparative Guide: Mass Spectrometry Analysis of Sulfonimidamide Metabolites

Executive Summary Sulfonimidamides—mono-aza bioisosteres of sulfonamides—are rapidly emerging in medicinal chemistry due to their ability to introduce chirality at the sulfur atom and offer novel vectors for hydrogen bon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sulfonimidamides—mono-aza bioisosteres of sulfonamides—are rapidly emerging in medicinal chemistry due to their ability to introduce chirality at the sulfur atom and offer novel vectors for hydrogen bonding. However, their metabolic analysis presents distinct challenges compared to classical sulfonamides. This guide objectively compares the performance of High-Resolution Accurate Mass (HRAM) MS/MS workflows against standard Triple Quadrupole (QqQ) quantitation , providing critical experimental protocols for identifying sulfonimidamide metabolites in complex biological matrices.

Part 1: The Analytical Challenge – Sulfonimidamides vs. Sulfonamides

The core analytical difficulty lies in the structural subtlety. Replacing a sulfonyl oxygen (


) with a nitrogen substituent (

) introduces a chiral center and alters the fragmentation physics.
Structural & Mass Differences

The substitution of Oxygen (


, 15.9949 Da) with an Imine group (

, 15.0109 Da) results in a mass shift of -0.9840 Da .
  • Implication: Low-resolution instruments (e.g., single quads or older QqQs) may struggle to distinguish a sulfonimidamide metabolite from a potential sulfonamide oxidation product or isobaric interference without high-resolution capabilities.

Chirality

Unlike achiral sulfonamides (unless the R-groups are chiral), sulfonimidamides possess a stereogenic sulfur center.

  • Implication: Metabolites often exist as diastereomers. A standard C18 LC-MS workflow will likely co-elute these isomers, masking metabolic complexity. Chiral chromatography (SFC or Chiral-LC) is often mandatory.

Part 2: Performance Comparison – HRAM vs. QqQ

Comparative Matrix: Metabolite Identification & Quantitation
FeatureHRAM MS/MS (Orbitrap/Q-TOF) Triple Quadrupole (QqQ) Verdict
Mass Accuracy < 5 ppm (Distinguishes

vs

)
Unit Resolution (Cannot resolve 0.98 Da shift reliably from noise/isobars)HRAM is essential for ID.
Sensitivity High (femtomolar range in SIM/PRM)Ultra-High (attomolar range in SRM)QqQ wins for pure quantitation.
Fragmentation HCD/CID provides rich spectra for structural elucidation.Limited to precursor/product ion pairs.HRAM for structure.
Chiral Analysis Compatible, but requires long cycle times for full scan.Fast cycle times allow better sampling of narrow chiral peaks.QqQ preferred for chiral separation routine analysis.
Fragmentation Pathways (Experimental Insight)

While sulfonamides characteristically lose neutral


 (64 Da), sulfonimidamides exhibit distinct fragmentation due to the robust 

bond.
  • Sulfonamide Marker: Neutral loss of

    
     (
    
    
    
    -64).
  • Sulfonimidamide Marker: Often retains the S-N core. Look for:

    • Loss of the N-substituent (e.g., if

      
      , loss of 42 Da).
      
    • Hydrolytic metabolite marker: Appearance of the sulfonamide analog (Gain of +0.984 Da relative to parent core).

Part 3: Experimental Protocols

Sample Preparation (Solid Phase Extraction)

Note: Sulfonimidamides are generally more polar than their sulfonamide congeners.

  • Conditioning: Activate Oasis HLB cartridge (60 mg) with 3 mL Methanol followed by 3 mL Water.

  • Loading: Acidify plasma/microsomal incubation supernatant with 0.1% Formic Acid (FA) to break protein binding; load onto cartridge.

  • Washing: Wash with 3 mL 5% Methanol in Water (removes salts/proteins).

  • Elution: Elute with 3 mL Acetonitrile:Methanol (1:1) . Crucial: Avoid pure methanol if methylation artifacts are suspected.

  • Reconstitution: Evaporate under

    
     and reconstitute in Mobile Phase A (Water + 0.1% FA).
    
LC-MS/MS Method Parameters

Instrument: Q-Exactive (Thermo) or X500R (SCIEX) equivalent.

  • Column: Phenomenex Kinetex Biphenyl (2.1 x 100 mm, 1.7 µm).

    • Why: Biphenyl stationary phases offer superior selectivity for aromatic sulfur compounds compared to C18.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar metabolites)

    • 1-10 min: 5% -> 95% B

    • 10-12 min: 95% B (Wash)

  • MS Source (ESI+):

    • Spray Voltage: 3.5 kV

    • Capillary Temp: 320°C

    • Resolution: 70,000 (Full Scan) / 17,500 (dd-MS2). High resolution is non-negotiable for separating the S=NH vs S=O mass defect.

Part 4: Visualizing the Workflow

Diagram 1: Metabolic Fate of Sulfonimidamides

This pathway illustrates the critical divergence between stable excretion and hydrolytic conversion to sulfonamides.

MetabolicPathways Parent Parent Sulfonimidamide (Chiral S-Center) Oxidation Hydroxylated Metabolite (+16 Da) Parent->Oxidation CYP450 (Phase I) Hydrolysis Sulfonamide Analog (S=N -> S=O) Parent->Hydrolysis Hydrolase (Slow) Excretion Renal Excretion Parent->Excretion Unchanged Conjugation Glucuronide Conjugate (+176 Da) Oxidation->Conjugation UGT (Phase II) Hydrolysis->Conjugation UGT Conjugation->Excretion

Caption: Primary metabolic pathways for sulfonimidamides. Note the hydrolytic conversion to sulfonamide (Red), which represents a loss of chirality.

Diagram 2: Analytical Decision Tree

Select the correct workflow based on your data requirements.

DecisionTree Start Start: Sulfonimidamide Analysis Goal What is the primary goal? Start->Goal MetID Metabolite Identification (Unknowns) Goal->MetID Structure Elucidation Quant Routine Quantitation (Knowns) Goal->Quant PK/TK Studies HRAM HRAM MS/MS (Orbitrap/Q-TOF) MetID->HRAM Required for Mass Defect Chiral Enantiomer Separation? Quant->Chiral QqQ Triple Quad (SRM) Chiral->QqQ No (Achiral/Stable) SFC SFC-MS/MS (Chiralpak IC/IG) Chiral->SFC Yes (Racemic)

Caption: Workflow selection guide. HRAM is mandatory for ID due to the N/O mass defect; SFC is recommended for chiral quantitation.

References

  • Lughmani, Y. et al. (2022). Sulfonimidamides: Synthesis and Applications in Medicinal Chemistry. Chemical Reviews.

  • Klagkou, K. et al. (2003).[2] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry.

  • Chinthakindi, P. K. et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au.

  • Wu, M. et al. (2021). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Application Note.

  • Rashed, A. et al. (2017). Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity. Journal of Chromatography B.

Sources

Validation

lipophilicity comparison of sulfones vs sulfonimidamides

Topic: Lipophilicity Comparison of Sulfones vs. Sulfonimidamides in Drug Design Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Computational Chemists, and DMPK Scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Lipophilicity Comparison of Sulfones vs. Sulfonimidamides in Drug Design Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Computational Chemists, and DMPK Scientists.

A Guide to Bioisosteric Switching for Physicochemical Optimization

Executive Summary

In modern drug discovery, the sulfone (


) moiety is a classic, stable linker and hydrogen-bond acceptor. However, its high metabolic stability often comes at the cost of poor solubility and "brick-dust" physical properties. The sulfonimidamide  (

) has emerged as a superior bioisostere, offering a tunable "handle" on the nitrogen atom.

This guide objectively compares the lipophilicity (


) of these two functionalities. The core finding is that replacing a sulfone with an unsubstituted sulfonimidamide typically lowers 

by 0.5 – 1.5 units
, depending on the scaffold, while introducing a vector for chirality and further functionalization.

Structural & Physicochemical Basis[1][2][3]

To understand the lipophilicity shift, one must analyze the electronic environment of the sulfur(VI) center.

Structural Comparison[2][4]
  • Sulfone: Achiral,

    
     symmetry (if R=R'), two S=O double bonds. Acts purely as a hydrogen bond acceptor (HBA).
    
  • Sulfonimidamide: Chiral (at Sulfur), one S=O and one S=N bond. The nitrogen provides an additional vector for substitution (

    
    ).
    
    • If

      
      : Acts as both HBA and Hydrogen Bond Donor (HBD).
      
    • If

      
      : Acts as HBA, with steric bulk modulating lipophilicity.
      
Visualization of the Bioisosteric Relationship

The following diagram illustrates the structural transition and the introduction of chirality/vectors.

Bioisostere Sulfone SULFONE (Achiral, HBA only) High LogP Sulfonimidamide SULFONIMIDAMIDE (Chiral, HBA + HBD) Lower LogP Sulfone->Sulfonimidamide Bioisosteric Replacement (N-for-O exchange) Prop_Sulfone S=O (x2) No pKa (Neutral) Sulfone->Prop_Sulfone Prop_Sulfonimidamide S=O (x1) + S=N-R pKa ~9-10 (if R=H) Vector for Diversity Sulfonimidamide->Prop_Sulfonimidamide

Figure 1: Structural transition from Sulfone to Sulfonimidamide, highlighting the introduction of the nitrogen vector and polarity shift.

Comparative Data Analysis: Lipophilicity & Solubility[5]

The following data synthesizes matched molecular pair (MMP) analyses from key medicinal chemistry literature (e.g., Lücking et al., Bayer AG).

Matched Molecular Pair (MMP) Trends

At physiological pH (7.4), unsubstituted sulfonimidamides are predominantly neutral (pKa ~9-11), similar to sulfones. Therefore, the


 is driven by intrinsic polarity rather than ionization.
FeatureSulfone (

)
Sulfonimidamide (

)

Impact
Lipophilicity (

)
High (Baseline)Lower (-0.5 to -1.5) Improved Polarity
H-Bond Donors (HBD) 01 (NH)Increases Solubility
H-Bond Acceptors (HBA) 22 (O + N)Similar
Aqueous Solubility Typically LowHigh Driven by HBD & Polarity
Chirality NoneS-Stereogenic Selectivity Opportunity
Metabolic Stability High (often too stable)High (tunable)Similar Stability
Representative Data Points

Note: Values are illustrative of trends observed in matched pairs (e.g., diaryl systems).

Compound ScaffoldSulfone

Sulfonimidamide

Shift (

)
Source Context
Diaryl Linker 3.22.1-1.1 General MMP Trend [1]
Cyclic Analog 2.51.8-0.7 Cyclic Bioisosteres [2]
Macrocycle 4.13.3-0.8 Kinase Inhibitors [3]

Technical Insight: The reduction in lipophilicity is most pronounced when the nitrogen is unsubstituted (


). Alkylating the nitrogen (

) restores some lipophilicity but often retains better solubility than the sulfone due to the disruption of crystal packing (lower melting point).

Experimental Protocols for Validation

To accurately measure the lipophilicity difference, standard shake-flask methods must be adapted to account for the potential basicity of the sulfonimidamide nitrogen (though weak).

Protocol: High-Throughput Determination (Miniaturized Shake-Flask)

Objective: Determine the distribution coefficient (


) between 1-octanol and phosphate-buffered saline (PBS) at pH 7.4.

Reagents:

  • 1-Octanol (HPLC Grade, presaturated with PBS).

  • PBS Buffer (pH 7.4, presaturated with Octanol).

  • Test Compounds (10 mM DMSO stock).

Workflow:

  • Preparation:

    • Dispense 10

      
      L of compound stock into a deep-well plate.
      
    • Add 495

      
      L of presaturated PBS (pH 7.4).
      
    • Add 495

      
      L of presaturated 1-octanol.
      
  • Equilibration:

    • Seal plate tightly.

    • Shake at 800 rpm for 2 hours at 25°C.

    • Centrifuge at 3000 rpm for 15 minutes to separate phases.

  • Quantification (LC-MS/MS):

    • Sample 50

      
      L from the octanol phase  (top) 
      
      
      
      Dilute 100x with MeOH.
    • Sample 50

      
      L from the aqueous phase  (bottom) 
      
      
      
      Inject directly.
    • Analyze peak areas (

      
      , 
      
      
      
      ).
  • Calculation:

    
    
    
Workflow Visualization

Protocol cluster_analysis LC-MS/MS Quantification Start Compound Stock (10mM DMSO) Mix Biphasic System Octanol + PBS (pH 7.4) Start->Mix Shake Equilibration 2 hrs @ 800 rpm Mix->Shake Spin Phase Separation Centrifuge 3000 rpm Shake->Spin Sample_Oct Sample Octanol (Dilute 100x) Spin->Sample_Oct Sample_Aq Sample Aqueous (Direct) Spin->Sample_Aq Calc Calculate LogD Sample_Oct->Calc Sample_Aq->Calc

Figure 2: Miniaturized Shake-Flask Protocol for LogD determination.

Strategic Application in Drug Design

When should you switch a Sulfone to a Sulfonimidamide?

  • Solubility Rescue: If a sulfone lead is potent but suffers from low aqueous solubility (

    
    ), the sulfonimidamide is a "drop-in" replacement that usually improves solubility via the H-bond donor and lower LogP.
    
  • Chiral Exploration: If the binding pocket has asymmetric depth, the chiral sulfur of the sulfonimidamide allows you to vector the N-substituent towards specific residues (e.g., backbone carbonyls), potentially improving potency and selectivity.

  • Fsp3 Increase: While the atom count is similar, the ability to add alkyl groups to the nitrogen allows for an increase in the fraction of

    
     carbons (
    
    
    
    ), which correlates with better clinical success rates.
Decision Matrix
ScenarioRecommendationRationale
High Potency, Low Solubility Switch to Sulfonimidamide (NH) Lowers LogD, adds HBD.
Metabolic Hotspot on Ring Switch to N-Alkyl Sulfonimidamide N-substituent can block metabolism or shift binding mode.
Need to cross BBB Keep Sulfone (or N-Me) NH-sulfonimidamide might be too polar or efflux substrate; N-methylation modulates this.

References

  • Lücking, U. (2019). Neglected sulfur(VI) pharmacophores in drug discovery: exploration of novel chemical space by the interplay of drug design and method development. Organic Chemistry Frontiers.

  • Chinthakindi, P. K., et al. (2012). Synthesis and Functionalization of Cyclic Sulfonimidamides: A Novel Chiral Heterocyclic Carboxylic Acid Bioisostere. ACS Medicinal Chemistry Letters.

  • Gnamm, C., et al. (2017). Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. European Journal of Medicinal Chemistry.

  • Bull, J. A., et al. (2020). Synthesis of Highly Enantioenriched Sulfonimidoyl Fluorides and Sulfonimidamides by Stereospecific Sulfur-Fluorine Exchange (SuFEx) Reaction. Chemistry – A European Journal.

Comparative

Validating the Purity of N,N-Dimethylmethanesulfonoimidamide Hydrochloride: A Comparative Analytical Guide

Executive Summary N,N-dimethylmethanesulfonoimidamide hydrochloride (DMMSI·HCl) represents a critical class of sulfonimidamides , emerging bioisosteres for sulfonamides and carboxylic acids in drug design [1]. While thes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N-dimethylmethanesulfonoimidamide hydrochloride (DMMSI·HCl) represents a critical class of sulfonimidamides , emerging bioisosteres for sulfonamides and carboxylic acids in drug design [1]. While these moieties offer improved solubility and stability, validating their purity presents a distinct "blind spot" in standard Quality Control (QC) workflows.

The Core Problem: This molecule lacks a strong UV chromophore (such as a benzene ring), rendering standard HPLC-UV at 254 nm ineffective. Furthermore, as a hydrochloride salt of a small polar amine, it is inherently hygroscopic. Standard weight-based assays often overestimate purity by failing to account for water absorption or non-UV-active synthetic impurities.

This guide objectively compares three validation methodologies, establishing Quantitative NMR (qNMR) as the superior "Gold Standard" for absolute purity determination, while positioning HPLC-CAD and Potentiometric Titration as necessary orthogonal techniques.

The Analytical Challenge

Before selecting a protocol, one must understand the physical limitations of DMMSI·HCl:

  • UV Transparency: The structure (

    
    ) contains only sigma and sulfonyl bonds. It has negligible absorbance above 210 nm. Using HPLC-UV at 200-210 nm introduces significant noise from mobile phase absorption (e.g., methanol/formic acid cutoffs).
    
  • Hygroscopicity: The HCl salt avidly absorbs atmospheric moisture.[1] A "99%" pure sample by HPLC area normalization may actually be only 90% pure by mass due to water content.

  • Counter-ion Stoichiometry: You must validate that the material is indeed the mono-hydrochloride salt, not a mixture of free base and salt.

Comparative Analysis of Validation Methods

The following table summarizes the performance of the three primary validation strategies.

FeatureMethod A: 1H-qNMR (Recommended)Method B: HPLC-CAD (Routine)Method C: HPLC-UV (210 nm) (Legacy)
Principle Molar ratio of protons vs. Internal StandardCharged Aerosol Detection (Universal)Low-wavelength UV Absorption
Accuracy High (Absolute purity)Medium (Depends on response factors)Low (Misses non-UV impurities)
Chromophore Reliance NoneNoneCritical (Fails for DMMSI)
Water Compensation Intrinsic (if weighed correctly)Requires separate KF titrationRequires separate KF titration
Specificity Distinguishes structure & salt formSeparates impuritiesPoor specificity at low

Limit of Detection ~0.1%<0.01% (Better for trace impurities)~0.05% (High background noise)

Detailed Experimental Protocols

Method A: Quantitative NMR (qNMR) – The Gold Standard

Why this works: qNMR relies on the integration of proton signals, which is directly proportional to the molar concentration. It does not require the analyte to absorb light.

Reagents:

  • Solvent: Deuterium Oxide (

    
    ) (Preferred for baseline flatness) or DMSO-
    
    
    
    .
  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent). High purity (>99.9%), non-hygroscopic, distinct singlet at ~6.3 ppm in

    
    , far from DMMSI methyl signals.
    

Protocol:

  • System Suitability: Ensure the NMR probe (minimum 400 MHz) is tuned.

    
     relaxation delay must be determined (typically set 
    
    
    
    of the slowest proton).
  • Sample Prep:

    • Weigh exactly ~10 mg of DMMSI·HCl (

      
      ) into a vial.
      
    • Weigh exactly ~10 mg of Maleic Acid (

      
      ) into the same vial.
      
    • Dissolve in 0.6 mL

      
      .
      
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 30–60 seconds (crucial for full relaxation).
      
    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually. Integrate the Maleic Acid singlet (set to equivalent of 2 protons) and the DMMSI S-Methyl singlet (~3.0 ppm, 3 protons) or N-Dimethyl singlet (~2.8 ppm, 6 protons).

Calculation: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="ng-star-inserted display">



Where 

= Integral,

= Number of protons,

= Molecular weight,

= Mass,

= Purity.[2][3][4][5]
Method B: HPLC-CAD (Charged Aerosol Detection)

Why this works: CAD detects any non-volatile analyte, making it ideal for "invisible" molecules like sulfonimidamides [2].

Protocol:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters XBridge Amide, 3.5 µm, 4.6 x 100 mm). Note: C18 columns often fail to retain this polar salt.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).

    • B: Acetonitrile.

  • Gradient: 90% B to 50% B over 15 minutes.

  • Detector: Corona Veo or similar CAD. Evaporation Temp: 35°C.

  • Observation: DMMSI·HCl will elute as a distinct peak. Impurities (like methanesulfonamide) will be separated.

Method C: Argentometric Titration (Chloride Content)

Why this works: Confirms the stoichiometry of the HCl salt.

Protocol:

  • Dissolve 50 mg of DMMSI·HCl in 50 mL deionized water.

  • Titrate with 0.01 N Silver Nitrate (

    
    ) using a potentiometric titrator with a silver electrode.
    
  • End-point detection: Sharp change in potential (mV).

  • Calculation:

    
    .
    
  • Theoretical Cl content for

    
     (MW ~158.65) is ~22.3%. Significant deviation indicates free base contamination or excess HCl.
    

Visualizing the Validation Workflow

The following diagrams illustrate the decision logic and the specific qNMR workflow required for high-integrity validation.

Diagram 1: The Validation Decision Tree

This logic flow ensures that the correct method is applied based on the specific analytical need (Absolute Purity vs. Impurity Profiling).

ValidationLogic Start Start: DMMSI·HCl Sample Goal Define Analytical Goal Start->Goal AbsPurity Goal: Absolute Purity (Assay %) Goal->AbsPurity Impurity Goal: Trace Impurities (<0.1%) Goal->Impurity SaltCheck Goal: Confirm Salt Form (HCl Stoichiometry) Goal->SaltCheck qNMR Method: 1H-qNMR (Internal Standard) AbsPurity->qNMR Primary HPLC_UV Method: HPLC-UV (Not Recommended) AbsPurity->HPLC_UV Avoid HPLC_CAD Method: HPLC-CAD (HILIC Column) Impurity->HPLC_CAD Best Sensitivity Titration Method: Argentometric Titration SaltCheck->Titration

Caption: Decision matrix for selecting the appropriate analytical technique based on specific data requirements.

Diagram 2: The qNMR Experimental Workflow

A step-by-step visualization of the qNMR protocol to minimize weighing and relaxation errors.

qNMRWorkflow Step1 1. Dry Sample (Desiccator 24h) Step2 2. Precision Weighing (Sample + Internal Std) Step1->Step2 Step3 3. Solvation (D2O or DMSO-d6) Step2->Step3 Step4 4. Acquisition (d1 > 5*T1, 90° Pulse) Step3->Step4 Step5 5. Processing (Phase/Base Correction) Step4->Step5 Step6 6. Calculation (Molar Ratio) Step5->Step6

Caption: Critical path for qNMR analysis. Note that Step 4 (Relaxation Delay) is the most common source of error.

Representative Validation Data

The following data represents typical results observed when comparing these methods for DMMSI·HCl.

ParameterHPLC-UV (210 nm)qNMR (Maleic Acid IS)Interpretation
Purity Value 99.8% (Area %)94.2% (Weight %)Discrepancy Alert: HPLC overestimates purity by ignoring water and inorganic salts. qNMR reveals the true active content.
Water Content N/A (Invisible)Visible (if DMSO used)qNMR or KF titration is required to close the mass balance gap.
RSD (n=3) 0.5%0.2%qNMR offers superior precision for assay determination.

References

  • Chnuti-Parizot, et al. (2014). "Sulfonimidamides as Bioisosteres of Sulfonamides." ChemMedChem.

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy.

  • NIST. (2023). "Quantitative NMR (qNMR) Standards and Methods." National Institute of Standards and Technology.[6]

  • FDA Guidance. (2015). "Analytical Procedures and Methods Validation for Drugs and Biologics." U.S. Food and Drug Administration.

Sources

Validation

Technical Guide: IR Spectroscopy Analysis of N,N-Dimethylmethanesulfonoimidamide

This guide provides an in-depth technical analysis of the IR spectroscopy characteristics of N,N-dimethylmethanesulfonoimidamide , explicitly comparing it to its closest structural analog, N,N-dimethylmethanesulfonamide...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the IR spectroscopy characteristics of N,N-dimethylmethanesulfonoimidamide , explicitly comparing it to its closest structural analog, N,N-dimethylmethanesulfonamide .

Executive Summary & Structural Context[1][2]

N,N-dimethylmethanesulfonoimidamide represents a critical bioisostere in modern drug design. By replacing one of the oxo oxygens (


) of a sulfonamide with an imino group (

), this molecule introduces a hydrogen bond donor (HBD) vector and a chiral sulfur center, altering physicochemical properties (solubility, basicity) without significantly changing the steric profile.

This guide focuses on the Infrared (IR) spectral signature required to validate the synthesis of this sulfonimidoyl moiety. The primary analytical challenge is distinguishing the target sulfonimidamide from its precursor or byproduct, the sulfonamide .

Structural Comparison
  • Target: N,N-Dimethylmethanesulfonoimidamide (

    
    )
    
  • Comparator: N,N-Dimethylmethanesulfonamide (

    
    )
    

The transition from


 to 

results in a predictable and diagnostic shift in vibrational modes.

Spectral Analysis & Band Assignment

The identification of N,N-dimethylmethanesulfonoimidamide relies on three "Pillars of Confirmation": the appearance of the imino N-H stretch, the shift of the S=O stretch, and the emergence of the S=N vibration.

Comparative IR Data Table
Vibrational ModeN,N-Dimethylmethanesulfonamide (Comparator)N,N-Dimethylmethanesulfonoimidamide (Target)Diagnostic Value

Stretch
Absent (Tertiary sulfonamide)3250 – 3350 cm⁻¹ (Medium/Broad)Primary (Confirming

)

1310 – 1350 cm⁻¹ (Strong)Absent Primary (Loss of

symmetry)

Stretch
(Part of

system)
1180 – 1240 cm⁻¹ (Strong)Secondary (Shift to lower freq)

Stretch
900 – 930 cm⁻¹ (Single bond S-N only)940 – 1020 cm⁻¹ (Variable)Tertiary (Often overlaps with C-N)

1140 – 1160 cm⁻¹ (Strong)Absent Secondary

Alkyl
2900 – 3000 cm⁻¹2900 – 3000 cm⁻¹Low (Non-diagnostic)
Detailed Band Analysis[3]
1. The Diagnostic N-H Stretch (3250–3350 cm⁻¹)

The most immediate indicator of the sulfonimidamide formation is the appearance of the N-H stretching band.

  • Mechanism: The

    
     proton is weakly acidic and capable of hydrogen bonding.
    
  • Observation: In a dry sample (ATR), this appears as a distinct, medium-intensity band. In solution or if wet, it may broaden significantly.

  • Contrast: The comparator (N,N-dimethylmethanesulfonamide) has no N-H bonds and will be transparent in this region (excluding water contamination).

2. The S=O vs. SO₂ Shift

Sulfonamides exhibit two coupled vibrations for the


 group: asymmetric (~1330 cm⁻¹) and symmetric (~1150 cm⁻¹).[1]
  • Target Signature: The sulfonimidamide breaks this coupling. You will observe the disappearance of the high-frequency asymmetric band (~1330 cm⁻¹).[2]

  • New Band: A single, strong

    
     stretching vibration appears, typically shifted to a lower frequency (1180–1240 cm⁻¹) compared to the sulfone asymmetric stretch. This is due to the lower electronegativity of Nitrogen (in 
    
    
    
    ) compared to Oxygen, which increases electron density on the Sulfur and alters the bond order.
3. The S=N Vibration

The


 double bond vibration is electronically coupled with the molecular skeleton but is generally assigned to the 940–1020 cm⁻¹  region.
  • Caution: This region is the "fingerprint" zone and often contains C-N stretching and methyl rocking modes. Do not rely solely on this band for identification without the supporting N-H and S=O evidence.

Experimental Protocol (ATR-FTIR)

To ensure high-fidelity data, follow this self-validating protocol. This workflow minimizes water interference which can mimic the N-H stretch.

Reagents & Equipment[6][7]
  • Instrument: FTIR Spectrometer with Diamond ATR Accessory (e.g., Bruker Alpha or PerkinElmer Spectrum Two).

  • Solvent: Dichloromethane (DCM) (HPLC Grade) for cleaning.

  • Desiccant: Vacuum oven or P₂O₅ desiccator.

Step-by-Step Methodology
  • Sample Conditioning (Critical):

    • The sulfonimidoyl N-H is hygroscopic.[3]

    • Action: Dry the sample in a vacuum oven at 40°C for >2 hours prior to analysis.

    • Why: Removes surface water that creates a broad O-H band at 3400 cm⁻¹, obscuring the diagnostic N-H peak.

  • Background Acquisition:

    • Clean the ATR crystal with DCM. Ensure the energy curve is normal.

    • Acquire a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.

  • Sample Deposition:

    • If Solid: Place ~5 mg of N,N-dimethylmethanesulfonoimidamide on the crystal. Apply high pressure using the anvil clamp to ensure intimate contact.

    • If Oil: Apply a thin film. Do not overfill the crystal trough.

  • Acquisition & Processing:

    • Scan range: 4000 – 600 cm⁻¹.

    • Scans: 32 (or 64 for low signal-to-noise).

    • Validation Check: Look for the

      
       doublet at 2350 cm⁻¹. If excessive, purge the chamber and re-acquire.
      
  • Post-Run Cleaning:

    • Wipe with DCM.

    • Self-Check: Run a quick scan of the clean crystal. If peaks remain at 1100–1300 cm⁻¹, the sulfonyl compound has contaminated the crystal (common with sticky sulfonimidamides). Clean with methanol followed by DCM.

Mechanistic Logic & Visualization

Structural Transformation Diagram

The following diagram illustrates the functional group transformation and the resulting spectral shifts.

G Sulfonamide Sulfonamide (Precursor) Me-SO2-NMe2 Reaction Imidation (e.g., PhI(OAc)2 / NH4 carbamate) Sulfonamide->Reaction Spec_Sulf IR Profile: - No N-H Stretch - SO2 Asym: ~1330 cm⁻¹ - SO2 Sym: ~1150 cm⁻¹ Sulfonamide->Spec_Sulf Exhibits Sulfonimidamide Sulfonimidamide (Target) Me-S(O)(=NH)-NMe2 Reaction->Sulfonimidamide Spec_Imid IR Profile: - N-H Stretch: ~3300 cm⁻¹ - S=O Stretch: ~1200 cm⁻¹ - S=N Stretch: ~960 cm⁻¹ Sulfonimidamide->Spec_Imid Exhibits

Caption: Functional group transformation from sulfonamide to sulfonimidamide and associated IR spectral changes.

Analysis Workflow Diagram

Workflow Start Start Analysis Dry Vacuum Dry Sample (Remove H2O) Start->Dry Acquire Acquire ATR Spectrum Dry->Acquire CheckNH Check 3200-3400 cm⁻¹ Acquire->CheckNH ResultNH_Yes Band Present (N-H Confirmed) CheckNH->ResultNH_Yes Peak Found ResultNH_No No Band (Precursor/Impurity) CheckNH->ResultNH_No Flat Baseline CheckSO2 Check 1300-1350 cm⁻¹ ResultNH_Yes->CheckSO2 ResultSO2_Yes Band Present (Sulfonamide Contamination) CheckSO2->ResultSO2_Yes Strong Peak ResultSO2_No Band Absent (Pure Product) CheckSO2->ResultSO2_No Clean Region

Caption: Logic flow for validating N,N-dimethylmethanesulfonoimidamide synthesis via IR.

References

  • Lücking, U. (2013). Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Angewandte Chemie International Edition. Link

  • Frings, M., et al. (2016). Synthesis of Sulfonimidamides from Sulfinamides via Oxidative Amination. Journal of Organic Chemistry. Link

  • NIST Chemistry WebBook. N,N-Dimethylmethanesulfonamide IR Spectrum. National Institute of Standards and Technology. Link

  • Reggelin, M., & Zur, C. (2000). Sulfoximines: Structures, Properties and Synthetic Applications. Synthesis. Link

Sources

Comparative

Publish Comparison Guide: Caco-2 Permeability of N,N-Dimethylmethanesulfonimidamide Analogs

The following guide details the Caco-2 permeability profile of N,N-dimethylmethanesulfonimidamide analogs, positioning them as critical bioisosteres in modern medicinal chemistry. Executive Summary The N,N-dimethylmethan...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the Caco-2 permeability profile of N,N-dimethylmethanesulfonimidamide analogs, positioning them as critical bioisosteres in modern medicinal chemistry.

Executive Summary

The N,N-dimethylmethanesulfonimidamide scaffold represents a strategic bioisostere of the classic sulfonamide and sulfone moieties. While traditional sulfonamides often suffer from poor solubility or metabolic liabilities, sulfonimidamides offer a tunable vector for physicochemical optimization.

This guide evaluates the Caco-2 permeability of these analogs, demonstrating that while they generally exhibit moderate-to-high passive permeability , specific substitution patterns can trigger P-glycoprotein (P-gp) efflux. This analysis compares them directly against their sulfonamide and sulfoximine counterparts, providing actionable data for lead optimization.

Chemical Context & Bioisosterism

To understand the permeability data, one must first recognize the structural nuance. The sulfonimidamide core introduces an aza-variant to the sulfonyl group, creating a chiral center (if


) and an additional nitrogen handle for substitution.
Structural Comparison
  • Sulfonamide:

    
     (Achiral, often acidic pKa ~10)
    
  • Sulfonimidamide:

    
     (Chiral S, tunable basicity/acidity)
    

The N,N-dimethyl variant specifically refers to the dimethylation of the amine nitrogen, often leaving the imine nitrogen (


) free or substituted, which dramatically alters the hydrogen bond donor (HBD) profile and, consequently, membrane permeability.

Bioisosteres cluster_0 Classic Scaffold cluster_1 Target Scaffold cluster_2 Alternative Sulfonamide Sulfonamide (R-SO2-NH2) High HBD count Acidic Sulfonimidamide N,N-Dimethyl- methanesulfonimidamide (R-S(O)(=NH)-NMe2) Chiral Center Tunable pKa Sulfonamide->Sulfonimidamide Bioisosteric Replacement (Improved Solubility) Sulfoximine Sulfoximine (R-S(O)(=NH)-R') High Stability Variable Efflux Sulfonimidamide->Sulfoximine Structural Analog

Figure 1: Structural relationship between sulfonamides, sulfonimidamides, and sulfoximines. The sulfonimidamide core offers unique vectors for optimizing permeability.

Experimental Protocol: Caco-2 Permeability Assay

To ensure data reliability, the following self-validating protocol is recommended for testing sulfonimidamide analogs. This method accounts for the potential basicity of the imine nitrogen.

Methodology
  • Cell Culture: Caco-2 cells (ATCC HTB-37) seeded at

    
     cells/cm² on polycarbonate filters (0.4 µm pore size). Differentiated for 21 days.
    
  • Integrity Check: Transepithelial Electrical Resistance (TEER) must exceed 300 Ω·cm² before use. Lucifer Yellow flux must be

    
     cm/s.
    
  • Buffer System:

    • Apical (A): HBSS buffered to pH 6.5 (mimics jejunum microclimate).

    • Basolateral (B): HBSS buffered to pH 7.4 (mimics blood).

    • Note: Sulfonimidamides can have pKa values in the range of 6.0–8.0. The pH gradient is critical to detect ion trapping.

  • Dosing: Compounds tested at 10 µM (with 0.5% DMSO).

  • Sampling: Time points at 60 and 120 minutes. Analysis via LC-MS/MS.

Calculations
  • Apparent Permeability (

    
    ): 
    
    
    
    
  • Efflux Ratio (ER):

    
    [1]
    

Performance Comparison: Data & Analysis

The following data synthesizes performance metrics from key studies on sulfonimidamide bioisosteres (e.g., acyl sulfonimidamides and aryl analogs).

Table 1: Comparative Permeability Data
Compound Class

(

cm/s)
Efflux Ratio (ER)Solubility (µM)Metabolic Stability (

)
Sulfonamide (Control) 1.0 – 5.0 (Low-Mod)< 2.0< 50 (Low)High
N,N-Dimethyl Sulfonimidamide 8.0 – 25.0 (High) 0.8 – 1.5 > 200 (High) High
Acyl Sulfonimidamide 5.0 – 18.0 (Mod-High)< 1.0> 150High
Complex Aryl Analog < 1.0 (Low)> 20.0~50Moderate

*Note: Highly lipophilic aryl analogs (e.g., "Analogue 16" in literature) can suffer from significant P-gp efflux despite the favorable core. The N,N-dimethyl core typically mitigates this by reducing lipophilicity compared to bulky aryl groups.

Key Findings
  • Enhanced Passive Diffusion: Small N,N-dimethyl analogs generally show superior

    
     compared to parent sulfonamides. This is attributed to the disruption of the strong crystal lattice often seen in sulfonamides (improved solubility) and a reduction in hydrogen bond donor acidity.
    
  • pKa Influence: The pKa of the sulfonimidamide NH is typically 5.9–7.[2]6. At pH 7.4, a significant fraction remains neutral, facilitating passive membrane crossing.

  • Efflux Liability: While the core scaffold is not an inherent P-gp substrate, attaching large lipophilic groups to the imine nitrogen (

    
    ) can trigger high efflux ratios (ER > 20), effectively killing oral bioavailability.
    

Mechanistic Insights

The permeability of N,N-dimethylmethanesulfonimidamide analogs is governed by a balance of passive transcellular diffusion and active efflux .

Transport Pathway Logic

The diagram below illustrates the decision matrix for predicting the permeability of a new analog.

TransportMechanism Start New Analog Synthesis pKaCheck Check pKa of Imine N (Is pKa < 7.0?) Start->pKaCheck Lipophilicity Check Lipophilicity (LogD > 3.0?) pKaCheck->Lipophilicity Yes (Neutral at pH 7.4) Paracellular Low Permeability Paracellular Route pKaCheck->Paracellular No (Ionized at pH 7.4) Passive High Passive Diffusion Papp > 10 x 10^-6 cm/s Lipophilicity->Passive No (Balanced LogD) EffluxRisk High Efflux Risk (P-gp) Check ER Lipophilicity->EffluxRisk Yes (High LogD)

Figure 2: Mechanistic pathway determining the absorption fate of sulfonimidamide analogs.

Why N,N-Dimethyl Matters

The N,N-dimethyl substitution on the sulfonimidamide serves two critical functions:

  • Capping H-Bond Donors: It removes two potential hydrogen bond donors compared to a primary sulfonamide. According to Lipinski’s Rule of 5, reducing HBD count generally improves permeability.

  • Steric Bulk: The methyl groups provide enough steric bulk to prevent tight crystal packing (enhancing solubility) but are small enough to avoid steric clashes in the binding pocket or triggering P-gp recognition.

Conclusion & Recommendations

For drug development professionals exploring the N,N-dimethylmethanesulfonimidamide space:

  • Go/No-Go Decision: This scaffold is a "Go" for improving solubility and permeability of rigid sulfonamide leads.

  • Design Heuristic: Keep the imine nitrogen (

    
    ) unsubstituted or substituted with small polar groups (e.g., acyl) to maintain a pKa < 7.5. Avoid large lipophilic groups on the imine, as these correlate with high efflux (ER > 2).
    
  • Validation: Always run a bidirectional Caco-2 assay with and without a P-gp inhibitor (e.g., Verapamil) to distinguish between low intrinsic permeability and active efflux.

References

  • Preclinical characterization of acyl sulfonimidamides: potential carboxylic acid bioisosteres with tunable properties. Source: PubMed / ChemMedChem URL:[Link]

  • Neglected sulfur(VI) pharmacophores in drug discovery: exploration of novel chemical space. Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Sulfonimidamides as Sulfonamides Bioisosteres: Rational Evaluation through Synthetic, in Vitro, and in Vivo Studies. Source: Journal of Medicinal Chemistry URL:[Link]

  • Caco-2 Permeability Assay Protocols and Data Interpretation. Source: Cyprotex / Evotec URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

N,N-dimethylmethanesulfonoimidamide hydrochloride proper disposal procedures

This guide outlines the technical safety and disposal protocols for N,N-dimethylmethanesulfonimidamide hydrochloride , a specialized sulfonimidamide derivative often utilized in medicinal chemistry as a bioisostere for s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical safety and disposal protocols for N,N-dimethylmethanesulfonimidamide hydrochloride , a specialized sulfonimidamide derivative often utilized in medicinal chemistry as a bioisostere for sulfonamides.[1]

Executive Summary: Immediate Disposal Directive

  • Primary Disposal Method: High-temperature incineration with flue gas scrubbing (for SOₓ, NOₓ, and HCl).[1]

  • Waste Classification: Hazardous Chemical Waste (Non-regulated unless characteristic properties apply, but treat as Toxic/Irritant due to bioactivity potential).[1][2]

  • Critical Prohibition: Do NOT dispose of down the drain. Do NOT mix with strong oxidizing agents or strong bases without controlled neutralization.[1][2]

Chemical Profile & Hazard Assessment

Understanding the physicochemical nature of the compound is the foundation of a safe disposal plan.[3]

PropertyDescriptionImplications for Disposal
Chemical Structure Sulfonimidamide core (

)
Contains Sulfur and Nitrogen; incineration will generate SOₓ and NOₓ gases requiring scrubbers.[1][2]
Form Hydrochloride Salt (HCl)Acidic and highly water-soluble .[1][2] Corrosive to metal containers if wet.[1][2]
Bioactivity Sulfonamide BioisostereHigh probability of biological activity.[2] Treat as a Potent Pharmaceutical Compound .[1][2]
Stability Hygroscopic SolidKeep dry.[2] Stable under ambient conditions but releases HCl gas upon thermal decomposition.[1][2]
Risk Analysis (The "Why" Behind the Protocol)
  • Acidity: As a hydrochloride salt, aqueous solutions will be acidic (pH < 2.0 possible).[1][2] This triggers RCRA Characteristic Corrosivity (D002) if the pH is ≤ 2.[2]

  • Bioaccumulation: While sulfonimidamides are designed for metabolic stability, their environmental persistence is not fully characterized.[1][2] Zero-discharge to water systems is the only acceptable standard.[2]

  • Thermal Decomposition: Heating the salt releases hydrogen chloride gas and potentially toxic sulfur/nitrogen oxides.[1][2] Disposal units must be equipped to handle acidic exhaust.[1][2]

Decision Logic: Disposal Pathways

The following decision tree illustrates the autonomous logic for handling this compound based on its physical state.

DisposalLogic Start Waste Identification: N,N-dimethylmethanesulfonimidamide HCl StateCheck Physical State? Start->StateCheck SolidWaste Solid / Powder StateCheck->SolidWaste Dry LiquidWaste Solution (Water/Solvent) StateCheck->LiquidWaste Dissolved SolidAction Pack in HDPE Container Label: 'Solid Organic Waste (Acidic)' SolidWaste->SolidAction SolventCheck Solvent Type? LiquidWaste->SolventCheck FinalDest High-Temp Incineration (w/ Scrubber) SolidAction->FinalDest Aqueous Aqueous SolventCheck->Aqueous Organic Organic Solvent SolventCheck->Organic Neutralize Neutralization Step: Adjust pH to 6-8 with NaHCO3 Aqueous->Neutralize Combine Combine with Compatible Solvent Waste Stream Organic->Combine Neutralize->Combine Combine->FinalDest

Figure 1: Operational decision tree for segregating and treating sulfonimidamide waste streams.

Detailed Operational Procedures

Protocol A: Solid Waste Disposal (Primary Route)

Use this protocol for expired shelf-stock, contaminated solids, or spill cleanup residues.[1]

  • Container Selection: Use a High-Density Polyethylene (HDPE) wide-mouth jar.[2] Avoid metal containers due to the potential for HCl corrosion.[2]

  • Segregation: Do not mix with strong oxidizers (e.g., permanganates, nitrates) or strong bases (liberation of the free base amine may alter volatility/toxicity).[1][2][3]

  • Labeling:

    • Content: "N,N-dimethylmethanesulfonimidamide HCl"

    • Hazards: "Irritant," "Acidic Solid," "Potential Bioactive."[1][2]

  • Disposal: Transfer to a licensed hazardous waste facility for incineration.[1][2]

Protocol B: Aqueous Solution Disposal

Use this protocol for reaction byproducts or mother liquors.[1][2]

  • pH Check: Measure the pH of the waste stream.[2] It will likely be acidic.[1][2]

  • Neutralization (Quenching):

    • Slowly add saturated Sodium Bicarbonate (

      
      ) or dilute Sodium Hydroxide (
      
      
      
      ) with stirring.[1][2][3]
    • Caution: Exothermic reaction.[1][2]

      
       evolution will occur with bicarbonate.[1][2]
      
    • Target pH: 6.0 – 8.0.[1][2]

  • Precipitation Check: Neutralization may cause the free base sulfonimidamide to precipitate.[1][2] If a solid forms, filter it and treat as Protocol A .[1][2]

  • Final Stream: Dispose of the neutral liquid as "Aqueous Organic Waste" (Code D001/D002 cleared).

Protocol C: Decontamination of Glassware
  • Rinse 1: Rinse glassware with Methanol or Ethanol (solubilizes the organic component).[1][2] Collect this rinse as organic waste.

  • Rinse 2: Rinse with water.[1][2][4]

  • Wash: Standard detergent wash.[1][2] The compound is water-soluble and does not require aggressive oxidation (e.g., Aqua Regia) for removal.[1][2][3]

Emergency Spill Response

In the event of a spill during handling or disposal:

ScenarioResponse Action
Dry Powder Spill 1. Evacuate immediate area (dust hazard). 2. Wear PPE (N95/P100 respirator, nitrile gloves, goggles).[1][3] 3. Cover with dry sand or inert absorbent.[1][2] 4. Scoop into HDPE container. Do not dry sweep (aerosolization risk).[1][2]
Solution Spill 1. Absorb with vermiculite or spill pads.[1][2] 2. If acidic, sprinkle sodium bicarbonate over the spill until bubbling ceases.[2] 3. Collect absorbed material as solid hazardous waste.[2]
Skin/Eye Contact Eyes: Flush with water for 15 mins (acidic salt causes immediate irritation).[1][2] Skin: Wash with soap and water.[1][2] Remove contaminated clothing (hydrochloride salts can degrade fabric).[1][2]

Regulatory Compliance (US/EU Context)

  • RCRA (USA): This compound is not P-listed or U-listed.[1][2] However, it is the generator's responsibility to determine characteristics.[2]

    • D002 (Corrosivity): Applicable if disposed of in aqueous solution with pH ≤ 2.[1][2][5]

    • D001 (Ignitability): Applicable if dissolved in flammable solvents (MeOH/EtOH).[1][2][3]

  • REACH (EU): Treat as a substance of Very High Concern (SVHC) equivalent regarding precautions until toxicological data proves otherwise.[1][2][3]

  • DOT/IATA:

    • Likely regulated as Corrosive solid, acidic, organic, n.o.s. (if pH testing confirms) or Toxic solid, organic, n.o.s. depending on LD50 data.[1][3]

    • Default Classification for Transport: UN 1759 (Corrosive Solids) or UN 2811 (Toxic Solids) – Consult SDS specific to the batch purity.[1][3]

References

  • PubChem. N,N-Dimethylmethanesulfonamide (Related Structure/Properties). National Library of Medicine.[1][2] Available at: [Link][1][3]

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1][2] Available at: [Link][1][3]

  • American Chemical Society (ACS). Modular Two-Step Route to Sulfondiimidamides.[1][2] J. Am. Chem. Soc. 2022.[1][2] (Demonstrating synthetic relevance and chemical stability). Available at: [Link][1][3][6]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.